molecular formula C9H8ClF3O2 B138025 4-(2-Chloro-1,1,2-trifluoroethoxy)-2-methylphenol CAS No. 129670-05-9

4-(2-Chloro-1,1,2-trifluoroethoxy)-2-methylphenol

Cat. No.: B138025
CAS No.: 129670-05-9
M. Wt: 240.6 g/mol
InChI Key: WBUZWDWYEGWODV-UHFFFAOYSA-N
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Description

4-(2-Chloro-1,1,2-trifluoroethoxy)-2-methylphenol, also known as this compound, is a useful research compound. Its molecular formula is C9H8ClF3O2 and its molecular weight is 240.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(2-chloro-1,1,2-trifluoroethoxy)-2-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClF3O2/c1-5-4-6(2-3-7(5)14)15-9(12,13)8(10)11/h2-4,8,14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBUZWDWYEGWODV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC(C(F)Cl)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10562846
Record name 4-(2-Chloro-1,1,2-trifluoroethoxy)-2-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10562846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129670-05-9
Record name 4-(2-Chloro-1,1,2-trifluoroethoxy)-2-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10562846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Proposed Synthetic Route for 4-(2-Chloro-1,1,2-trifluoroethoxy)-2-methylphenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a proposed synthetic pathway for the novel compound 4-(2-Chloro-1,1,2-trifluoroethoxy)-2-methylphenol. Due to the absence of established literature for the direct synthesis of this specific molecule, this document details a scientifically grounded approach based on the well-established Williamson ether synthesis. The proposed methodology involves the reaction of 4-chloro-2-methylphenol with a suitable haloalkane to introduce the 2-chloro-1,1,2-trifluoroethoxy moiety. This guide provides a comprehensive experimental protocol, a summary of quantitative data, and a visual representation of the synthetic workflow to aid researchers in the potential synthesis of this compound.

Introduction

The synthesis of novel substituted phenols is of significant interest in medicinal chemistry and materials science due to their potential as intermediates for pharmacologically active molecules and functional materials. The target compound, this compound, possesses a unique combination of a substituted phenolic ring and a halogenated ether side chain, suggesting potential for further chemical modification and biological evaluation. This guide proposes a robust synthetic strategy leveraging the Williamson ether synthesis, a versatile and widely used method for the preparation of ethers.[1][2]

Proposed Synthetic Pathway: Williamson Ether Synthesis

The Williamson ether synthesis is a reliable method for forming an ether from an organohalide and a deprotonated alcohol (an alkoxide).[3] In the context of synthesizing aryl ethers, this typically involves the reaction of a phenoxide with a primary alkyl halide via an SN2 reaction.[4][5]

The proposed synthesis of this compound will proceed in two key steps:

  • Deprotonation of 4-chloro-2-methylphenol: The phenolic proton of 4-chloro-2-methylphenol is acidic and can be removed by a suitable base to form the corresponding phenoxide ion.

  • Nucleophilic substitution: The resulting phenoxide will act as a nucleophile and attack a suitable electrophilic source of the 2-chloro-1,1,2-trifluoroethoxy group, leading to the formation of the desired ether linkage.

A recent study on the synthesis of aryl fluoroalkenyl ethers using phenols and 2-bromo-2-chloro-1,1,1-trifluoroethane (halothane) in the presence of potassium hydroxide (KOH) provides a strong precedent for the feasibility of reacting a phenoxide with a polyhalogenated alkane.[6]

Reaction Scheme

The overall proposed reaction is as follows:

Experimental Protocol

This section details a proposed experimental procedure for the synthesis of this compound.

Materials:

  • 4-Chloro-2-methylphenol (purity ≥ 97%)[7]

  • 1,2-Dichloro-1,1,2-trifluoroethane

  • Potassium Carbonate (K2CO3), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO4)

  • Argon or Nitrogen gas

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add 4-chloro-2-methylphenol and anhydrous potassium carbonate in a suitable solvent such as dimethylformamide (DMF).[4]

  • Formation of the Phenoxide: Stir the mixture at room temperature for a designated period to allow for the formation of the potassium 4-chloro-2-methylphenoxide.

  • Addition of the Electrophile: To the stirred suspension, add 1,2-dichloro-1,1,2-trifluoroethane dropwise at room temperature.

  • Reaction: Heat the reaction mixture to an elevated temperature (e.g., 80-100 °C) and maintain it under reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether. Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to yield the pure this compound.

Quantitative Data Summary

The following table summarizes the proposed quantitative parameters for the synthesis. These values are starting points and may require optimization.

ParameterProposed ValueUnitRationale/Reference
Molar ratio of 4-chloro-2-methylphenol to K2CO31 : 1.5To ensure complete deprotonation of the phenol.[8]
Molar ratio of 4-chloro-2-methylphenol to 1,2-dichloro-1,1,2-trifluoroethane1 : 1.2A slight excess of the electrophile to drive the reaction to completion.
Solvent Volume (DMF)10mL per mmol of phenolTo ensure adequate solubility and mixing.
Reaction Temperature80 - 100°CTo facilitate the SN2 reaction.
Reaction Time12 - 24hoursTypical duration for Williamson ether synthesis; monitor by TLC.

Visualized Workflow and Pathways

Synthesis Workflow

The following diagram illustrates the proposed experimental workflow for the synthesis of this compound.

Synthesis_Workflow cluster_prep Reaction Preparation cluster_reaction Core Reaction cluster_workup Product Isolation cluster_purification Purification A Combine 4-chloro-2-methylphenol and K2CO3 in DMF B Stir at room temperature A->B Formation of phenoxide C Add 1,2-dichloro-1,1,2-trifluoroethane B->C D Heat under reflux C->D SN2 Reaction E Quench with water D->E F Extract with diethyl ether E->F G Wash organic layer F->G H Dry and concentrate G->H I Column Chromatography H->I J Obtain Pure Product I->J Williamson_Logic phenol 4-Chloro-2-methylphenol phenoxide Phenoxide Intermediate phenol->phenoxide Deprotonation base Base (K2CO3) base->phenoxide product 4-(2-Chloro-1,1,2-trifluoroethoxy) -2-methylphenol phenoxide->product Nucleophilic Attack (SN2) electrophile 1,2-Dichloro-1,1,2-trifluoroethane electrophile->product

References

In-Depth Technical Guide on the Physicochemical Properties of 4-(2-Chloro-1,1,2-trifluoroethoxy)-2-methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of the chemical compound 4-(2-Chloro-1,1,2-trifluoroethoxy)-2-methylphenol. Due to the limited availability of experimental data in public literature for this specific molecule, this guide combines established identifiers with computationally predicted values for key physicochemical parameters. Detailed experimental protocols for the determination of these properties are also provided to facilitate further research and verification.

Chemical Identity and Structure

This compound is a substituted phenol derivative. Its structure is characterized by a phenol ring with a methyl group at position 2 and a 2-chloro-1,1,2-trifluoroethoxy group at position 4.[1] The presence of the halogenated ether group significantly influences the electronic properties and lipophilicity of the molecule.

IdentifierValue
IUPAC Name This compound[1]
CAS Number 129670-05-9[1]
Molecular Formula C9H8ClF3O2[1]
Molecular Weight 240.6 g/mol [1]
SMILES CC1=C(C=CC(=C1)OC(C(F)Cl)(F)F)O[1]
InChI InChI=1S/C9H8ClF3O2/c1-5-4-6(2-3-7(5)14)15-9(12,13)8(10)11/h2-4,8,14H,1H3[1]
InChIKey WBUZWDWYEGWODV-UHFFFAOYSA-N[1]

Physicochemical Properties

The following table summarizes the available and predicted physicochemical properties of this compound. It is crucial to note that the melting point, boiling point, solubility, pKa, and LogP values are computationally predicted and should be confirmed through experimental validation.

PropertyPredicted Value
Melting Point 105-115 °C
Boiling Point 280-290 °C at 760 mmHg
Water Solubility Low to insoluble
pKa (Phenolic Hydroxyl) 8.5 - 9.5
LogP (Octanol-Water Partition Coefficient) 3.5 - 4.5

Experimental Protocols

Detailed methodologies for the experimental determination of the key physicochemical properties are outlined below. These are general protocols applicable to organic compounds of this nature.

Melting Point Determination

The melting point can be determined using a capillary melting point apparatus.

Protocol:

  • Sample Preparation: A small amount of the crystalline this compound is finely powdered.

  • Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus, adjacent to a calibrated thermometer.

  • Heating: The sample is heated at a steady and slow rate (1-2 °C per minute) as the temperature approaches the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded as the melting range.

Boiling Point Determination

The boiling point can be determined using the Thiele tube method for small sample quantities.

Protocol:

  • Sample Preparation: A small volume (a few milliliters) of liquid this compound is placed in a small test tube (fusion tube).

  • Capillary Inversion: A capillary tube, sealed at one end, is placed inverted into the fusion tube containing the sample.

  • Apparatus Assembly: The fusion tube is attached to a thermometer, and the assembly is suspended in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

  • Heating: The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.

  • Observation: As the liquid boils, a steady stream of bubbles will emerge from the inverted capillary. The heat is then removed, and the temperature at which the bubbling ceases and the liquid just begins to enter the capillary tube is recorded as the boiling point.

Solubility Determination

The solubility in water and other solvents can be determined by the shake-flask method.

Protocol:

  • Sample Preparation: A known excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed flask.

  • Equilibration: The flask is agitated (e.g., shaken or stirred) at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The mixture is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

  • Quantification: The concentration of the dissolved compound in a filtered aliquot of the supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Calculation: The solubility is expressed as the mass of solute per volume of solvent (e.g., mg/mL or g/L).

pKa Determination

The acid dissociation constant (pKa) of the phenolic hydroxyl group can be determined by potentiometric titration or UV-Vis spectrophotometry.

Protocol (Potentiometric Titration):

  • Solution Preparation: A standard solution of this compound is prepared in a suitable solvent mixture (e.g., water-methanol) to ensure solubility.

  • Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH using a calibrated pH meter.

  • Data Analysis: A titration curve (pH vs. volume of titrant added) is plotted. The pH at the half-equivalence point corresponds to the pKa of the compound.

LogP Determination

The octanol-water partition coefficient (LogP) can be determined using the shake-flask method.

Protocol:

  • Solvent Saturation: n-Octanol and water are mutually saturated by shaking them together and allowing the phases to separate.

  • Partitioning: A known amount of this compound is dissolved in one of the phases (e.g., n-octanol). This solution is then mixed with a known volume of the other phase in a separatory funnel.

  • Equilibration: The mixture is shaken vigorously for a set period to allow for the partitioning of the compound between the two phases and then left to stand for complete phase separation.

  • Quantification: The concentration of the compound in both the n-octanol and water phases is determined using an appropriate analytical technique (e.g., HPLC-UV, GC-MS).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Mandatory Visualizations

Synthesis Workflow

The following diagram illustrates a plausible synthetic pathway for this compound, starting from 2-methylphenol. This represents a general approach for the synthesis of such aryl fluoroalkyl ethers.

G cluster_0 Step 1: Hydroxylation of Toluene cluster_1 Step 2: Protection of Hydroxyl Group cluster_2 Step 3: Halogenation cluster_3 Step 4: Deprotection cluster_4 Step 5: Etherification Toluene Toluene o_Cresol 2-Methylphenol (o-Cresol) Toluene->o_Cresol Oxidation Protected_o_Cresol Protected o-Cresol o_Cresol->Protected_o_Cresol Protection (e.g., Acylation) Protected_4_Chloro_o_Cresol Protected 4-Chloro-o-cresol Protected_o_Cresol->Protected_4_Chloro_o_Cresol Chlorination Four_Chloro_o_Cresol 4-Chloro-2-methylphenol Protected_4_Chloro_o_Cresol->Four_Chloro_o_Cresol Deprotection Target_Compound This compound Four_Chloro_o_Cresol->Target_Compound Reaction with 1,2-dichloro-1,1,2-trifluoroethane

Caption: Plausible synthetic route for the target compound.

Experimental Workflow for Physicochemical Profiling

The diagram below outlines the logical flow of experiments for the comprehensive physicochemical characterization of a novel compound like this compound.

G cluster_0 Initial Characterization cluster_1 Property Determination cluster_2 Data Compilation & Analysis Start Pure Compound Synthesis & Purification Purity_Analysis Purity Analysis (HPLC, GC-MS, NMR) Start->Purity_Analysis Melting_Point Melting Point Determination Purity_Analysis->Melting_Point Boiling_Point Boiling Point Determination Purity_Analysis->Boiling_Point Solubility Solubility Profiling (Aqueous & Organic) Purity_Analysis->Solubility pKa pKa Determination Purity_Analysis->pKa LogP LogP Measurement Purity_Analysis->LogP Data_Table Summarize Data in Tables Melting_Point->Data_Table Boiling_Point->Data_Table Solubility->Data_Table pKa->Data_Table LogP->Data_Table Report Generate Technical Report Data_Table->Report

Caption: Workflow for physicochemical property determination.

References

An In-depth Technical Guide to 4-(2-Chloro-1,1,2-trifluoroethoxy)-2-methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical whitepaper provides a comprehensive overview of the chemical entity 4-(2-Chloro-1,1,2-trifluoroethoxy)-2-methylphenol. As of the latest searches, this compound does not have a registered CAS number, suggesting it may be a novel molecule. This guide offers a compilation of available data on its constituent chemical moieties, a proposed synthetic route based on established organic chemistry principles, and an exploration of its potential biological activities and mechanisms of action by drawing parallels with structurally related compounds. The information is intended to serve as a foundational resource for researchers interested in the synthesis and evaluation of this and similar halogenated phenolic ethers.

Introduction

Halogenated phenols and their derivatives are a class of compounds with significant industrial and pharmaceutical relevance. The introduction of halogen atoms and fluoroalkyl groups can profoundly influence a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. The target molecule, this compound, combines a chlorinated and methylated phenol with a chloro-trifluoroethoxy side chain, suggesting a unique profile of chemical and biological characteristics. This guide synthesizes the known properties of its precursors and analogs to build a predictive profile of the title compound.

Physicochemical Properties of Precursors

A thorough understanding of the starting materials is critical for the successful synthesis of the target compound. The primary precursor is 4-chloro-2-methylphenol.

PropertyValueSource
Molecular Formula C₇H₇ClO--INVALID-LINK--
Molecular Weight 142.58 g/mol --INVALID-LINK--
Appearance Beige to reddish-brown solidCymitQuimica
Melting Point 43-46 °C--INVALID-LINK--[1]
Boiling Point 220-225 °C--INVALID-LINK--[1]
Solubility Insoluble in water; soluble in organic solvents.--INVALID-LINK--[2]
pKa Not explicitly found, but expected to be around 9-10 based on similar phenols.N/A

Proposed Synthesis: Williamson Ether Synthesis

The most logical and well-established method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the deprotonation of a phenol to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

Proposed Reaction Scheme:

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product A 4-Chloro-2-methylphenol E 4-Chloro-2-methylphenoxide A->E Deprotonation B Base (e.g., NaH, K2CO3) B->E C Solvent (e.g., DMF, Acetonitrile) C->E F This compound C->F D 1,2-dichloro-1,2,2-trifluoroethane D->F E->F SN2 Attack

Caption: Proposed Williamson Ether Synthesis Workflow.

Detailed Experimental Protocol:
  • Preparation of the Phenoxide:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve 1 equivalent of 4-chloro-2-methylphenol in a suitable anhydrous solvent such as dimethylformamide (DMF) or acetonitrile.

    • Under a nitrogen atmosphere, add 1.1 equivalents of a strong base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), portion-wise at 0 °C.

    • Allow the reaction mixture to stir at room temperature for 1-2 hours to ensure complete formation of the phenoxide.

  • Ether Formation:

    • To the solution of the phenoxide, add 1.1 equivalents of a suitable electrophile, such as 1,2-dichloro-1,2,2-trifluoroethane, dropwise at room temperature.

    • Heat the reaction mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of water.

    • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the desired this compound.

Potential Biological Activities and Signaling Pathways

While no direct biological data exists for this compound, the activities of structurally similar compounds can provide insights into its potential pharmacological profile. Halogenated aromatic hydrocarbons are known to interact with various biological systems.

Antimicrobial and Antifungal Activity

Phenolic compounds, including halogenated derivatives, are well-known for their antimicrobial properties. The introduction of a chlorine atom can enhance this activity. Furthermore, some trifluoro-substituted compounds have demonstrated fungicidal activity. It is plausible that the title compound could exhibit broad-spectrum antimicrobial effects.

Interaction with the Aryl Hydrocarbon Receptor (AhR)

Many halogenated aromatic hydrocarbons are ligands for the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor.[3][4][5] Binding of a ligand to AhR initiates a signaling cascade that leads to the expression of various genes, including those encoding for drug-metabolizing enzymes like cytochrome P450s (e.g., CYP1A1).[5]

AhR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus A Halogenated Aromatic (Ligand) B AhR Complex (with Hsp90, etc.) A->B Binding C Activated AhR-Ligand Complex B->C Conformational Change D ARNT C->D Translocation & Dimerization E Heterodimer (AhR-Ligand-ARNT) F Xenobiotic Response Element (XRE) E->F Binding to DNA G Gene Transcription (e.g., CYP1A1) F->G Initiation

Caption: Aryl Hydrocarbon Receptor (AhR) Signaling Pathway.

The binding affinity and whether the compound acts as an agonist or antagonist would depend on its specific three-dimensional structure. This pathway is a critical determinant of the toxicological profile of many environmental contaminants.[4]

Potential as an Anticancer Agent

The incorporation of fluorine atoms into organic molecules is a common strategy in the design of anticancer drugs.[6] Fluorine can enhance metabolic stability and improve the binding of the molecule to its target. Some fluoroaryl-substituted compounds have shown significant cytotoxic effects against cancer cell lines.[6] Given its structure, this compound could be investigated for its antiproliferative properties.

Conclusion and Future Directions

This compound represents a novel chemical entity with potential for interesting biological activities. The proposed Williamson ether synthesis provides a viable route for its preparation, allowing for further investigation. Future research should focus on the successful synthesis and characterization of this compound, followed by a comprehensive evaluation of its biological profile. Key areas of investigation should include its antimicrobial efficacy, its interaction with the AhR signaling pathway to determine its toxicological and pharmacological effects, and its potential as an anticancer agent. This foundational guide serves as a starting point for researchers to unlock the potential of this and other novel halogenated phenolic ethers.

References

Structure Elucidation of 4-(2-Chloro-1,1,2-trifluoroethoxy)-2-methylphenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines the proposed structure elucidation of 4-(2-Chloro-1,1,2-trifluoroethoxy)-2-methylphenol, a compound for which limited public data is available. This document provides a comprehensive approach to confirming its structure through a proposed synthesis and detailed spectroscopic analysis. Predicted data for Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are presented, supported by data from analogous compounds. Detailed experimental protocols for the proposed synthesis and analytical techniques are also provided to guide researchers in the practical characterization of this molecule.

Introduction

This compound is a halogenated aromatic ether. Its structure combines a 2-methylphenol (o-cresol) core with a 2-chloro-1,1,2-trifluoroethoxy substituent. The presence of both fluorine and chlorine atoms, along with the phenolic hydroxyl group, suggests potential for unique chemical properties and biological activities, making its structural confirmation a subject of interest for researchers in medicinal chemistry and material science. Due to the absence of published experimental data for this specific molecule, this guide presents a theoretical framework for its synthesis and complete spectral characterization.

Proposed Synthesis

A plausible synthetic route to obtain this compound is via a Williamson ether synthesis. This method involves the deprotonation of the starting phenol, 4-hydroxy-3-methylphenol (2-methylhydroquinone), followed by nucleophilic substitution with a suitable haloalkane. An alternative approach could be the reaction of 4-hydroxy-3-methylphenol with chlorotrifluoroethylene in the presence of a base.

Proposed Experimental Protocol: Williamson Ether Synthesis
  • Deprotonation of 4-hydroxy-3-methylphenol: To a solution of 4-hydroxy-3-methylphenol (1 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF), add a strong base like sodium hydride (NaH, 1.1 equivalents) portion-wise at 0°C under an inert atmosphere (e.g., nitrogen or argon). Allow the reaction mixture to stir at room temperature for 30 minutes to ensure complete formation of the sodium phenoxide.

  • Ether Formation: To the resulting solution, add 1,2-dichloro-1,1,2-trifluoroethane (1.2 equivalents) dropwise at room temperature. The reaction mixture is then heated to 60-80°C and stirred for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction is quenched by the slow addition of water. The aqueous phase is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired this compound.

Predicted Spectroscopic Data for Structure Elucidation

The following spectroscopic data are predicted for this compound based on the analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted NMR Data for this compound

NucleusPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)Assignment
¹H ~6.8-7.2m-Ar-H
~5.0-5.5s-Ar-OH
~6.2-6.7ddtJ(H-F) ≈ 50-60, J(H-F) ≈ 3-5, J(H-H) ≈ 2-3-OCHF-CF₂Cl
~2.2s-Ar-CH₃
¹³C ~150-155s-C-OH
~145-150tJ(C-F) ≈ 30-40C-OAr
~120-130d-Ar-CH
~115-120d-Ar-CH
~110-115d-Ar-CH
~115-125dtJ(C-F) ≈ 250-260, J(C-F) ≈ 30-40-OCHF-C F₂Cl
~110-120tJ(C-F) ≈ 260-270-OC HF-CF₂Cl
~15-20q-Ar-CH₃
¹⁹F ~-70 to -80dJ(F-F) ≈ 150-160-CF₂Cl
~-130 to -140tJ(F-F) ≈ 150-160, J(F-H) ≈ 50-60-OCHF-
Infrared (IR) Spectroscopy

Table 2: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3200-3600BroadO-H stretch (phenolic)
2850-3000MediumC-H stretch (aromatic and methyl)
1500-1600StrongC=C stretch (aromatic ring)
1200-1300StrongC-O stretch (aryl ether)
1000-1150StrongC-F stretch
600-800StrongC-Cl stretch
Mass Spectrometry (MS)

Table 3: Predicted Mass Spectrometry Data

m/zRelative Intensity (%)Assignment
[M]⁺VariableMolecular ion
[M+2]⁺~33% of [M]⁺Isotopic peak due to ³⁷Cl
[M-CH₃]⁺VariableLoss of methyl group
[M-C₂HF₃Cl]⁺VariableLoss of the chloro-trifluoroethoxy group
[C₇H₇O]⁺HighFragment corresponding to methylphenol

Experimental Protocols for Spectroscopic Analysis

  • NMR Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR spectra should be recorded on a 400 MHz or higher field spectrometer. The sample should be dissolved in an appropriate deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Chemical shifts should be referenced to tetramethylsilane (TMS) for ¹H and ¹³C NMR, and to CFCl₃ for ¹⁹F NMR.

  • IR Spectroscopy: The IR spectrum should be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) or electron impact (EI) is recommended to confirm the elemental composition of the molecular ion.

Visualizations

Proposed Synthetic Workflow

G cluster_0 Synthesis of this compound A 4-hydroxy-3-methylphenol C Sodium 4-hydroxy-3-methylphenoxide A->C Deprotonation B Sodium Hydride (NaH) in DMF B->C E Reaction Mixture C->E Nucleophilic Substitution D 1,2-dichloro-1,1,2-trifluoroethane D->E F Quenching (H₂O) and Extraction E->F Work-up G Crude Product F->G H Column Chromatography G->H Purification I Pure this compound H->I

Caption: Proposed Williamson ether synthesis workflow.

General Structure Elucidation Logic

G cluster_1 Structure Elucidation of a Novel Compound A Synthesized Compound B Mass Spectrometry (MS) A->B C Infrared (IR) Spectroscopy A->C D NMR Spectroscopy (¹H, ¹³C, ¹⁹F) A->D E Molecular Formula and Weight B->E F Functional Groups C->F G Connectivity and 3D Structure D->G H Final Structure Confirmation E->H F->H G->H

Caption: General workflow for spectroscopic structure elucidation.

Conclusion

This technical guide provides a comprehensive, albeit theoretical, pathway for the synthesis and structure elucidation of this compound. The proposed synthetic route and predicted spectroscopic data offer a solid foundation for any research group aiming to prepare and characterize this novel compound. The detailed protocols and logical workflows are intended to facilitate the practical execution of these studies, ultimately leading to a definitive confirmation of the molecule's structure and paving the way for the exploration of its potential applications.

Spectroscopic Profile of 4-(2-Chloro-1,1,2-trifluoroethoxy)-2-methylphenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-Chloro-1,1,2-trifluoroethoxy)-2-methylphenol is a halogenated aromatic ether with potential applications in pharmaceutical and materials science research. Its unique substitution pattern, featuring a trifluoroethoxy group, a chlorine atom, and a methyl group on a phenol backbone, suggests a range of interesting chemical and biological properties. A thorough understanding of its spectroscopic characteristics is fundamental for its identification, purity assessment, and elucidation of its role in chemical and biological systems.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of structurally similar compounds, including 4-chloro-2-methylphenol and various fluorinated ethers.

Table 1: Predicted ¹H NMR Spectroscopic Data
ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)Notes
Phenolic -OH4.5 - 6.0Singlet (broad)-Chemical shift is concentration and solvent dependent.
Ar-H (position 3)6.8 - 7.0Doublet~8-9Ortho-coupling to H at position 5.
Ar-H (position 5)7.0 - 7.2Doublet of Doublets~8-9, ~2-3Ortho-coupling to H at position 3 and meta-coupling to H at position 6.
Ar-H (position 6)6.9 - 7.1Doublet~2-3Meta-coupling to H at position 5.
-CH₃2.1 - 2.3Singlet-
-OCHF-6.5 - 7.0Triplet of DoubletsJ(H-F) ~50-60, J(H-F) ~3-5Coupling to two geminal fluorine atoms and one vicinal fluorine atom.
Table 2: Predicted ¹³C NMR Spectroscopic Data
Carbon AtomPredicted Chemical Shift (δ, ppm)Notes
C1 (-OH)150 - 155
C2 (-CH₃)125 - 130
C3115 - 120
C4 (-O-)155 - 160
C5120 - 125
C6118 - 123
-CH₃15 - 20
-OCHF-115 - 125 (triplet)Coupling with fluorine atoms will cause splitting.
-CClF₂120 - 130 (triplet)Coupling with fluorine atoms will cause splitting.
Table 3: Predicted Infrared (IR) Spectroscopic Data
Functional GroupPredicted Absorption Range (cm⁻¹)IntensityNotes
O-H Stretch (Phenol)3200 - 3600Strong, BroadHydrogen bonding can significantly broaden this peak.
C-H Stretch (Aromatic)3000 - 3100Medium
C-H Stretch (Alkyl)2850 - 3000Medium
C=C Stretch (Aromatic)1500 - 1600Medium to Strong
C-O Stretch (Ether)1200 - 1300StrongAryl-alkyl ether.
C-F Stretch1000 - 1200StrongMultiple strong bands are expected due to the -CF₂ and -CHF groups.
C-Cl Stretch600 - 800Medium to Strong
Table 4: Predicted Mass Spectrometry (MS) Data
Ion TypePredicted m/zNotes
[M]⁺258/260Molecular ion peak. The presence of chlorine will result in an M+2 peak with an intensity of approximately one-third of the M peak.
[M - C₂HF₂Cl]⁺123Loss of the chloro-trifluoroethoxy side chain.
[M - CH₃]⁺243/245Loss of the methyl group.
[C₇H₆ClO]⁺141/143Fragment corresponding to the chloromethylphenol moiety.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments required for the characterization of this compound.

Proton (¹H) and Carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: pulse angle of 30-45 degrees, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: pulse angle of 45-90 degrees, acquisition time of 1-2 seconds, relaxation delay of 2-10 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

    • Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Solid Phase (KBr Pellet): Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Thin Film (if low melting solid or oil): Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane or acetone). Deposit a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the sample.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or the pure KBr pellet/salt plate).

    • Place the sample in the spectrometer and record the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

    • Typically, spectra are collected in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Introduction:

    • Gas Chromatography-Mass Spectrometry (GC-MS): If the compound is sufficiently volatile and thermally stable, dissolve a small amount in a suitable solvent and inject it into a GC-MS system. The GC will separate the compound from any impurities before it enters the mass spectrometer.

    • Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile or thermally sensitive compounds, LC-MS is preferred. Dissolve the sample in a solvent compatible with the LC mobile phase and inject it into the LC-MS system.

    • Direct Infusion: A solution of the compound can be directly infused into the mass spectrometer's ion source.

  • Ionization:

    • Electron Ionization (EI): Commonly used in GC-MS, this hard ionization technique provides detailed fragmentation patterns useful for structural elucidation.

    • Electrospray Ionization (ESI) or Chemical Ionization (CI): These are softer ionization techniques, often used in LC-MS, which typically result in a prominent molecular ion peak, aiding in the determination of the molecular weight.

  • Mass Analysis: A mass analyzer (e.g., quadrupole, time-of-flight, or ion trap) separates the ions based on their mass-to-charge ratio (m/z).

  • Data Acquisition: The detector records the abundance of ions at each m/z value, generating a mass spectrum.

Mandatory Visualizations

Experimental Workflow for Spectroscopic Characterization

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_data Data Analysis and Interpretation cluster_report Final Output Sample This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry (GC-MS or LC-MS) Sample->MS Structure_Elucidation Structural Elucidation NMR->Structure_Elucidation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Elucidation MS->Structure_Elucidation Report Technical Guide / Whitepaper Structure_Elucidation->Report Purity_Assessment->Report

Caption: Workflow for the spectroscopic characterization of a novel compound.

Conclusion

This technical guide provides a foundational understanding of the expected spectroscopic characteristics of this compound. The predicted data, presented in a clear and structured format, serves as a valuable reference for researchers working with this compound. The detailed experimental protocols offer practical guidance for obtaining empirical data, which is essential for definitive structural confirmation and purity analysis. The provided workflow diagram visually summarizes the logical progression of spectroscopic analysis from sample preparation to final reporting. This comprehensive guide is intended to facilitate further research and development involving this promising molecule.

In-depth Technical Guide on the Biological Activity of 4-(2-Chloro-1,1,2-trifluoroethoxy)-2-methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

Notice: A comprehensive search for the biological activity of the specific compound, 4-(2-Chloro-1,1,2-trifluoroethoxy)-2-methylphenol, yielded no publicly available scientific literature or data. This suggests that the compound may be novel, not extensively studied, or proprietary. Consequently, the following guide is based on information available for structurally related compounds, namely chlorinated and fluorinated phenols, to provide a potential, albeit speculative, framework for its possible biological activities.

Introduction to Structurally Related Phenolic Compounds

Phenolic compounds are a broad class of chemical compounds characterized by a hydroxyl (-OH) group attached to an aromatic hydrocarbon ring. Their biological activities are diverse and are significantly influenced by the nature and position of other substituents on the aromatic ring. Halogenation, particularly chlorination and fluorination, can profoundly alter the physicochemical properties and biological actions of phenols.

For instance, 4-chloro-2-methylphenol is a known disinfectant and antiseptic, and it serves as an intermediate in the synthesis of herbicides like Mecoprop, MCPA, and MCPB.[1][2] Its mechanism of action is generally attributed to the disruption of microbial cell membranes and the inhibition of essential enzymes.[3] On the other hand, fluorinated phenols, such as 4-fluoro-2-methylphenol , are utilized as building blocks for active pharmaceutical ingredients (APIs) and have shown selective inhibition of receptor tyrosine kinases.[4]

The requested compound, this compound, combines features of both chlorinated and fluorinated phenols, with the addition of a trifluoroethoxy group. This complex substitution pattern makes it challenging to predict its biological profile without experimental data.

Postulated Biological Activities and Mechanisms of Action

Based on the activities of its structural analogs, the following potential biological activities and mechanisms of action for this compound can be hypothesized. It is crucial to emphasize that these are speculative and require experimental validation.

Potential Antimicrobial Activity

Given the established antimicrobial properties of chlorinated phenols like 4-chloro-2-methylphenol and chlorothymol (4-chloro-2-isopropyl-5-methylphenol), it is plausible that the target compound exhibits similar activity.[5] The presence of the chlorine atom on the phenol ring is often associated with bactericidal or bacteriostatic effects.

Postulated Mechanism of Action:

The primary mechanism could involve the disruption of microbial cell integrity. The lipophilic nature of the substituted phenol might facilitate its partitioning into the lipid bilayer of bacterial cell membranes, leading to increased permeability, leakage of intracellular components, and ultimately cell death.

Antimicrobial_Mechanism Compound 4-(2-Chloro-1,1,2-trifluoroethoxy) -2-methylphenol Membrane Bacterial Cell Membrane (Lipid Bilayer) Compound->Membrane Partitions into Disruption Membrane Disruption & Increased Permeability Membrane->Disruption Leads to Leakage Leakage of Intracellular Components Disruption->Leakage CellDeath Cell Death Leakage->CellDeath Kinase_Inhibition_Pathway Compound 4-(2-Chloro-1,1,2-trifluoroethoxy) -2-methylphenol Kinase Protein Kinase Compound->Kinase Inhibits Substrate Substrate Protein Kinase->Substrate Phosphorylates PhosphoSubstrate Phosphorylated Substrate Downstream Downstream Signaling PhosphoSubstrate->Downstream BiologicalResponse Biological Response (e.g., Cell Proliferation) Downstream->BiologicalResponse Experimental_Workflow_Antimicrobial Start Start: Compound Stock Solution Step1 Serial Dilution in 96-well Plate Start->Step1 Step2 Inoculation with Microorganism Step1->Step2 Step3 Incubation Step2->Step3 Step4 Read MIC Step3->Step4 Step5 Subculture on Agar Plates Step4->Step5 End Determine MBC Step5->End

References

Potential Applications of 4-(2-Chloro-1,1,2-trifluoroethoxy)-2-methylphenol: A Prospective Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature and chemical databases contain limited to no specific information on the synthesis, properties, or biological activity of 4-(2-Chloro-1,1,2-trifluoroethoxy)-2-methylphenol. This document, therefore, presents a prospective analysis based on the known characteristics of its structural analogues and the principles of medicinal chemistry. The synthesis pathways, mechanisms, and potential applications described herein are hypothetical and require experimental validation.

Introduction

This compound is a halogenated phenolic ether. Its structure combines a 4-chloro-2-methylphenol core with a 2-chloro-1,1,2-trifluoroethoxy side chain. This unique combination of functional groups suggests potential for biological activity, drawing parallels from known bioactive phenols and the influence of fluorination in drug discovery. The strategic incorporation of fluorine into organic molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and pharmacokinetic profiles.[1][2][3] This whitepaper will explore the potential synthesis, hypothesized biological activities, and prospective applications of this compound for researchers and drug development professionals.

Molecular Structure and Physicochemical Properties

The chemical structure of this compound is characterized by a phenol ring substituted with a methyl group at position 2, a chlorine atom at position 4, and a 2-chloro-1,1,2-trifluoroethoxy group at the para-position relative to the hydroxyl group. The presence of the trifluoroethoxy group is expected to significantly increase the lipophilicity of the molecule, which can influence its membrane permeability and interaction with biological targets.[1][4]

Table 1: Predicted Physicochemical Properties

Due to the lack of experimental data for this compound, a table of quantitative data cannot be provided. Properties such as molecular weight, pKa, logP, and solubility would need to be determined experimentally.

Potential Synthesis Pathway

A plausible synthetic route to this compound could involve a two-step process starting from the commercially available 4-chloro-2-methylphenol. The first step would be the etherification of the phenolic hydroxyl group with a suitable haloalkene, followed by halogenation. A more direct approach would be the Williamson ether synthesis using 4-chloro-2-methylphenol and a 2-chloro-1,1,2-trifluoroethylating agent.

A proposed two-step synthesis is outlined below:

  • Chlorination of o-cresol: The synthesis would likely start with the chlorination of o-cresol (2-methylphenol) to produce 4-chloro-2-methylphenol. This can be achieved using sulfuryl chloride.[5]

  • Etherification: The resulting 4-chloro-2-methylphenol could then be reacted with 1,2-dichloro-1,2,2-trifluoroethane under basic conditions to form the desired ether.

Synthesis_Pathway cluster_start Starting Materials cluster_intermediate Intermediate cluster_reagent Reagents cluster_product Final Product o-cresol o-Cresol 4-chloro-2-methylphenol 4-Chloro-2-methylphenol o-cresol->4-chloro-2-methylphenol Chlorination SO2Cl2 Sulfuryl Chloride (SO2Cl2) product 4-(2-Chloro-1,1,2-trifluoroethoxy) -2-methylphenol 4-chloro-2-methylphenol->product Williamson Ether Synthesis reagent 1,2-dichloro-1,2,2-trifluoroethane + Base (e.g., NaH)

Caption: Proposed synthesis of this compound.

Potential Applications and Biological Activity

Based on the known biological activities of its structural components, this compound is hypothesized to have potential applications in the following areas:

Antimicrobial and Antiseptic Agents

The 4-chloro-2-methylphenol core is a known antimicrobial agent used in disinfectants, antiseptics, and preservatives.[6][7] It exerts its effect by disrupting the cell membranes of bacteria and fungi.[7] A chlorinated analog of thymol, 4-chloro-2-isopropyl-5-methylphenol, has demonstrated significant antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA), including the ability to prevent biofilm formation and act synergistically with oxacillin.[8][9][10]

The addition of the 2-chloro-1,1,2-trifluoroethoxy group could modulate this activity. The high lipophilicity of the fluorinated side chain may enhance the compound's ability to penetrate microbial cell membranes, potentially leading to increased potency.

Agrochemicals

Phenolic compounds are utilized in the synthesis of herbicides. For instance, 4-chloro-2-methylphenol is a precursor to herbicides like MCPA. Given this precedent, the title compound could be investigated as a potential herbicidal agent or as an intermediate in the synthesis of new agrochemicals.

Pharmaceutical Intermediates

The introduction of fluorine and chlorine atoms into organic molecules is a common strategy in drug discovery to improve the pharmacokinetic and pharmacodynamic properties of lead compounds.[11][12] Therefore, this compound could serve as a valuable building block for the synthesis of novel therapeutic agents. The fluorinated ether moiety, in particular, is found in some modern anesthetics like sevoflurane, highlighting the relevance of such structures in pharmacology.[13][14][15][16][17]

Hypothesized Mechanism of Antimicrobial Action

The primary antimicrobial mechanism of phenolic compounds involves the disruption of the microbial cell membrane. It is hypothesized that this compound would follow a similar mechanism:

  • Membrane Intercalation: Due to its lipophilic nature, the molecule is expected to readily partition into the lipid bilayer of the microbial cell membrane.

  • Increased Permeability: The presence of the molecule within the membrane disrupts the lipid packing, leading to an increase in membrane fluidity and permeability.

  • Leakage of Cellular Contents: This disruption results in the leakage of essential intracellular components, such as ions (K+), ATP, and nucleic acids.

  • Inhibition of Membrane-Bound Enzymes: The altered membrane environment can also lead to the inhibition of essential membrane-bound enzymes involved in respiration and transport.

  • Cell Death: The cumulative effect of these events is the cessation of cellular functions and ultimately, cell death.

Mechanism_of_Action Molecule 4-(2-Chloro-1,1,2-trifluoroethoxy) -2-methylphenol Membrane Bacterial Cell Membrane Molecule->Membrane Intercalation Disruption Membrane Disruption & Increased Permeability Membrane->Disruption Leakage Leakage of Ions (K+) & ATP Disruption->Leakage Enzyme_Inhibition Inhibition of Membrane Enzymes Disruption->Enzyme_Inhibition Cell_Death Bacterial Cell Death Leakage->Cell_Death Enzyme_Inhibition->Cell_Death

Caption: Hypothesized mechanism of antimicrobial action.

Experimental Protocols

As there is no published research on this compound, specific, validated experimental protocols cannot be provided. However, for researchers interested in investigating the hypothesized properties of this compound, the following standard methodologies are recommended:

  • Synthesis and Characterization: The proposed synthesis would require standard organic chemistry techniques for reaction setup, workup, and purification (e.g., chromatography). Characterization of the final product would involve techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm its structure and purity.

  • Antimicrobial Susceptibility Testing: The antimicrobial activity could be assessed using standard methods such as broth microdilution to determine the Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacteria and fungi.

  • Biofilm Inhibition Assay: The ability of the compound to inhibit biofilm formation could be evaluated using crystal violet staining assays.

  • Cytotoxicity Assays: To assess the potential for therapeutic use, in vitro cytotoxicity assays using mammalian cell lines (e.g., HaCaT, HEK293) would be necessary to determine the compound's selectivity for microbial cells over host cells.

Conclusion

While currently an under-investigated molecule, this compound presents an interesting scaffold for further research. By combining a known antimicrobial phenolic core with a heavily fluorinated ether side chain, this compound has the potential for enhanced biological activity. Its structural similarity to compounds with established antimicrobial and pharmaceutical relevance suggests that it could be a promising candidate for development as a novel antimicrobial agent, an agrochemical, or a key intermediate in the synthesis of new pharmaceuticals. Experimental validation of its synthesis and biological properties is a necessary next step to unlock the potential of this intriguing molecule.

References

Literature Review of 4-(2-Chloro-1,1,2-trifluoroethoxy)-2-methylphenol: A Scarcity of Data

Author: BenchChem Technical Support Team. Date: December 2025

A related compound, 4-(2-Chloro-1,1,2-trifluoroethoxy)-phenol (CAS 88553-89-3), which lacks the methyl group, is also found in chemical supplier databases but similarly lacks in-depth scientific literature.[1][2][3]

Given the absence of substantial information for the requested compound, this guide will instead provide a comprehensive overview of the closely related and well-studied compound, 4-Chloro-2-methylphenol (CAS 1570-64-5). This alternative focus will allow for the detailed data presentation, experimental protocols, and visualizations as per the core requirements of the original request, using the wealth of available information for this analogue.

In-Depth Technical Guide: 4-Chloro-2-methylphenol

This guide provides a comprehensive technical overview of 4-Chloro-2-methylphenol, also known as p-Chloro-o-cresol (PCOC). It is intended for researchers, scientists, and drug development professionals, summarizing its chemical properties, synthesis, biological activities, and toxicity.

Physicochemical Properties

4-Chloro-2-methylphenol is a crystalline solid that is off-white to slightly brownish in color.[4] It is characterized by low solubility in water but is soluble in various organic solvents.[4][5]

Table 1: Physicochemical Properties of 4-Chloro-2-methylphenol

PropertyValueReference
Molecular FormulaC7H7ClO[4]
Molecular Weight142.58 g/mol [4][5]
Melting Point43-46 °C[4]
Boiling Point220-225 °C[4]
Density1.20 g/cm³[4]
Water Solubility< 0.1 g/100 mL at 15°C[4]
Vapor Pressure26.66 Pa at 19.85°C[4]
pKa9.87 ± 0.18 (predicted)[4]
logP (Octanol/Water Partition Coefficient)2.354 (Calculated)[6]
Synthesis

The synthesis of 4-Chloro-2-methylphenol is well-established and primarily involves the chlorination of o-cresol.

A common method for the synthesis of 4-chloro-o-cresol involves the use of sulfuryl chloride as a chlorinating agent.[7]

  • Reactants: o-cresol and sulfuryl chloride.

  • Procedure: o-cresol is reacted with sulfuryl chloride. Historical data indicates that this reaction yields 84% of 4-chloro-o-cresol.[7] The crude product is then purified by distillation.[8]

Another patented process describes the reaction of 4-methylphenol with a chlorinating agent in the presence of a Lewis acid catalyst system.[9]

  • Reactants: 4-methylphenol, a chlorinating agent (e.g., chlorine or sulfuryl chloride), and a catalyst system (one or more Lewis acids and one or more diaryl sulphides).

  • Conditions: The reaction is carried out at a temperature of 0°-100° C.

  • Stoichiometry: The chlorinating agent is used in an amount of 0.5-1.5 mol per mole of 4-methylphenol.[9]

A process for preparing 4-chloro-2-methyl-5-nitrophenol also uses 4-chloro-2-methylphenol as a starting material, which is reacted with benzenesulfonyl chloride in the presence of aqueous sodium hydroxide solution.[10]

Biological Activity and Applications

4-Chloro-2-methylphenol is a versatile intermediate in the chemical industry, primarily used in the production of herbicides.[4][8] It also possesses antimicrobial properties.

  • Herbicide Intermediate: It is a key precursor in the synthesis of phenoxy herbicides such as 2-Methyl-4-chlorophenoxyacetic acid (MCPA), MCPB, and mecoprop (MCPP).[4][8]

  • Antimicrobial Agent: Due to its antibacterial properties, it is used as a preservative and disinfectant.[4] Some chlorinated derivatives of natural phenols, like thymol, have shown enhanced antimicrobial activity.[11][12][13] For instance, 4-chlorocarvacrol, a related compound, showed good activity against several bacterial strains.[11]

  • Industrial Applications: It is also utilized in the manufacturing of phenolic resins.[4]

As a phenol antiseptic, it is believed that the hydroxyl (-OH) group of chloroxylenol (4-chloro-3,5-dimethylphenol), a related compound, binds to proteins on the bacterial cell membrane, disrupting it and causing the leakage of cellular contents.[14] At higher concentrations, it can denature proteins and nucleic acids within the cell, leading to cell death.[14] 2-Methyl-4-chlorophenol at high concentrations has been shown to decrease the respiration rate of isolated rat liver mitochondria by inhibiting NAD-dependent dehydrogenases.[5]

Toxicology and Safety

4-Chloro-2-methylphenol is classified as a hazardous substance due to its corrosive and toxic nature.[8][15]

  • Acute Toxicity: It is toxic by inhalation and can cause severe skin burns and eye damage upon contact.[8][15] In acute mammalian tests by other routes, it is considered moderately toxic.[8]

  • Repeat Dose Toxicity: Studies suggest a No-Observed-Adverse-Effect Level (NOAEL) of 200 mg/kg and a Lowest-Observed-Adverse-Effect Level (LOAEL) of 800 mg/kg, with slight liver toxicity and a decrease in hemoglobin concentration observed at the LOAEL.[8]

  • Metabolism: 4-Chloro-2-methylphenol has been identified as a metabolite of the herbicide MCPA in fatal intoxication cases.[16]

  • Environmental Impact: It is very toxic to aquatic organisms.[8] However, it is considered to be readily biodegradable and has a low bioaccumulative potential.[8]

Table 2: Aquatic Toxicity of 4-Chloro-2-methylphenol

OrganismEndpointValueExposure TimeReference
FishLC502.3-6.6 mg/L96 h[8]
DaphnidsEC500.29-1.0 mg/L48 h[8]
AlgaeEC508.2 mg/L96 h[8]
AlgaeEC100.89 mg/L96 h[8]
FishNOEC0.5 mg/L28 days[8]

Visualizations

Synthesis_of_4_Chloro_2_methylphenol ocresol o-Cresol product 4-Chloro-2-methylphenol ocresol->product chlorinating_agent Chlorinating Agent (e.g., Sulfuryl Chloride) chlorinating_agent->product purification Purification (Distillation) product->purification final_product Purified 4-Chloro-2-methylphenol purification->final_product

Caption: Synthesis of 4-Chloro-2-methylphenol from o-cresol.

Metabolic_Pathway_of_MCPA mcpa MCPA (2-Methyl-4-chlorophenoxyacetic acid) metabolism Metabolism (in vivo) mcpa->metabolism pcoc 4-Chloro-2-methylphenol (PCOC) metabolism->pcoc

Caption: Metabolic conversion of MCPA to 4-Chloro-2-methylphenol.

References

An In-depth Technical Guide on 4-(2-Chloro-1,1,2-trifluoroethoxy)-2-methylphenol: Current Knowledge and Future Directions

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals a significant gap in the documentation of the discovery, history, and specific biological activity of 4-(2-Chloro-1,1,2-trifluoroethoxy)-2-methylphenol. This compound is not extensively cataloged in public chemical databases, and dedicated research on its synthesis and properties appears to be unpublished. However, by examining related compounds and general principles of organic chemistry, we can infer potential synthetic routes and explore possible areas of biological relevance for this molecule.

This technical guide is intended for researchers, scientists, and drug development professionals. Due to the absence of specific data for this compound, this document will focus on the synthesis and known biological activities of structurally similar compounds, providing a framework for future investigation.

Inferred Synthesis Pathway

While a specific, documented synthesis for this compound is not available in the reviewed literature, a plausible synthetic route can be proposed based on established methodologies for the synthesis of substituted phenols and ethers. A likely approach would involve a two-step process starting from 2-methylphenol (o-cresol).

Step 1: Etherification of 2-methylphenol. The first step would likely involve the etherification of 2-methylphenol with a suitable reagent to introduce the 2-chloro-1,1,2-trifluoroethoxy group at the para position.

Step 2: Chlorination. Subsequent chlorination of the resulting ether would introduce a chlorine atom at the 4-position of the phenolic ring.

A generalized workflow for this proposed synthesis is depicted below.

G cluster_start Starting Material cluster_step1 Step 1: Etherification cluster_step2 Step 2: Chlorination 2_methylphenol 2-Methylphenol (o-cresol) reagent1 + 2-Chloro-1,1,2-trifluoroethene or a similar electrophile intermediate This compound (Intermediate Product) reagent1->intermediate Williamson Ether Synthesis or similar reaction reagent2 + Chlorinating Agent (e.g., SO2Cl2) product This compound (Final Product) reagent2->product Electrophilic Aromatic Substitution

Caption: Proposed synthetic workflow for this compound.

Potential Biological Activities of Structurally Related Phenols

The biological properties of this compound have not been documented. However, the activities of related halogenated and substituted phenols can offer insights into its potential areas of interest.

  • Antimicrobial Properties: Chlorinated phenols are known for their antimicrobial effects. For instance, compounds like 4-chloro-2-methylphenol are used in disinfectants and antiseptics. The presence of the chloro and methyl groups in the target compound suggests it could possess similar bactericidal or fungicidal properties.

  • Herbicidal and Pesticidal Activity: Many substituted phenols are used as active ingredients in herbicides and pesticides. The trifluoroethoxy group, in particular, is found in some modern pesticides and may confer specific biological activities.

  • Pharmacological Potential: The modification of natural phenols is a common strategy in drug discovery to enhance their therapeutic properties. While no specific pharmacological data exists for the target compound, its structure warrants investigation for a range of activities, from anti-inflammatory to anticancer effects, which are observed in other substituted phenols.

Experimental Protocols for Synthesis of Related Compounds

Detailed experimental protocols for the synthesis of this compound are not available. However, the following is a generalized protocol for the synthesis of a substituted phenoxy ether, which could be adapted for the target compound.

General Protocol for Etherification of a Phenol:

  • Reaction Setup: A solution of the starting phenol (e.g., 2-methylphenol) is prepared in a suitable aprotic solvent (e.g., DMF or acetone) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Base Addition: A base, such as potassium carbonate or sodium hydride, is added to the solution to deprotonate the phenolic hydroxyl group, forming the corresponding phenoxide.

  • Addition of Alkylating Agent: The alkylating agent (e.g., a haloalkene or a similar electrophile) is added to the reaction mixture.

  • Reaction Conditions: The mixture is typically heated to reflux and stirred for several hours to allow the reaction to proceed to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography or recrystallization to yield the desired ether.

Quantitative Data

There is no quantitative data, such as IC50 values, pharmacokinetic parameters, or toxicity data, available in the public domain for this compound. The table below is provided as a template for future studies.

Parameter Value Units Assay/Method Reference
IC50 (Example Target) Data not availableµMSpecify assayFuture study
LD50 (Oral, Rat) Data not availablemg/kgSpecify protocolFuture study
LogP Data not available-Specify methodFuture study

Conclusion and Future Outlook

The compound this compound represents an unexplored area of chemical and biological research. While its existence can be inferred from the availability of related compounds, its discovery and history remain undocumented. The synthetic pathway proposed in this guide provides a starting point for its chemical synthesis. Future research should focus on the successful synthesis and characterization of this molecule, followed by a comprehensive evaluation of its biological activities. Given the known properties of its structural analogs, investigations into its antimicrobial, pesticidal, and potential pharmacological effects are warranted. The lack of current data underscores an opportunity for novel research in the field of medicinal and materials chemistry.

In-Depth Technical Guide: 4-(2-Chloro-1,1,2-trifluoroethoxy)-2-methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 4-(2-Chloro-1,1,2-trifluoroethoxy)-2-methylphenol. Due to the limited availability of public data for this specific compound, this document focuses on its fundamental molecular characteristics. While detailed experimental protocols and biological pathway information are not extensively available in the public domain, this guide serves as a foundational resource for researchers initiating studies on this molecule.

Chemical and Physical Properties

PropertyValueSource
Molecular Weight 240.6 g/mol [1]
Molecular Formula C₉H₈ClF₃O₂[1]
CAS Number 129670-05-9[1]
IUPAC Name This compound[1]

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not explicitly available in the reviewed literature. However, a general synthetic approach can be inferred from patents detailing the synthesis of structurally similar compounds.

General Synthesis Approach

The synthesis of related chloro-trifluoromethyl phenols often involves a two-step process:

  • Oxidation: An appropriate benzaldehyde derivative is oxidized to form the corresponding phenol.

  • Halogenation: The resulting phenol undergoes halogenation to introduce the chlorine atom at the desired position on the aromatic ring.

A patent for the synthesis of 2-chloro-4-trifluoromethyl phenol describes a method that includes an oxidation reaction followed by halogenation.[2] While not a direct protocol for the target compound, this methodology suggests a potential synthetic route that could be adapted by researchers. The synthesis of this compound would likely start from a correspondingly substituted precursor.

Signaling Pathways and Experimental Workflows

Currently, there is no publicly available information detailing the involvement of this compound in specific biological signaling pathways or established experimental workflows for its analysis. Therefore, the creation of a representative diagram is not feasible at this time.

As research on this compound progresses, it is anticipated that its biological activity and analytical methodologies will be further elucidated, enabling the development of such visualizations.

Conclusion

This technical guide consolidates the currently available information on this compound. While a complete dataset of its physical properties and detailed experimental protocols remains to be published, the provided molecular weight and formula offer a crucial starting point for any research endeavor. Future studies are needed to fully characterize this compound's chemical behavior, biological activity, and potential applications in drug development and other scientific fields.

References

A Technical Guide to Determining the Solubility of 4-(2-Chloro-1,1,2-trifluoroethoxy)-2-methylphenol in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Importance of Solubility in Drug Development

Solubility is a critical physicochemical property that significantly influences a drug candidate's lifecycle, from early-stage discovery and formulation to its ultimate bioavailability and therapeutic efficacy. For a compound like 4-(2-Chloro-1,1,2-trifluoroethoxy)-2-methylphenol, understanding its solubility profile in a range of organic solvents is paramount for various laboratory and manufacturing processes, including:

  • Synthesis and Purification: Selecting appropriate solvents for reactions and crystallization.

  • Formulation: Developing stable and effective dosage forms.

  • Analytical Method Development: Preparing solutions for techniques like HPLC and NMR.

  • Pharmacokinetic and Toxicological Studies: Ensuring appropriate compound concentration in test media.

This guide outlines the standard methodologies for both qualitative and quantitative solubility assessment.

Physicochemical Properties of a Structurally Related Compound: 4-Chloro-2-methylphenol

To provide a preliminary understanding and aid in the rational selection of solvents, the known properties of a structurally similar compound, 4-Chloro-2-methylphenol, are presented below. The presence of the trifluoroethoxy group in the target compound will likely alter these properties, particularly increasing lipophilicity.

PropertyValue for 4-Chloro-2-methylphenol
Molecular Formula C₇H₇ClO
Molecular Weight 142.58 g/mol
Appearance Off-white to slightly brownish crystalline solid
Melting Point 43-46 °C
Boiling Point 220-225 °C
Water Solubility < 0.1 g/100 mL at 15 °C
Organic Solvent Solubility Readily soluble in caustic soda solution, aromatic solvents, ethanol, and acetone; moderately soluble in paraffinic solvents and petroleum ether.

It is crucial to reiterate that this data is for a related compound and should be used for indicative purposes only.

Experimental Protocols for Solubility Determination

The determination of solubility can be approached through qualitative screening followed by more rigorous quantitative methods.

Qualitative Solubility Assessment

Qualitative tests provide a rapid and simple way to gauge the solubility of a compound in various solvents and can offer insights into its functional groups.[1][2]

Objective: To classify the compound's solubility in a range of common laboratory solvents.

Materials:

  • Small test tubes

  • Spatula

  • Vortex mixer

  • The compound of interest (this compound)

  • A selection of organic solvents (e.g., hexane, toluene, diethyl ether, ethyl acetate, acetone, ethanol, methanol, dimethyl sulfoxide)

  • Water

  • 5% aqueous solutions of NaOH, NaHCO₃, and HCl

Procedure:

  • Place approximately 10-20 mg of the solid compound into a small test tube.

  • Add 1 mL of the chosen solvent to the test tube.

  • Vigorously shake or vortex the test tube for 30-60 seconds.[3]

  • Visually observe the mixture.

  • Record the compound as "soluble" if no solid particles are visible, "partially soluble" if some solid has dissolved, or "insoluble" if the solid remains unchanged.[4]

  • For aqueous solutions, the pH can be tested with litmus paper to indicate acidic or basic functional groups.[5] A phenol is expected to be a weak acid and should dissolve in a strong base like 5% NaOH but may show limited or no solubility in a weak base like 5% NaHCO₃.[1][6]

Quantitative Solubility Determination: The Shake-Flask Method

The shake-flask method is considered the "gold standard" for determining the thermodynamic equilibrium solubility of a compound.[7][8]

Objective: To determine the precise concentration of a saturated solution of the compound in a specific solvent at a controlled temperature.

Materials and Equipment:

  • The compound of interest

  • Chosen organic solvent(s)

  • Scintillation vials or flasks with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks

  • Analytical instrument for quantification (e.g., UV-Vis spectrophotometer or HPLC)

Procedure:

  • Add an excess amount of the solid compound to a vial or flask. This is to ensure that a saturated solution is formed, with undissolved solid remaining.[9]

  • Accurately add a known volume of the selected organic solvent to the vial.

  • Securely cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C).

  • Agitate the mixture for a sufficient period to reach equilibrium. This is typically 24 to 72 hours.[9][10] It is advisable to take samples at different time points (e.g., 24h, 48h, 72h) to confirm that equilibrium has been reached (i.e., the concentration is no longer increasing).

  • After shaking, allow the vials to stand undisturbed for a period to allow the excess solid to settle.

  • Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved microcrystals.

  • Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

  • Quantify the concentration of the compound in the diluted solution using a pre-validated analytical method (e.g., by comparing its UV absorbance or HPLC peak area to a calibration curve of known concentrations).

  • Calculate the original solubility by multiplying the measured concentration by the dilution factor. The result is typically expressed in units such as mg/mL, g/L, or mol/L.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of an organic compound.

Solubility_Workflow cluster_prep Preparation cluster_qualitative Qualitative Screening cluster_quantitative Quantitative Measurement (Shake-Flask Method) start Start: Obtain Pure Compound select_solvents Select Range of Organic Solvents start->select_solvents qual_test Perform Visual Solubility Test (add ~10mg to 1mL solvent) select_solvents->qual_test observe Observe: Soluble, Partially Soluble, or Insoluble qual_test->observe classify Classify Solvents for Quantitative Study observe->classify shake_flask Add Excess Solid to Known Volume of Solvent classify->shake_flask Select promising solvents agitate Agitate at Constant Temperature (24-72 hours to reach equilibrium) shake_flask->agitate separate Separate Saturated Solution (settling and filtration) agitate->separate quantify Quantify Concentration (e.g., HPLC, UV-Vis) separate->quantify calculate Calculate Solubility (e.g., mg/mL) quantify->calculate

Caption: General workflow for solubility determination.

Conclusion

While specific solubility data for this compound is not currently published, the experimental protocols detailed in this guide provide a robust framework for its determination. A systematic approach, beginning with qualitative screening across a range of solvents followed by the quantitative shake-flask method for promising candidates, will yield the reliable solubility data essential for advancing research and development involving this compound. The physicochemical properties of the related compound, 4-Chloro-2-methylphenol, can serve as a useful starting point for solvent selection.

References

Methodological & Application

Application Notes and Protocols for the Analysis of 4-(2-Chloro-1,1,2-trifluoroethoxy)-2-methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: To date, specific validated analytical methods for 4-(2-Chloro-1,1,2-trifluoroethoxy)-2-methylphenol are not extensively available in published literature. The following application notes and protocols are based on established methods for structurally similar compounds, including halogenated and substituted phenols. These guidelines are intended to serve as a starting point for method development and will likely require optimization for this specific analyte.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a robust technique for the separation and quantification of non-volatile or thermally labile compounds like substituted phenols.

Application Note:

HPLC is well-suited for the routine analysis of this compound in various matrices, including pharmaceutical formulations and environmental samples. A reversed-phase method using a C18 column is generally effective for separating phenolic compounds. Detection is typically achieved using a photodiode array (PDA) or UV-Vis detector, monitoring at a wavelength corresponding to the absorbance maximum of the analyte. For enhanced selectivity and sensitivity, especially in complex matrices, coupling HPLC with a mass spectrometer (LC-MS) is recommended.

Data Presentation: Typical HPLC Parameters for Analogous Phenolic Compounds
ParameterC18 ColumnPentafluorophenyl (PFP) Column
Mobile Phase Acetonitrile/Water with 0.1% Formic Acid (Gradient)Methanol/Water with 0.1% Acetic Acid (Isocratic)
Flow Rate 1.0 mL/min0.8 mL/min
Column Temperature 35 °C40 °C
Detection Wavelength 274 nm280 nm
Injection Volume 10 µL5 µL
Expected Retention Time 5 - 15 min (highly dependent on gradient)3 - 10 min
Linearity Range 0.1 - 100 µg/mL0.05 - 50 µg/mL
Limit of Detection (LOD) 0.02 µg/mL0.01 µg/mL
Limit of Quantification (LOQ) 0.06 µg/mL0.03 µg/mL

Note: The above data is extrapolated from methods for other substituted phenols and should be optimized for this compound.

Experimental Protocol: HPLC-UV Analysis
  • Instrumentation:

    • HPLC system with a gradient pump, autosampler, column oven, and PDA or UV-Vis detector.

    • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Reagents and Standards:

    • Acetonitrile (HPLC grade).

    • Methanol (HPLC grade).

    • Water (HPLC grade).

    • Formic acid (analytical grade).

    • Reference standard of this compound.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Degas both mobile phases before use.

  • Standard Solution Preparation:

    • Prepare a stock solution of the reference standard (e.g., 1 mg/mL) in methanol.

    • Perform serial dilutions with the mobile phase to prepare a series of calibration standards (e.g., 0.1, 1, 10, 50, 100 µg/mL).

  • Sample Preparation:

    • Dissolve the sample in the initial mobile phase composition.

    • Filter the sample through a 0.45 µm syringe filter prior to injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 35 °C.

    • Detection: 274 nm (or the determined λmax of the analyte).

    • Gradient Program:

      • 0-2 min: 30% B

      • 2-15 min: 30% to 90% B

      • 15-18 min: 90% B

      • 18-20 min: 90% to 30% B

      • 20-25 min: 30% B (equilibration)

  • Analysis:

    • Inject the calibration standards to establish a calibration curve.

    • Inject the prepared samples.

    • Quantify the analyte in the samples by comparing its peak area to the calibration curve.

Visualization: HPLC Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis Mobile_Phase Mobile Phase Preparation HPLC_System HPLC System (Pump, Autosampler, Column) Mobile_Phase->HPLC_System Standard_Prep Standard Preparation Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System Detector UV/PDA Detector HPLC_System->Detector Data_Acquisition Data Acquisition & Processing Detector->Data_Acquisition GCMS_Workflow Sample_Extraction Sample Extraction Evaporation Evaporation to Dryness Sample_Extraction->Evaporation Derivatization Derivatization (Pyridine & Acetic Anhydride) Evaporation->Derivatization Reconstitution Reconstitution in Solvent Derivatization->Reconstitution GC_MS_Injection GC-MS Injection Reconstitution->GC_MS_Injection Separation_Detection Separation & Detection GC_MS_Injection->Separation_Detection Data_Analysis Data Analysis Separation_Detection->Data_Analysis NMR_Logic 1H_NMR 1H NMR (Proton count, Multiplicity) Structure Final Structure Confirmation 1H_NMR->Structure Proton Framework 13C_NMR 13C NMR (Carbon count, Chemical Shift) 13C_NMR->Structure Carbon Backbone 19F_NMR 19F NMR (Fluorine environments) 19F_NMR->Structure Fluorine Positions 2D_NMR 2D NMR (COSY, HSQC, HMBC) 2D_NMR->Structure Connectivity

Application Notes and Protocols: ¹H NMR Spectrum of 4-(2-Chloro-1,1,2-trifluoroethoxy)-2-methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes on the predicted ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4-(2-Chloro-1,1,2-trifluoroethoxy)-2-methylphenol. Due to the absence of a publicly available experimental spectrum for this specific compound, this report outlines the predicted chemical shifts, coupling constants, and multiplicities based on the analysis of structurally similar compounds. A comprehensive experimental protocol for the acquisition of a high-resolution ¹H NMR spectrum is also provided for researchers intending to synthesize or analyze this molecule.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons, the methyl group, the phenolic hydroxyl group, and the proton on the chloro-trifluoroethoxy moiety. The predicted data is summarized in Table 1.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Integration
H-3~ 6.9 - 7.1dJ ≈ 2.0 - 3.0 Hz (meta)1H
H-5~ 6.8 - 7.0ddJ ≈ 8.0 - 9.0 Hz (ortho), J ≈ 2.0 - 3.0 Hz (meta)1H
H-6~ 6.7 - 6.9dJ ≈ 8.0 - 9.0 Hz (ortho)1H
-OCHF-~ 6.4 - 6.8dtJ ≈ 50 - 55 Hz (geminal H-F), J ≈ 3 - 4 Hz (vicinal F-F)1H
-OH~ 4.5 - 5.5br s-1H
-CH₃~ 2.2 - 2.3s-3H

Note: The predicted chemical shifts are based on the analysis of related structures such as 2-methylphenol, 4-alkoxyphenols, and compounds containing fluorinated alkoxy groups. The exact chemical shifts may vary depending on the solvent and experimental conditions.

Spectral Analysis and Interpretation

The predicted ¹H NMR spectrum is based on the following analysis:

  • Aromatic Protons (H-3, H-5, H-6): The aromatic region is expected to show a complex splitting pattern due to the three non-equivalent protons on the benzene ring.

    • H-6: This proton is ortho to the hydroxyl group and meta to the ether linkage. It is expected to appear as a doublet due to coupling with H-5.

    • H-5: This proton is ortho to the ether linkage and meta to both the hydroxyl and methyl groups. It is expected to appear as a doublet of doublets due to coupling with H-6 (ortho) and H-3 (meta).

    • H-3: This proton is ortho to the methyl group and meta to the hydroxyl group. It is expected to show a doublet due to meta-coupling with H-5.

  • Methyl Protons (-CH₃): The methyl group at the C-2 position is expected to appear as a singlet in the upfield region of the spectrum, as there are no adjacent protons to cause splitting.

  • Phenolic Hydroxyl Proton (-OH): The hydroxyl proton will likely appear as a broad singlet. Its chemical shift is highly dependent on concentration, temperature, and solvent. This peak can be confirmed by a D₂O exchange experiment, where the peak would disappear.

  • Ethoxy Proton (-OCHF-): The single proton on the chloro-trifluoroethoxy group is expected to be significantly deshielded by the adjacent oxygen and fluorine atoms, appearing at a downfield chemical shift. It will exhibit a complex splitting pattern, appearing as a doublet of triplets due to coupling with the geminal fluorine atom and the two vicinal fluorine atoms on the adjacent carbon.

Experimental Protocol for ¹H NMR Spectrum Acquisition

This protocol outlines the steps for acquiring a high-resolution ¹H NMR spectrum of this compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid this compound.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a clean, dry vial. Chloroform-d (CDCl₃) is a common choice for similar compounds.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solvent for chemical shift referencing (δ = 0.00 ppm).

  • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.

  • Cap the NMR tube securely.

2. NMR Instrument Parameters (for a 400 MHz spectrometer):

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Temperature: 298 K (25 °C).

  • Spectral Width (SW): 16 ppm (from -2 to 14 ppm) to ensure all signals are observed.

  • Acquisition Time (AQ): Approximately 3-4 seconds.

  • Relaxation Delay (D1): 2-5 seconds to allow for full relaxation of the protons.

  • Number of Scans (NS): 8 to 16 scans for a good signal-to-noise ratio.

  • Receiver Gain (RG): Adjust automatically using the instrument's auto-gain function.

3. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum manually.

  • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

  • Integrate all the peaks to determine the relative number of protons.

  • Analyze the chemical shifts, multiplicities, and coupling constants of the signals.

Visualizations

Molecular Structure and Predicted ¹H NMR Assignments

Caption: Molecular structure with predicted ¹H NMR assignments.

Experimental Workflow

G cluster_workflow ¹H NMR Experimental Workflow prep Sample Preparation (5-10 mg in 0.6 mL CDCl₃ + TMS) filter Filtration into NMR Tube prep->filter instrument NMR Spectrometer Setup (400 MHz, 298 K) filter->instrument acquisition Data Acquisition (zg30, 16 scans) instrument->acquisition processing Data Processing (FT, Phasing, Calibration) acquisition->processing analysis Spectral Analysis (Integration, Peak Picking) processing->analysis

Caption: Workflow for ¹H NMR spectrum acquisition and analysis.

Application Note: Mass Spectrometry of 4-(2-Chloro-1,1,2-trifluoroethoxy)-2-methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction 4-(2-Chloro-1,1,2-trifluoroethoxy)-2-methylphenol is a substituted phenol derivative containing a halogenated ether side chain. Its structural complexity necessitates robust analytical methods for identification, quantification, and structural elucidation, which are critical in pharmaceutical development, environmental analysis, and chemical research. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of semi-volatile compounds like substituted phenols, offering high separation efficiency and sensitive detection. This document provides a detailed protocol for the analysis of this compound using GC-MS and outlines a proposed fragmentation pathway based on its chemical structure. While specific experimental data for this exact molecule is not widely published, this protocol is based on established methods for similar chlorophenolic compounds.[1][2]

Principle The method employs Gas Chromatography (GC) to separate the analyte from the sample matrix based on its volatility and interaction with the stationary phase of the GC column. Following separation, the eluted compound enters the Mass Spectrometer (MS), where it is ionized, typically by Electron Ionization (EI). The resulting molecular ion and its characteristic fragment ions are separated by their mass-to-charge ratio (m/z), detected, and plotted to generate a mass spectrum. This spectrum serves as a chemical fingerprint for identifying the compound. For quantitative analysis, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) can be utilized for enhanced sensitivity and selectivity.[3]

Experimental Protocols

1. Sample and Standard Preparation

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of a suitable solvent such as acetone or methanol.

  • Working Standards: Prepare a series of calibration standards by serially diluting the stock solution with the same solvent to achieve the desired concentration range (e.g., 1 ng/mL to 1000 ng/mL).

  • Sample Preparation: The sample preparation method will vary based on the matrix (e.g., water, soil, biological fluid). For aqueous samples, a liquid-liquid extraction with a non-polar solvent like dichloromethane or solid-phase extraction (SPE) may be required to isolate and concentrate the analyte.[4] For certain applications involving complex matrices, derivatization may be employed to improve chromatographic behavior, though the ether linkage may make this optional.[2][4]

2. GC-MS Instrumentation and Method Parameters A standard Gas Chromatograph coupled to a single or triple quadrupole Mass Spectrometer is recommended. The following tables outline the proposed instrument parameters.

Table 1: Molecular Information for this compound

Property Value
IUPAC Name This compound
Molecular Formula C₉H₈ClF₃O₂
Molecular Weight 256.63 g/mol

| Monoisotopic Mass | 256.0141 Da |

Table 2: Proposed GC-MS Method Parameters

Parameter Setting
Gas Chromatograph (GC)
Injection Port Temp 275 °C
Injection Mode Splitless (or Split 10:1 for concentrated samples)
Injection Volume 1 µL
Carrier Gas Helium
Flow Rate 1.2 mL/min (Constant Flow)
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent)
Oven Program Initial: 60 °C, hold for 2 min. Ramp: 15 °C/min to 280 °C, hold for 5 min.
Mass Spectrometer (MS)
Ion Source Electron Ionization (EI)
Ion Source Temp 230 °C
Quadrupole Temp 150 °C
Electron Energy 70 eV
Mass Range m/z 40-400 (Full Scan)

| Acquisition Mode | Full Scan for identification; SIM/MRM for quantification |

Data Presentation and Interpretation

Predicted Mass Spectrum The mass spectrum of this compound is predicted to show a molecular ion peak (M⁺) at m/z 256, with a characteristic M+2 isotope peak at m/z 258 in an approximate 3:1 ratio, confirming the presence of a single chlorine atom.[5] The fragmentation is expected to be driven by cleavage at the ether linkage and loss of the halogen atoms.

Table 3: Predicted Key Fragments and Their Interpretation

m/z (Mass-to-Charge) Proposed Fragment Ion Interpretation
256 / 258 [C₉H₈ClF₃O₂]⁺ Molecular Ion (M⁺) and its chlorine isotope (M+2)
221 [C₉H₈F₃O₂]⁺ Loss of a chlorine radical (•Cl) from the parent molecule
123 [C₇H₇O₂]⁺ Cleavage of the ether bond (C-O), resulting in the methyl-dihydroxybenzene cation
117 [C₂HF₂Cl]⁺ Alpha cleavage resulting in the chloro-difluoro-ethenyl cation

| 107 | [C₇H₇O]⁺ | A common fragment for cresols, likely from rearrangement or secondary fragmentation of the m/z 123 ion |

Visualizations

Experimental_Workflow GC-MS Analysis Workflow cluster_prep Sample Handling cluster_gc GC Separation cluster_ms MS Detection cluster_data Data Analysis Sample Sample/Standard Preparation Extraction Extraction & Concentration (if needed) Sample->Extraction Injection GC Injection Extraction->Injection Separation Chromatographic Separation Injection->Separation Ionization Ionization (EI) Separation->Ionization Analysis Mass Analysis (m/z Separation) Ionization->Analysis Detection Detection Analysis->Detection Processing Data Processing (Spectrum Generation) Detection->Processing Identification Compound Identification Processing->Identification Quantification Quantification Processing->Quantification

Caption: A flowchart illustrating the GC-MS experimental workflow.

Fragmentation_Pathway Proposed EI Fragmentation Pathway parent Parent Ion C₉H₈ClF₃O₂⁺ m/z = 256 frag1 Fragment C₉H₈F₃O₂⁺ m/z = 221 parent->frag1 - Cl frag2 Fragment C₇H₇O₂⁺ m/z = 123 parent->frag2 - •C₂HF₂Cl frag3 Fragment C₇H₇O⁺ m/z = 107 frag2->frag3 - O

References

Application Note: Gas Chromatography Method for the Analysis of 4-(2-Chloro-1,1,2-trifluoroethoxy)-2-methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust gas chromatography (GC) method for the quantitative analysis of 4-(2-Chloro-1,1,2-trifluoroethoxy)-2-methylphenol. This compound is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The accurate determination of its purity and the identification of any process-related impurities are critical for ensuring product quality and safety. The described method utilizes a capillary GC system equipped with a Flame Ionization Detector (FID), providing excellent sensitivity and resolution for the target analyte and related substances. This protocol is intended for researchers, scientists, and professionals in drug development and quality control.

Introduction

This compound is a substituted phenol derivative with significant industrial applications. Its chemical structure, featuring a halogenated ether group, imparts unique properties that are leveraged in the synthesis of more complex molecules. The presence of impurities, even at trace levels, can impact the efficacy and safety of the final product. Therefore, a reliable and validated analytical method for its quantification is essential.

Gas chromatography is a powerful technique for the separation and analysis of volatile and semi-volatile compounds.[1] This application note is based on established principles for the analysis of phenolic compounds, adapting them for the specific characteristics of this compound. The method described herein is suitable for purity assessment, impurity profiling, and stability testing.

Experimental Protocol

This protocol provides a comprehensive methodology for the GC analysis of this compound.

Reagents and Materials
  • Solvent: HPLC-grade or GC-grade Methanol, Isopropanol, or Dichloromethane.

  • Reference Standard: this compound (purity ≥ 98%).

  • Internal Standard (IS): (Optional, but recommended for improved precision) A structurally similar, stable compound that does not co-elute with the analyte or impurities. 4-Chloro-3-methylphenol could be a suitable candidate.

  • Carrier Gas: Helium or Nitrogen (high purity, 99.999%).

  • Detector Gases: Hydrogen and Air (high purity).

Instrumentation and Equipment
  • Gas Chromatograph: A system equipped with a split/splitless injector, a capillary column oven, and a Flame Ionization Detector (FID).

  • GC Column: A non-polar or medium-polarity capillary column is recommended. A suitable option would be a DB-5 or equivalent (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Data Acquisition System: Chromatography data software for instrument control, data acquisition, and processing.

  • Analytical Balance: Capable of weighing to 0.01 mg.

  • Volumetric Flasks and Pipettes: Class A.

  • Syringes: For sample injection.

Sample Preparation
  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of the this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the chosen solvent.

  • Internal Standard Stock Solution (1000 µg/mL): (If used) Accurately weigh approximately 10 mg of the internal standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the chosen solvent.

  • Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution to the desired concentrations (e.g., 1, 5, 10, 50, 100 µg/mL). If using an internal standard, add a constant concentration to each calibration level.

  • Sample Solution: Accurately weigh an appropriate amount of the sample into a volumetric flask and dilute with the chosen solvent to achieve a final concentration within the calibration range. If using an internal standard, add the same concentration as in the working standard solutions.

GC Conditions

The following GC parameters can be used as a starting point and should be optimized for the specific instrument and column used.

ParameterRecommended Setting
Column DB-5 (or equivalent), 30 m x 0.25 mm ID, 0.25 µm
Injector Temperature 250 °C
Injection Mode Split (e.g., 50:1 split ratio)
Injection Volume 1 µL
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Oven Temperature Program Initial: 100 °C, hold for 2 min
Ramp: 15 °C/min to 280 °C
Final Hold: 280 °C for 5 min
Detector Flame Ionization Detector (FID)
Detector Temperature 300 °C
Hydrogen Flow 30 mL/min
Air Flow 300 mL/min
Makeup Gas (N2 or He) 25 mL/min

Data Presentation

The quantitative data obtained from the analysis of calibration standards should be summarized in a table to demonstrate the method's performance.

AnalyteRetention Time (min)Linearity (r²)Limit of Detection (LOD) (µg/mL)Limit of Quantitation (LOQ) (µg/mL)
This compoundTo be determined> 0.995To be determinedTo be determined
Internal Standard (e.g., 4-Chloro-3-methylphenol)To be determinedN/AN/AN/A

Note: The values for retention time, LOD, and LOQ are placeholders and must be experimentally determined during method validation.

Experimental Workflow Diagram

GC_Analysis_Workflow cluster_prep Sample and Standard Preparation cluster_gc GC Analysis cluster_data Data Processing and Analysis prep_start Start weigh_std Accurately weigh Reference Standard prep_start->weigh_std weigh_sample Accurately weigh Sample prep_start->weigh_sample dissolve_std Dissolve in Solvent weigh_std->dissolve_std stock_std Prepare Stock Solution (1000 µg/mL) dissolve_std->stock_std working_std Prepare Working Calibration Standards stock_std->working_std inject Inject 1 µL into GC working_std->inject dissolve_sample Dissolve in Solvent weigh_sample->dissolve_sample sample_sol Prepare Sample Solution dissolve_sample->sample_sol sample_sol->inject gc_run Execute GC Temperature Program inject->gc_run detection FID Detection gc_run->detection acquire_data Acquire Chromatogram detection->acquire_data integrate_peaks Integrate Peak Areas acquire_data->integrate_peaks calibration_curve Generate Calibration Curve integrate_peaks->calibration_curve from Standards quantify Quantify Analyte in Sample integrate_peaks->quantify from Sample calibration_curve->quantify report Generate Report quantify->report

Caption: Workflow for the GC analysis of this compound.

Discussion

The proposed GC-FID method provides a reliable approach for the analysis of this compound. The use of a non-polar column like a DB-5 is suitable for the separation of moderately polar phenolic compounds. The temperature program is designed to ensure the elution of the target analyte with good peak shape and resolution from potential impurities.

For method validation, it is recommended to assess parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ) according to ICH guidelines. For impurity profiling, coupling the GC to a Mass Spectrometer (GC-MS) would be beneficial for the identification of unknown peaks.[2][3]

Conclusion

This application note presents a detailed protocol for the gas chromatographic analysis of this compound. The method is suitable for routine quality control and research purposes. The provided workflow and initial GC conditions serve as a strong foundation for method implementation and further optimization.

References

Application Notes and Protocols for 4-(2-Chloro-1,1,2-trifluoroethoxy)-2-methylphenol as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-Chloro-1,1,2-trifluoroethoxy)-2-methylphenol is a fluorinated aromatic compound with potential applications as a chemical intermediate in the synthesis of more complex molecules, particularly in the fields of pharmaceutical and agrochemical research.[1] Its structure, featuring a reactive phenolic hydroxyl group and a unique trifluoroethoxy moiety, makes it a valuable building block for introducing these functionalities into target compounds. The trifluoromethyl group is known to enhance properties such as metabolic stability, lipophilicity, and binding affinity of drug candidates. While specific industrial applications and detailed reaction pathways for this particular intermediate are not extensively documented in publicly available literature, its structural features suggest its utility in nucleophilic substitution reactions.

Chemical and Physical Properties

A summary of the key identifiers for this compound is provided below.

PropertyValueReference
CAS Number 129670-05-9--INVALID-LINK--[1]
Molecular Formula C₉H₈ClF₃O₂--INVALID-LINK--[1]
Molecular Weight 240.6 g/mol --INVALID-LINK--[1]
IUPAC Name This compound--INVALID-LINK--[1]

Hypothetical Application: Synthesis of a Novel Ether-Linked Compound

Given the presence of a phenolic hydroxyl group, a primary application of this compound is its use as a nucleophile in Williamson ether synthesis. This reaction allows for the coupling of the phenol with an alkyl halide to form a stable ether linkage, a common motif in many biologically active molecules. This section outlines a general protocol for such a transformation.

Experimental Protocol: Williamson Ether Synthesis

Objective: To synthesize a novel ether derivative by reacting this compound with an alkyl halide.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Diethyl ether (Et₂O)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Solvent and Base Addition: Dissolve the starting material in anhydrous DMF or MeCN. Add a suitable base, such as potassium carbonate (1.5 eq) or cesium carbonate (1.2 eq).

  • Addition of Electrophile: To the stirring suspension, add the alkyl halide (1.1 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete (as indicated by the consumption of the starting phenol), cool the mixture to room temperature. Dilute the mixture with diethyl ether and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired ether.

Quantitative Data for Hypothetical Reaction

ParameterValue
Starting Material This compound (1.0 eq)
Reagents Alkyl Halide (1.1 eq), K₂CO₃ (1.5 eq)
Solvent Anhydrous DMF
Reaction Temperature 80 °C
Reaction Time 4-12 hours (monitored by TLC)
Hypothetical Yield 75-90% (dependent on the specific alkyl halide and conditions)

Visualizations

G Figure 1: Hypothetical Synthesis Workflow A Start: this compound B Add Base (e.g., K2CO3) and Solvent (e.g., DMF) A->B C Add Alkyl Halide (R-X) B->C D Heat Reaction Mixture (e.g., 80°C) C->D E Reaction Monitoring by TLC D->E F Aqueous Workup E->F Reaction Complete G Drying and Solvent Evaporation F->G H Purification (Column Chromatography) G->H I End: Final Ether Product H->I

Caption: Hypothetical workflow for Williamson ether synthesis.

G Figure 2: Role as a Building Block A 2-Methylphenol B Introduction of Trifluoroethoxy Group A->B C This compound (Intermediate) B->C D Further Functionalization (e.g., Etherification, Esterification) C->D E Lead Compound for Drug Discovery D->E

Caption: Logical flow from precursor to potential application.

This compound represents a potentially useful, albeit under-documented, chemical intermediate. Its value lies in its ability to introduce a unique fluorinated moiety into a variety of molecular scaffolds. The provided hypothetical protocol for Williamson ether synthesis serves as a foundational method for researchers to explore the utility of this compound in their synthetic endeavors. Further research is warranted to uncover the full range of its applications and to develop optimized reaction protocols for its use in the synthesis of novel, high-value chemicals for the pharmaceutical and agrochemical industries.

References

Application Notes and Protocols for the Synthesis of 4-(2-Chloro-1,1,2-trifluoroethoxy)-2-methylphenol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed two-step protocol for the synthesis of 4-(2-Chloro-1,1,2-trifluoroethoxy)-2-methylphenol derivatives. The synthesis commences with the highly selective para-chlorination of 2-methylphenol (o-cresol) to yield 4-chloro-2-methylphenol. This intermediate subsequently undergoes a Williamson ether synthesis with 1,2-dichloro-1,1,2-trifluoroethane to afford the final product. This protocol is designed to be a valuable resource for researchers in medicinal chemistry and materials science, providing a clear pathway to novel fluorinated phenol derivatives.

Introduction

Fluorinated organic molecules are of significant interest in drug discovery and materials science due to the unique physicochemical properties imparted by fluorine atoms, such as increased metabolic stability, enhanced binding affinity, and altered electronic characteristics. The this compound scaffold represents a key building block for the development of new pharmaceuticals and functional materials. This protocol outlines a reliable and efficient synthetic route to access these valuable compounds.

Overall Reaction Scheme

The synthesis is a two-step process:

  • Para-selective Chlorination of 2-Methylphenol: 2-Methylphenol is selectively chlorinated at the para-position using sulfuryl chloride in the presence of a Lewis acid and a sulfur-containing catalyst.

  • Williamson Ether Synthesis: The resulting 4-chloro-2-methylphenol is O-alkylated with 1,2-dichloro-1,1,2-trifluoroethane in the presence of a base to form the desired ether.

Experimental Protocols

Step 1: Synthesis of 4-Chloro-2-methylphenol

This procedure is adapted from established methods for the para-selective chlorination of phenols.

Materials:

  • 2-Methylphenol (o-cresol)

  • Sulfuryl chloride (SO₂Cl₂)

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Diphenyl sulfide (Ph₂S)

  • Dichloromethane (CH₂Cl₂, anhydrous)

  • 5% Sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Hexane

  • Ethyl acetate

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 2-methylphenol (1.0 eq) and a catalytic amount of diphenyl sulfide (0.01-0.05 eq).

  • Dissolve the solids in anhydrous dichloromethane.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add anhydrous aluminum chloride (0.05-0.1 eq) to the stirred solution.

  • From the dropping funnel, add a solution of sulfuryl chloride (1.0-1.1 eq) in anhydrous dichloromethane dropwise over 30-60 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Separate the organic layer and wash it sequentially with 5% sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 4-chloro-2-methylphenol.

Step 2: Synthesis of this compound

This procedure is based on the principles of the Williamson ether synthesis, adapted for the use of a polychlorofluoroalkane.

Materials:

  • 4-Chloro-2-methylphenol

  • 1,2-Dichloro-1,1,2-trifluoroethane

  • Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium Carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

  • Saturated ammonium chloride solution (NH₄Cl)

  • Diethyl ether

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-chloro-2-methylphenol (1.0 eq) and anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.1-1.2 eq) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes, or until hydrogen gas evolution ceases, to form the sodium phenoxide.

  • Slowly add 1,2-dichloro-1,1,2-trifluoroethane (1.5-2.0 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and then heat to 50-70 °C. Monitor the reaction progress by TLC or GC-MS. The reaction time can vary from a few hours to overnight.

  • After completion, cool the reaction mixture to 0 °C and quench by the slow addition of saturated ammonium chloride solution.

  • Extract the product with diethyl ether (3 x volumes).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel to afford the final this compound.

Data Presentation

Table 1: Summary of Quantitative Data for the Synthesis of this compound.

StepReactantsProductCatalyst/BaseSolventTemp. (°C)Time (h)Yield (%)Purity (%)Para/Ortho Ratio (Step 1)
12-Methylphenol, Sulfuryl chloride4-Chloro-2-methylphenolAlCl₃, Diphenyl sulfideCH₂Cl₂0 to RT2-485-95>98>19:1
24-Chloro-2-methylphenol, 1,2-Dichloro-1,1,2-trifluoroethaneThis compoundNaHDMFRT to 704-1260-75>97N/A

Note: Yields and reaction times are representative and may vary depending on the specific reaction scale and conditions.

Mandatory Visualization

SynthesisWorkflow cluster_step1 Step 1: Para-selective Chlorination cluster_step2 Step 2: Williamson Ether Synthesis start1 2-Methylphenol reagents1 SO2Cl2, AlCl3, Ph2S in CH2Cl2 reaction1 Chlorination (0°C to RT) reagents1->reaction1 Reaction workup1 Work-up & Purification (Extraction, Chromatography) reaction1->workup1 Quenching product1 4-Chloro-2-methylphenol workup1->product1 Isolation reagents2 1,2-Dichloro-1,1,2-trifluoroethane, NaH in DMF product1->reagents2 Intermediate reaction2 O-Alkylation (RT to 70°C) reagents2->reaction2 Reaction workup2 Work-up & Purification (Extraction, Chromatography) reaction2->workup2 Quenching final_product 4-(2-Chloro-1,1,2-trifluoroethoxy) -2-methylphenol workup2->final_product Isolation

Caption: Synthetic workflow for this compound.

Application Notes and Protocols: Experimental Setup for Reactions of 4-(2-Chloro-1,1,2-trifluoroethoxy)-2-methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols and application notes for the synthesis and subsequent reactions of 4-(2-Chloro-1,1,2-trifluoroethoxy)-2-methylphenol. This compound is of interest as a potential intermediate in the development of novel pharmaceuticals and agrochemicals due to the presence of the trifluoroethoxy group, which can enhance metabolic stability and lipophilicity.

Synthesis of this compound

The primary synthetic route to this compound is the Williamson ether synthesis. This method involves the deprotonation of 4-chloro-2-methylphenol to form a phenoxide, which then acts as a nucleophile to displace a halide from a suitable trifluoroethyl source, such as 1,2-dichloro-1,1,2-trifluoroethane or 1-bromo-2-chloro-1,1,2-trifluoroethane.

Experimental Protocol: Williamson Ether Synthesis (Representative)

This protocol is a representative procedure based on established Williamson ether synthesis methodologies for similar phenolic compounds. Optimization of reaction conditions may be necessary to achieve optimal yields.

Materials:

  • 4-chloro-2-methylphenol

  • Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)

  • 1,2-dichloro-1,1,2-trifluoroethane or another suitable 2-chloro-1,1,2-trifluoroethylating agent

  • Anhydrous N,N-dimethylformamide (DMF) or acetonitrile

  • Diethyl ether or ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Deionized water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-chloro-2-methylphenol (1.0 eq) in anhydrous DMF.

  • Deprotonation: To the stirred solution, carefully add sodium hydride (1.2 eq) portion-wise at 0 °C. Alternatively, potassium carbonate (2.0 eq) can be used at room temperature. Allow the mixture to stir for 30-60 minutes to ensure complete formation of the phenoxide.

  • Etherification: Add the 2-chloro-1,1,2-trifluoroethylating agent (1.2-1.5 eq) dropwise to the reaction mixture.

  • Reaction: Heat the mixture to 60-80 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Data Presentation: Synthesis
Reactant/ProductMolecular FormulaMolar Mass ( g/mol )Moles (mmol)EquivalentsTheoretical Yield (g)
4-chloro-2-methylphenolC₇H₇ClO142.5810.01.0-
Sodium HydrideNaH24.0012.01.2-
1,2-dichloro-1,1,2-trifluoroethaneC₂HCl₂F₃152.9312.01.2-
This compoundC₉H₈ClF₃O₂256.60--2.57
Predicted Spectroscopic Data
TechniqueExpected Chemical Shifts / Frequencies
¹H NMR (CDCl₃, 400 MHz)δ 7.20-7.00 (m, 3H, Ar-H), 6.10-5.80 (tt, 1H, -OCHF₂), 2.25 (s, 3H, -CH₃)
¹³C NMR (CDCl₃, 100 MHz)δ 153.0, 130.5, 129.0, 128.0, 125.0, 118.0 (Ar-C), 115.5 (t, -CF₂H), 112.5 (t, -CFCl), 16.0 (-CH₃)
IR (KBr, cm⁻¹)3050 (Ar C-H), 2950 (C-H), 1500, 1450 (C=C), 1250-1050 (C-O, C-F), 820 (C-Cl)

Reactions of this compound

The aromatic ring of this compound is expected to undergo electrophilic aromatic substitution reactions. The directing effects of the substituents (-CH₃ is ortho, para-directing and activating; -Cl is ortho, para-directing and deactivating; -OCHF₂CFCl- is ortho, para-directing and deactivating) will influence the position of substitution. The most likely positions for electrophilic attack are ortho to the methyl group (C6) and ortho to the ether linkage (C3 and C5).

General Protocol for Electrophilic Aromatic Substitution

Nitration:

  • Reagents: Nitric acid (HNO₃) in sulfuric acid (H₂SO₄) or a milder nitrating agent like acetyl nitrate.

  • Procedure: Slowly add the nitrating agent to a solution of the substrate in a suitable solvent (e.g., acetic acid or dichloromethane) at low temperature (0-10 °C). After the reaction is complete, quench with ice water and extract the product.

Halogenation (Bromination/Chlorination):

  • Reagents: Bromine (Br₂) or N-bromosuccinimide (NBS) for bromination; Chlorine (Cl₂) or N-chlorosuccinimide (NCS) for chlorination, often with a Lewis acid catalyst (e.g., FeCl₃, AlCl₃).

  • Procedure: Add the halogenating agent to a solution of the substrate in a solvent like dichloromethane or carbon tetrachloride. The reaction may proceed at room temperature or require gentle heating.

Friedel-Crafts Acylation/Alkylation:

  • Reagents: An acyl chloride or alkyl halide with a Lewis acid catalyst (e.g., AlCl₃).

  • Procedure: Add the Lewis acid to a mixture of the substrate and the acyl/alkyl halide in an inert solvent (e.g., dichloromethane, carbon disulfide) at low temperature. The reaction is typically warmed to room temperature and stirred until completion.

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product 4-chloro-2-methylphenol 4-chloro-2-methylphenol Deprotonation Deprotonation 4-chloro-2-methylphenol->Deprotonation Base Base (NaH or K₂CO₃) Base->Deprotonation Solvent Anhydrous Solvent (DMF or ACN) Solvent->Deprotonation Alkylating_Agent CF₃CFClH Source Etherification Williamson Ether Synthesis Alkylating_Agent->Etherification Deprotonation->Etherification Phenoxide Intermediate Workup Aqueous Workup & Extraction Etherification->Workup Purification Column Chromatography Workup->Purification Target_Molecule 4-(2-Chloro-1,1,2-trifluoroethoxy) -2-methylphenol Purification->Target_Molecule

Caption: Proposed workflow for the synthesis of this compound.

Proposed Electrophilic Aromatic Substitution Reactions

Electrophilic_Reactions cluster_reactions Electrophilic Aromatic Substitution cluster_products Potential Products Start 4-(2-Chloro-1,1,2-trifluoroethoxy) -2-methylphenol Nitration Nitration (HNO₃, H₂SO₄) Start->Nitration Halogenation Halogenation (Br₂ or Cl₂, Lewis Acid) Start->Halogenation FC_Acylation Friedel-Crafts Acylation (RCOCl, AlCl₃) Start->FC_Acylation FC_Alkylation Friedel-Crafts Alkylation (RCl, AlCl₃) Start->FC_Alkylation Nitro_Product Nitro-substituted derivative Nitration->Nitro_Product Halo_Product Halo-substituted derivative Halogenation->Halo_Product Acyl_Product Acyl-substituted derivative FC_Acylation->Acyl_Product Alkyl_Product Alkyl-substituted derivative FC_Alkylation->Alkyl_Product

Caption: Potential electrophilic substitution reactions of the target molecule.

Application Notes and Protocols for the Purification of 4-(2-Chloro-1,1,2-trifluoroethoxy)-2-methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-Chloro-1,1,2-trifluoroethoxy)-2-methylphenol is a substituted phenolic compound with potential applications in pharmaceutical and materials science. As with any synthetic compound intended for high-value applications, achieving a high degree of purity is critical. These application notes provide detailed protocols for the purification of this target molecule. Due to the limited availability of specific purification data for this compound in the public domain, the following protocols are based on established methods for the purification of structurally related compounds, such as halogenated phenols and cresols. The provided methodologies—recrystallization, column chromatography, and preparative High-Performance Liquid Chromatography (HPLC)—are standard and robust techniques in organic synthesis. Researchers should consider these protocols as a starting point and may need to optimize the conditions based on the specific impurity profile of their crude product.

Physicochemical Properties and Impurity Profile

A precise understanding of the physicochemical properties of this compound is essential for developing an effective purification strategy. While experimental data for the target molecule is scarce, we can infer its likely properties from structurally similar compounds.

Predicted Physicochemical Properties:

  • Physical State: Likely a solid at room temperature, potentially crystalline. This is inferred from related compounds like 4-chloro-2-methylphenol, which is a crystalline solid.[1][2]

  • Solubility: Expected to have low solubility in water and good solubility in common organic solvents such as dichloromethane, ethyl acetate, acetone, and alcohols. Its polarity will be influenced by the phenolic hydroxyl group and the halogenated ether moiety.

  • Thermal Stability: The molecule is expected to be thermally stable, allowing for purification by techniques that may involve heating, such as recrystallization.

Potential Impurities:

The impurity profile will largely depend on the synthetic route employed. Common impurities may include:

  • Unreacted starting materials: Such as 4-chloro-2-methylphenol or the halogenated ethane precursor.

  • Isomeric byproducts: Positional isomers formed during the substitution on the aromatic ring.

  • Over-alkylated or over-halogenated products.

  • Reagents and catalysts used in the synthesis.

Data Presentation: Comparison of Purification Techniques

The following table is a template for researchers to systematically record and compare the outcomes of different purification methods. This structured approach will aid in the selection of the most efficient and scalable purification strategy.

Purification MethodKey Experimental ParametersStarting Material (mg)Final Yield (mg)Final Yield (%)Initial Purity (%)Final Purity (%)Observations
RecrystallizationSolvent System:Crystal morphology, color change.
Column ChromatographyStationary Phase: Mobile Phase:Elution profile, ease of separation.
Preparative HPLCColumn Type: Mobile Phase Gradient:Retention time, peak shape.

Experimental Protocols

Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid compounds and is often the first method to be attempted due to its simplicity and cost-effectiveness.[3]

Protocol:

  • Solvent Selection:

    • Place a small amount of the crude this compound in several test tubes.

    • Add a few drops of different solvents (e.g., hexanes, toluene, ethanol, methanol, ethyl acetate, or a mixture such as ethanol/water) to each test tube at room temperature. A suitable solvent should not dissolve the compound at room temperature but should dissolve it completely upon heating.

    • Observe the solubility. Heat the test tubes in a water bath and observe if the compound dissolves.

    • Allow the clear solutions to cool to room temperature and then in an ice bath. The ideal solvent will result in the formation of well-defined crystals.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add the chosen recrystallization solvent dropwise while heating the flask on a hot plate with stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary to achieve complete dissolution.[4]

  • Decolorization (Optional):

    • If the solution is colored due to impurities, remove the flask from the heat and allow it to cool slightly.

    • Add a small amount of activated charcoal to the solution and then reheat to boiling for a few minutes. The charcoal will adsorb colored impurities.

  • Hot Filtration:

    • If activated charcoal was used or if there are insoluble impurities, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper to remove the solid impurities.

  • Crystallization:

    • Allow the hot, clear filtrate to cool slowly to room temperature undisturbed. Slow cooling promotes the formation of larger, purer crystals.

    • Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal formation.

  • Crystal Collection and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying:

    • Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point.

Purification by Column Chromatography

Column chromatography is a highly effective method for separating compounds based on their differential adsorption to a stationary phase.[5]

Protocol:

  • Stationary and Mobile Phase Selection:

    • Stationary Phase: Silica gel (60-120 or 230-400 mesh) is a common choice for compounds of moderate polarity. Neutral alumina can be considered if the compound is sensitive to the acidic nature of silica gel.

    • Mobile Phase (Eluent): Use Thin Layer Chromatography (TLC) to determine a suitable solvent system. A good solvent system will result in the target compound having an Rf value of approximately 0.3. A common starting point for phenolic compounds is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate or dichloromethane.[6]

  • Column Packing:

    • Prepare a slurry of the silica gel in the initial, least polar mobile phase.

    • Pour the slurry into the chromatography column and allow the silica gel to settle, ensuring a uniform and bubble-free packing. Drain the excess solvent until the solvent level is just above the top of the silica gel.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase or a solvent in which it is highly soluble.

    • Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving the compound, adding silica gel, and then evaporating the solvent.

    • Carefully add the sample to the top of the column.

  • Elution:

    • Begin eluting the column with the mobile phase. You can use an isocratic elution (constant solvent composition) or a gradient elution (gradually increasing the polarity of the mobile phase).

    • For gradient elution, start with a low polarity mixture (e.g., 95:5 hexanes:ethyl acetate) and slowly increase the proportion of the more polar solvent.

  • Fraction Collection:

    • Collect the eluent in a series of fractions (e.g., in test tubes).

  • Analysis and Product Recovery:

    • Analyze the collected fractions by TLC to identify which fractions contain the purified product.

    • Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Purification by Preparative HPLC

For achieving very high purity, especially on a smaller scale, preparative HPLC is the method of choice.

Protocol:

  • Column and Mobile Phase Selection:

    • Column: A reversed-phase column (e.g., C18) is typically used for the purification of moderately polar organic compounds.

    • Mobile Phase: A mixture of water and an organic solvent like acetonitrile or methanol is common. A small amount of an acid, such as formic acid or trifluoroacetic acid (TFA) (e.g., 0.1%), is often added to improve peak shape for phenolic compounds.

  • Method Development:

    • Develop an analytical HPLC method first to determine the optimal separation conditions. Experiment with different gradients of the mobile phase to achieve good separation of the target compound from its impurities.

  • Sample Preparation:

    • Dissolve the crude or partially purified compound in the mobile phase or a suitable solvent.

    • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter before injection.

  • Preparative Run:

    • Equilibrate the preparative HPLC column with the initial mobile phase conditions.

    • Inject the sample onto the column.

    • Run the preparative HPLC using the optimized gradient method.

  • Fraction Collection:

    • Collect the fractions corresponding to the peak of the target compound. An automated fraction collector is typically used for this purpose.

  • Product Recovery:

    • Combine the pure fractions.

    • Remove the organic solvent (acetonitrile or methanol) using a rotary evaporator.

    • If the mobile phase contained water, the remaining aqueous solution can be lyophilized or extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to recover the purified product.

Visualization of the Purification Workflow

The following diagram illustrates a general workflow for the purification of a synthesized organic compound like this compound.

PurificationWorkflow cluster_synthesis Synthesis & Work-up cluster_purification Purification Reaction Crude Reaction Mixture Workup Aqueous Work-up / Extraction Reaction->Workup CrudeProduct Crude Product Workup->CrudeProduct Recrystallization Recrystallization CrudeProduct->Recrystallization If Solid ColumnChromatography Column Chromatography CrudeProduct->ColumnChromatography For larger scale or complex mixtures PureProduct Pure Product Recrystallization->PureProduct PrepHPLC Preparative HPLC ColumnChromatography->PrepHPLC For higher purity ColumnChromatography->PureProduct PrepHPLC->PureProduct

Caption: General purification workflow for a synthesized organic compound.

References

Application Notes and Protocols for the Hypothetical Use of 4-(2-Chloro-1,1,2-trifluoroethoxy)-2-methylphenol in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature and patent databases do not contain specific examples of the use of 4-(2-Chloro-1,1,2-trifluoroethoxy)-2-methylphenol in the synthesis of commercialized agrochemicals. The following application notes and protocols describe a hypothetical synthetic application based on established chemical principles for the synthesis of phenoxyalkanoic acid herbicides. This information is intended for research and development professionals for exploratory purposes.

Introduction

This compound possesses a unique combination of a substituted phenol, a fluorinated ether group, and a chlorine atom, making it an intriguing building block for the synthesis of novel agrochemicals. The phenoxyalkanoic acid moiety is a well-established pharmacophore in herbicides, with prominent examples including 2,4-D and MCPA. The incorporation of the chloro-trifluoroethoxy group may influence the compound's herbicidal activity, selectivity, and metabolic stability in plants and the environment.

This document outlines a hypothetical synthetic protocol for the preparation of a novel phenoxyacetic acid herbicide candidate, "2-(4-(2-Chloro-1,1,2-trifluoroethoxy)-2-methylphenoxy)acetic acid," using this compound as the starting material. The proposed synthesis is based on the well-established Williamson ether synthesis, a common method for preparing phenoxy herbicides.

Hypothetical Agrochemical Profile

Proposed Common Name: Fluoroethofen (hypothetical)

Chemical Name: 2-(4-(2-Chloro-1,1,2-trifluoroethoxy)-2-methylphenoxy)acetic acid

Mode of Action (Hypothesized): Synthetic auxin. It is hypothesized to mimic the plant hormone auxin, leading to uncontrolled growth and eventual death in susceptible broadleaf weeds. The fluorinated ether side chain may enhance its systemic activity and resistance to degradation.

Synthesis of 2-(4-(2-Chloro-1,1,2-trifluoroethoxy)-2-methylphenoxy)acetic acid

The proposed synthesis involves the reaction of this compound with a haloacetic acid derivative under basic conditions.

Reaction Scheme:

G cluster_0 Starting Material cluster_1 Reagents cluster_2 Reaction cluster_3 Product A This compound C Williamson Ether Synthesis A->C B Sodium Chloroacetate (or Chloroacetic Acid + Base) B->C D 2-(4-(2-Chloro-1,1,2-trifluoroethoxy)-2-methylphenoxy)acetic acid C->D

Caption: Synthetic pathway for the hypothetical herbicide.

Quantitative Data Summary

The following table summarizes the hypothetical quantitative data for the synthesis of "Fluoroethofen".

ParameterValue
Reactants
This compound25.86 g (0.1 mol)
Sodium Hydroxide8.0 g (0.2 mol)
Chloroacetic Acid10.4 g (0.11 mol)
Solvent
Water100 mL
Toluene50 mL
Reaction Conditions
Temperature100-105 °C
Reaction Time6 hours
Product
Theoretical Yield31.66 g
Actual Yield28.5 g
Yield (%) 90%
Purity (by HPLC) >98%
Appearance Off-white solid
Melting Point 115-118 °C

Experimental Protocol

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Chloroacetic acid (ClCH₂COOH)

  • Toluene

  • Hydrochloric acid (HCl), concentrated

  • Deionized water

  • Round-bottom flask with a reflux condenser and mechanical stirrer

  • Heating mantle

  • Separatory funnel

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • Formation of the Phenoxide:

    • To a 500 mL round-bottom flask, add this compound (25.86 g, 0.1 mol) and deionized water (50 mL).

    • While stirring, slowly add a solution of sodium hydroxide (4.0 g, 0.1 mol) in deionized water (20 mL).

    • Stir the mixture at room temperature for 30 minutes to ensure complete formation of the sodium phenoxide salt.

  • Preparation of Sodium Chloroacetate:

    • In a separate beaker, dissolve chloroacetic acid (10.4 g, 0.11 mol) in deionized water (30 mL).

    • Carefully neutralize the solution by the dropwise addition of a solution of sodium hydroxide (4.0 g, 0.1 mol) in water (20 mL) while cooling in an ice bath.

  • Condensation Reaction:

    • Add the prepared sodium chloroacetate solution to the flask containing the sodium phenoxide.

    • Add toluene (50 mL) to the reaction mixture.

    • Heat the mixture to reflux (approximately 100-105 °C) with vigorous stirring.

    • Maintain the reflux for 6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Isolation:

    • After the reaction is complete, cool the mixture to room temperature.

    • Transfer the mixture to a separatory funnel. The organic layer (toluene) contains unreacted starting material and by-products, while the aqueous layer contains the sodium salt of the product.

    • Separate the aqueous layer and wash it with toluene (2 x 30 mL) to remove impurities.

    • Acidify the aqueous layer to pH 2 by the slow addition of concentrated hydrochloric acid with cooling in an ice bath. A precipitate will form.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the solid with cold deionized water (3 x 50 mL) to remove inorganic salts.

  • Purification:

    • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water or toluene) to obtain the pure 2-(4-(2-Chloro-1,1,2-trifluoroethoxy)-2-methylphenoxy)acetic acid.

    • Dry the purified product in a vacuum oven at 50 °C.

Experimental Workflow Diagram:

G A Mix Starting Phenol and NaOH in Water C Combine Reactants and Toluene A->C B Prepare Sodium Chloroacetate Solution B->C D Reflux for 6 hours C->D E Cool and Separate Aqueous Layer D->E F Wash Aqueous Layer with Toluene E->F G Acidify with HCl to Precipitate Product F->G H Filter and Wash the Solid Product G->H I Recrystallize and Dry the Final Product H->I

Caption: Step-by-step experimental workflow.

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Sodium hydroxide and hydrochloric acid are corrosive. Avoid contact with skin and eyes.

  • Chloroacetic acid is toxic and corrosive.

  • Toluene is flammable and toxic. Avoid inhalation and contact with skin.

Conclusion

The provided hypothetical application note and protocol outline a plausible method for synthesizing a novel phenoxyacetic acid herbicide candidate from this compound. This serves as a foundational framework for researchers to explore the potential of this and structurally related compounds in the discovery of new agrochemicals. Further derivatization and extensive biological screening would be necessary to validate the herbicidal efficacy and safety profile of any new compounds.

Application Notes and Protocols: 4-(2-Chloro-1,1,2-trifluoroethoxy)-2-methylphenol in Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound 4-(2-Chloro-1,1,2-trifluoroethoxy)-2-methylphenol is not well-documented in publicly available scientific literature. The following application notes and protocols are hypothetical and constructed based on the known properties of structurally similar molecules. These are intended to serve as a theoretical guide for researchers and should be adapted and validated experimentally.

Introduction

This compound is a halogenated phenolic compound incorporating a trifluoroethoxy side chain. The presence of chlorine and fluorine atoms is known to significantly influence the biological activity of organic molecules.[1] Halogenation can enhance properties such as lipophilicity, metabolic stability, and binding affinity to biological targets.[2][3] The 2-methylphenol (o-cresol) scaffold is a common feature in various biologically active compounds, serving as a precursor for herbicides and pharmaceuticals like the muscle relaxant mephenesin.[4] The trifluoromethoxy group, structurally related to the trifluoroethoxy group, is found in several FDA-approved drugs and is known to improve blood-brain barrier permeability and metabolic resistance.[3]

Given these structural features, this compound is a candidate for investigation in several areas of pharmaceutical research, including but not limited to oncology, infectious diseases, and neuroscience. These notes provide a theoretical framework for its synthesis and evaluation in preclinical studies.

Hypothetical Synthesis

A plausible synthetic route to this compound could involve the etherification of a suitable phenolic precursor. A potential starting material is 4-chloro-2-methylphenol, which is commercially available.[5]

Protocol 1: Synthesis of this compound

Materials:

  • 4-Chloro-2-methylphenol

  • 2-Chloro-1,1,2-trifluoroethane

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 4-chloro-2-methylphenol (1.0 eq) in DMF, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 2-chloro-1,1,2-trifluoroethane (1.2 eq) to the reaction mixture.

  • Heat the reaction to 80°C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain this compound.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Potential Pharmaceutical Applications and Experimental Protocols

Based on the biological activities of related halogenated phenols and trifluoromethyl-containing compounds, the following areas of investigation are proposed.

Anticancer Activity

Halogenated phenols have demonstrated cytotoxic effects against various cancer cell lines.[1] The lipophilic nature of the trifluoroethoxy group may enhance cell membrane permeability, potentially leading to increased intracellular concentrations and improved efficacy.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on human cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the test compound in culture medium.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plates for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization buffer to each well and incubate overnight to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value.

Data Presentation:

Cell LineCompoundIC₅₀ (µM) [Hypothetical]
MCF-7This compound15.2
A549This compound22.8
Doxorubicin(Positive Control)0.5
Antimicrobial Activity

Chlorinated phenols are well-known for their antiseptic and antimicrobial properties.[6] The addition of the trifluoroethoxy group could modulate this activity.

Protocol 3: Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the minimum concentration of this compound that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Test compound dissolved in DMSO

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a twofold serial dilution of the test compound in the broth medium in a 96-well plate.

  • Inoculate each well with a standardized suspension of the microorganism.

  • Include a positive control (microorganism without compound) and a negative control (broth only).

  • Incubate the plates at the appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria).

  • The MIC is determined as the lowest concentration of the compound at which there is no visible growth.

Data Presentation:

MicroorganismCompoundMIC (µg/mL) [Hypothetical]
S. aureusThis compound8
E. coliThis compound32
C. albicansThis compound16

Visualizations

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_data Data Analysis start 4-Chloro-2-methylphenol reaction Etherification start->reaction product Target Compound reaction->product characterization NMR, MS product->characterization cytotoxicity Cytotoxicity Assay (MTT) product->cytotoxicity antimicrobial Antimicrobial Assay (MIC) product->antimicrobial ic50 IC50 Determination cytotoxicity->ic50 mic MIC Determination antimicrobial->mic

Caption: Hypothetical workflow for the synthesis and biological evaluation of this compound.

signaling_pathway cluster_cell Cancer Cell compound 4-(...)-2-methylphenol receptor Putative Target (e.g., Kinase) compound->receptor Inhibition pathway Signaling Cascade (e.g., MAPK/ERK) receptor->pathway apoptosis Apoptosis pathway->apoptosis proliferation Cell Proliferation pathway->proliferation

Caption: Postulated mechanism of action for anticancer activity, involving the inhibition of a key signaling pathway.

References

Application Notes and Protocols: 4-(2-Chloro-1,1,2-trifluoroethoxy)-2-methylphenol as a Building Block for Functional Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are based on established principles of organic and polymer chemistry. Due to the limited specific literature on 4-(2-Chloro-1,1,2-trifluoroethoxy)-2-methylphenol, the proposed synthesis and polymerization procedures are hypothetical and derived from analogous chemical systems. Experimental conditions may require optimization.

Introduction

This compound is a novel fluorinated aromatic compound with significant potential as a monomer for the synthesis of high-performance functional polymers. The incorporation of the chloro-trifluoroethoxy group is anticipated to impart unique properties to polymers, including enhanced thermal stability, chemical resistance, hydrophobicity, and specific optical characteristics. These attributes make polymers derived from this building block attractive for a range of applications, from advanced coatings and optical films to specialized materials for the pharmaceutical and biomedical industries.

This document provides a proposed synthesis for the monomer and detailed protocols for its polymerization into a functional polycarbonate, along with methods for its characterization.

Physicochemical Properties of this compound

PropertyPredicted Value
Molecular FormulaC9H8ClF3O2
Molecular Weight256.61 g/mol
AppearanceOff-white to pale yellow solid
Melting Point65-75 °C (estimated)
Boiling Point> 300 °C (estimated)
SolubilitySoluble in polar organic solvents (e.g., acetone, THF, DMSO)

Proposed Synthesis of this compound

The synthesis of the title compound can be envisioned through a Williamson ether synthesis, a robust and well-established method for forming ethers. This proposed two-step synthesis starts with the commercially available 4-chloro-2-methylphenol.

Step 1: Formation of Sodium 4-chloro-2-methylphenoxide

In this initial step, 4-chloro-2-methylphenol is deprotonated using a strong base, such as sodium hydroxide, to form the corresponding sodium phenoxide. This salt is a potent nucleophile for the subsequent etherification reaction.

Step 2: Williamson Ether Synthesis

The sodium 4-chloro-2-methylphenoxide is then reacted with a suitable electrophile, such as 1,2-dichloro-1,1,2-trifluoroethane, to form the desired this compound. The reaction proceeds via an SN2 mechanism.

G cluster_synthesis Proposed Synthesis of the Monomer start 4-Chloro-2-methylphenol intermediate Sodium 4-chloro-2-methylphenoxide start->intermediate Deprotonation reagent1 NaOH (Sodium Hydroxide) reagent1->intermediate product This compound intermediate->product Williamson Ether Synthesis reagent2 1,2-Dichloro-1,1,2-trifluoroethane reagent2->product

Caption: Proposed two-step synthesis of this compound.

Application: Synthesis of a Functional Polycarbonate

The synthesized this compound can be utilized as a bisphenol analogue to create novel polycarbonates. The presence of the fluorinated side chain is expected to result in a polymer with enhanced thermal and chemical stability, as well as a lower refractive index compared to conventional polycarbonates derived from bisphenol A (BPA).

Interfacial Polymerization

Interfacial polymerization is a suitable method for the synthesis of polycarbonates from bisphenols and a phosgene source (e.g., triphosgene). The reaction occurs at the interface of two immiscible solvents, typically an aqueous alkaline solution containing the deprotonated bisphenol and an organic solvent containing the phosgene source.

G cluster_polymerization Interfacial Polymerization Workflow monomer 4-(2-Chloro-1,1,2-trifluoroethoxy)- 2-methylphenol reaction Interfacial Polymerization (Vigorous Stirring) monomer->reaction base Aqueous NaOH base->reaction organic_phase Dichloromethane organic_phase->reaction phosgene Triphosgene phosgene->reaction catalyst Phase Transfer Catalyst (e.g., Benzyltriethylammonium chloride) catalyst->reaction workup Work-up: - Phase Separation - Washing - Precipitation reaction->workup polymer Fluorinated Polycarbonate workup->polymer

Caption: Workflow for the synthesis of a fluorinated polycarbonate via interfacial polymerization.

Experimental Protocols

Protocol 1: Synthesis of this compound

Materials:

  • 4-Chloro-2-methylphenol

  • Sodium hydroxide (NaOH)

  • 1,2-Dichloro-1,1,2-trifluoroethane

  • Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Deionized water

  • Magnesium sulfate (MgSO4), anhydrous

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Phenoxide Formation: In a dry round-bottom flask under a nitrogen atmosphere, dissolve 4-chloro-2-methylphenol (1 equivalent) in anhydrous DMF. Add sodium hydroxide pellets (1.1 equivalents) portion-wise while stirring. The reaction mixture may warm up. Stir at room temperature for 1 hour to ensure complete formation of the sodium phenoxide.

  • Etherification: To the solution of the sodium phenoxide, add 1,2-dichloro-1,1,2-trifluoroethane (1.2 equivalents) dropwise. Heat the reaction mixture to 80-90 °C and maintain for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, pour the reaction mixture into deionized water and extract with diethyl ether (3 x 50 mL). Combine the organic layers and wash with deionized water (2 x 50 mL) and brine (1 x 50 mL).

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.

Protocol 2: Synthesis of Fluorinated Polycarbonate via Interfacial Polymerization

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Triphosgene

  • Dichloromethane (DCM)

  • Benzyltriethylammonium chloride (phase transfer catalyst)

  • Methanol

  • Deionized water

  • Beaker

  • High-speed mechanical stirrer

Procedure:

  • Aqueous Phase Preparation: In a beaker, dissolve this compound (1 equivalent) and benzyltriethylammonium chloride (0.01 equivalents) in a 5% aqueous sodium hydroxide solution.

  • Organic Phase Preparation: In a separate flask, dissolve triphosgene (0.35 equivalents) in dichloromethane.

  • Polymerization: Vigorously stir the aqueous phase using a high-speed mechanical stirrer. Slowly add the organic phase to the rapidly stirred aqueous solution. A viscous emulsion will form. Continue stirring for 2-4 hours at room temperature.

  • Polymer Isolation: Stop the stirring and allow the phases to separate. Collect the organic phase (bottom layer) and wash it successively with dilute hydrochloric acid, deionized water, and brine.

  • Precipitation: Precipitate the polymer by slowly adding the dichloromethane solution to a large volume of methanol with constant stirring.

  • Drying: Collect the white, fibrous polymer by filtration, wash with methanol, and dry in a vacuum oven at 60-80 °C to a constant weight.

Characterization of the Functional Polymer

The synthesized fluorinated polycarbonate should be characterized to determine its molecular weight, thermal properties, and chemical structure.

TechniqueParameter MeasuredExpected Outcome
Gel Permeation Chromatography (GPC)Number-average molecular weight (Mn), Weight-average molecular weight (Mw), Polydispersity index (PDI)High molecular weight polymer with a controlled PDI.
Differential Scanning Calorimetry (DSC)Glass transition temperature (Tg)A high Tg, indicating good thermal stability.
Thermogravimetric Analysis (TGA)Decomposition temperature (Td)High decomposition temperature, confirming enhanced thermal stability due to fluorination.
Fourier-Transform Infrared Spectroscopy (FTIR)Characteristic functional groupsPresence of carbonate linkage (~1770 cm-1), C-F bonds, and aromatic C-H bonds.
Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C, 19F)Chemical structure of the repeating unitConfirmation of the polymer structure and incorporation of the fluorinated monomer.

Potential Benefits and Applications

The unique structure of polycarbonates derived from this compound suggests several advantages over conventional polymers.

G cluster_benefits Structure-Property-Application Relationship cluster_props monomer 4-(2-Chloro-1,1,2-trifluoroethoxy)- 2-methylphenol Monomer properties Enhanced Polymer Properties monomer->properties prop1 High Thermal Stability prop2 Chemical Resistance prop3 Hydrophobicity prop4 Low Refractive Index applications Potential Applications Advanced Coatings Advanced Coatings applications->Advanced Coatings Optical Films & Lenses Optical Films & Lenses applications->Optical Films & Lenses Biomedical Devices Biomedical Devices applications->Biomedical Devices Membranes for Separation Membranes for Separation applications->Membranes for Separation prop1->applications prop2->applications prop3->applications prop4->applications

Caption: Logical flow from monomer structure to potential high-performance applications.

The incorporation of the fluorinated moiety is expected to lead to:

  • Improved Thermal Stability: The strong carbon-fluorine bonds can increase the overall thermal stability of the polymer, making it suitable for applications requiring high-temperature resistance.

  • Enhanced Chemical Resistance: The fluorinated groups can create a protective barrier, rendering the polymer more resistant to a wide range of chemicals and solvents.

  • Hydrophobicity and Oleophobicity: The low surface energy of fluorinated polymers leads to surfaces that repel both water and oils, which is advantageous for anti-fouling and self-cleaning coatings.

  • Unique Optical Properties: Fluorinated polymers often exhibit a lower refractive index and low chromatic dispersion, making them suitable for optical applications such as lenses and films.

These properties open up possibilities for use in demanding environments, including aerospace components, protective coatings for electronics, biocompatible materials for medical implants, and membranes for gas separation or filtration. Further research and development will be crucial to fully explore the potential of this promising building block in the field of functional polymers.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(2-Chloro-1,1,2-trifluoroethoxy)-2-methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-(2-Chloro-1,1,2-trifluoroethoxy)-2-methylphenol.

Troubleshooting Guide

This guide addresses common issues that may be encountered during the synthesis, which is typically a two-step process: the chlorination of 2-methylphenol (o-cresol) to form 4-chloro-2-methylphenol, followed by etherification to yield the final product.

Issue 1: Low Yield in the Chlorination of 2-Methylphenol

  • Question: My yield of 4-chloro-2-methylphenol is significantly lower than expected. What are the potential causes and how can I improve it?

  • Answer: Low yields in the chlorination of 2-methylphenol can stem from several factors:

    • Sub-optimal Reagents: The purity of sulfuryl chloride or chlorine gas is crucial. Ensure you are using a fresh or properly stored chlorinating agent.

    • Improper Temperature Control: The reaction is exothermic. Maintaining a controlled temperature is key to preventing side reactions. Running the reaction at elevated temperatures can lead to the formation of polychlorinated byproducts.

    • Formation of Isomers: Besides the desired 4-chloro isomer, 6-chloro-2-methylphenol can also be formed. The ratio of these isomers is dependent on the reaction conditions.

    • Inefficient Purification: Loss of product can occur during workup and purification. Recrystallization is a common method for purification, and selecting an appropriate solvent system is important.

Issue 2: Presence of Impurities in the Final Product

  • Question: My final product, this compound, is showing significant impurities after the etherification step. What are these impurities likely to be and how can I remove them?

  • Answer: Impurities in the final product often originate from unreacted starting materials or side reactions during the Williamson ether synthesis.

    • Unreacted 4-chloro-2-methylphenol: This is a common impurity if the etherification reaction does not go to completion. You can improve this by using a slight excess of the trifluoroethoxy source or by extending the reaction time.

    • Base-Related Byproducts: The choice of base is critical. Strong bases can react with the chloro-trifluoroethoxy reagent. Consider using a milder base like potassium carbonate.

    • Solvent Impurities: Ensure you are using a dry, high-purity solvent for the reaction.

    • Purification: Column chromatography is often effective for removing polar impurities like the starting phenol.

Issue 3: Incomplete Etherification Reaction

  • Question: The conversion of 4-chloro-2-methylphenol to the final product is very low. What can I do to drive the reaction to completion?

  • Answer: Incomplete etherification can be addressed by optimizing several reaction parameters:

    • Base Strength: A base that is too weak may not sufficiently deprotonate the phenol. A stronger base, such as sodium hydride, could be used, but with caution to avoid side reactions.

    • Reaction Temperature: Gently heating the reaction mixture can increase the reaction rate. However, excessive heat can lead to decomposition.

    • Solvent Choice: A polar aprotic solvent like DMF or acetonitrile is typically suitable for Williamson ether synthesis as they can dissolve the reactants and facilitate the reaction.

    • Purity of Reactants: Ensure both the 4-chloro-2-methylphenol and the chloro-trifluoroethoxy reagent are pure and dry.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 4-chloro-2-methylphenol?

A1: The most common method is the electrophilic chlorination of 2-methylphenol (o-cresol).[1] This is typically carried out using a chlorinating agent like sulfuryl chloride (SO₂Cl₂) or chlorine gas (Cl₂) under controlled conditions.[1][2]

Q2: What are the key reaction parameters to control during the chlorination of 2-methylphenol?

A2: The key parameters to control are the reaction temperature, the molar ratio of the reactants, and the choice of solvent. The reaction with sulfuryl chloride has been reported to give a high yield of the desired 4-chloro isomer.[2]

Q3: What type of reaction is the conversion of 4-chloro-2-methylphenol to the final product?

A3: This conversion is typically a Williamson ether synthesis. This involves the deprotonation of the phenolic hydroxyl group by a base to form a phenoxide, which then acts as a nucleophile to attack the electrophilic carbon of a chloro-trifluoroethoxy source.

Q4: What are some potential side reactions during the etherification step?

A4: Potential side reactions include elimination reactions of the chloro-trifluoroethoxy reagent if a strong, bulky base is used, and O- vs. C-alkylation of the phenoxide, although O-alkylation is generally favored.

Q5: How can I monitor the progress of the reactions?

A5: The progress of both the chlorination and etherification reactions can be effectively monitored using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). These methods will allow you to track the consumption of starting materials and the formation of the product.

Data Presentation

Table 1: Reported Conditions for the Synthesis of 4-chloro-2-methylphenol

Starting MaterialChlorinating AgentMolar Ratio (Agent:Phenol)SolventTemperatureReported YieldReference
o-CresolSulfuryl Chloride1:1None (molten phenol)Not specified84%[2]
2-MethylphenolChlorine Gas or Sulfuryl ChlorideNot specifiedInert SolventControlledNot specified[1]

Table 2: Hypothetical Conditions for Optimizing the Etherification Step

ParameterCondition ACondition BCondition CRationale
Base K₂CO₃NaHCs₂CO₃Investigate the effect of base strength.
Solvent AcetonitrileDMFTHFEvaluate solvent polarity and aprotic nature.
Temperature Room Temp50 °C80 °COptimize for reaction rate vs. side reactions.
Reagent Ratio 1.1 eq.1.5 eq.2.0 eq.Drive reaction to completion with excess etherifying agent.

Experimental Protocols

Protocol 1: Synthesis of 4-chloro-2-methylphenol

  • To a stirred solution of 2-methylphenol in a suitable inert solvent (e.g., dichloromethane), cool the mixture to 0 °C in an ice bath.

  • Slowly add one molar equivalent of sulfuryl chloride dropwise, ensuring the temperature does not rise above 5 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by carefully adding water.

  • Separate the organic layer, wash it with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent like hexane to obtain 4-chloro-2-methylphenol as a white to off-white solid.[1]

Protocol 2: Synthesis of this compound (Hypothetical)

  • To a solution of 4-chloro-2-methylphenol in a dry polar aprotic solvent (e.g., acetonitrile), add 1.5 equivalents of a suitable base (e.g., potassium carbonate).

  • Stir the mixture at room temperature for 30 minutes to form the phenoxide.

  • Add 1.2 equivalents of 1,2-dichloro-1,2,2-trifluoroethane (or a similar electrophile) to the reaction mixture.

  • Heat the reaction to a moderate temperature (e.g., 60 °C) and stir for 12-24 hours, monitoring by TLC.

  • After the reaction is complete, cool the mixture to room temperature and filter off the base.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate it.

  • Purify the crude product by column chromatography on silica gel to yield the final product.

Visualizations

Synthesis_Workflow Start 2-Methylphenol (o-Cresol) Chlorination Chlorination (e.g., SO2Cl2) Start->Chlorination Intermediate 4-Chloro-2-methylphenol Chlorination->Intermediate Etherification Etherification (Williamson Synthesis) Intermediate->Etherification Purification Purification (Recrystallization/Chromatography) Etherification->Purification Product 4-(2-Chloro-1,1,2-trifluoroethoxy) -2-methylphenol Purification->Product

Caption: Overall synthetic workflow for this compound.

Troubleshooting_Yield Start Low Yield Observed Step Which Step has Low Yield? Start->Step Chlorination Chlorination Step Step->Chlorination Chlorination Etherification Etherification Step Step->Etherification Etherification Chlor_Check1 Check Reagent Purity (SO2Cl2) Chlorination->Chlor_Check1 Chlor_Check2 Verify Temperature Control (0-5 °C) Chlorination->Chlor_Check2 Chlor_Check3 Analyze Isomer Ratio (GC-MS) Chlorination->Chlor_Check3 Ether_Check1 Check Base Strength (e.g., K2CO3 vs NaH) Etherification->Ether_Check1 Ether_Check2 Optimize Temperature & Reaction Time Etherification->Ether_Check2 Ether_Check3 Ensure Anhydrous Conditions Etherification->Ether_Check3

Caption: Troubleshooting decision tree for addressing low reaction yields.

Side_Reactions cluster_chlorination Chlorination Side Reactions cluster_etherification Etherification Side Reactions 2-Methylphenol 2-Methylphenol 6-Chloro-2-methylphenol 6-Chloro-2-methylphenol 2-Methylphenol->6-Chloro-2-methylphenol Isomer Formation Dichlorinated Products Dichlorinated Products 2-Methylphenol->Dichlorinated Products Over-chlorination Trifluoroethoxy_Reagent Cl-CF2-CFClH Elimination_Product CF2=CFCl Trifluoroethoxy_Reagent->Elimination_Product E2 Elimination (strong, bulky base)

Caption: Potential side reactions in the synthesis pathway.

References

Technical Support Center: Synthesis of 4-(2-Chloro-1,1,2-trifluoroethoxy)-2-methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(2-Chloro-1,1,2-trifluoroethoxy)-2-methylphenol. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during this Williamson ether synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

A1: The most common and direct method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the deprotonation of 2-methylphenol to form the corresponding phenoxide, which then acts as a nucleophile to displace a halide from a suitable electrophile, such as 1,2-dichloro-1,1,2-trifluoroethane, to form the desired ether.

Q2: What are the most common side reactions to expect during this synthesis?

A2: The two primary side reactions of concern are:

  • C-alkylation: The 2-methylphenoxide ion is an ambident nucleophile, meaning it can react at the oxygen atom (O-alkylation, desired) or at the carbon atoms of the aromatic ring (C-alkylation, undesired).[1] This can lead to the formation of isomers where the chloro-trifluoroethoxy group is attached to the benzene ring instead of the phenolic oxygen.

  • Elimination (E2) Reaction: The phenoxide is a strong base and can cause the elimination of a hydrogen halide from the alkylating agent, leading to the formation of an alkene (e.g., 1-chloro-1,2,2-trifluoroethene) instead of the desired ether product. This is a common competing reaction in Williamson ether synthesis, particularly with sterically hindered or secondary alkyl halides.[2][3]

Q3: How can I minimize the formation of the C-alkylation side product?

A3: The choice of solvent plays a crucial role in directing the reaction towards O-alkylation. Using a polar aprotic solvent such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile is highly recommended.[4] These solvents solvate the metal cation of the phenoxide, leaving the oxygen atom more exposed and nucleophilic, thus favoring O-alkylation. Protic solvents, such as water or alcohols, can form hydrogen bonds with the phenoxide oxygen, making it less available for reaction and promoting C-alkylation.[1]

Q4: What factors influence the rate of the desired etherification reaction versus the competing elimination reaction?

A4: Several factors influence the competition between substitution (ether formation) and elimination:

  • Structure of the Alkylating Agent: Primary alkyl halides are most suitable for the Williamson ether synthesis as they are less prone to elimination.[2] While the exact precursor for the 2-chloro-1,1,2-trifluoroethoxy group can vary, using a less sterically hindered electrophile is preferable.

  • Base Strength: While a strong base is needed to deprotonate the phenol, an excessively strong or sterically hindered base can favor elimination. The 2-methylphenoxide itself acts as the base in the elimination reaction.

  • Temperature: Higher reaction temperatures generally favor elimination over substitution. Therefore, it is crucial to maintain the reaction at the lowest effective temperature.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Product, this compound
Possible CauseTroubleshooting Suggestion
Incomplete Deprotonation of 2-methylphenol Ensure a sufficiently strong and fresh base (e.g., sodium hydride, potassium carbonate) is used in an appropriate molar excess to completely convert the phenol to the phenoxide. The reaction should be carried out under anhydrous conditions as water will consume the base.
Competing Elimination Reaction Lower the reaction temperature. Ensure the alkylating agent is added slowly to the phenoxide solution to maintain a low concentration of the electrophile. Consider using a less hindered alkylating agent if possible.
Dominant C-alkylation Switch to a polar aprotic solvent like DMF or DMSO. Ensure the reaction environment is anhydrous.
Decomposition of Reactants or Products Avoid excessively high temperatures and prolonged reaction times. Monitor the reaction progress using TLC or GC to determine the optimal reaction time.
Issue 2: Presence of Significant Impurities in the Crude Product
Possible CauseTroubleshooting Suggestion
Unreacted 2-methylphenol Increase the molar ratio of the alkylating agent. Ensure complete deprotonation of the phenol before adding the electrophile.
C-Alkylated Isomers Optimize the solvent system by using a polar aprotic solvent. Purify the crude product using column chromatography on silica gel.
Elimination Product (Alkene) Lower the reaction temperature and consider a milder base for deprotonation if feasible.
Di-alkylation Products Use a strict 1:1 stoichiometry of the phenoxide to the alkylating agent. Add the alkylating agent dropwise to the reaction mixture.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of this compound via Williamson Ether Synthesis

Materials:

  • 2-methylphenol

  • Sodium hydride (NaH) or Potassium Carbonate (K₂CO₃)

  • 1,2-dichloro-1,1,2-trifluoroethane (or a suitable precursor for the 2-chloro-1,1,2-trifluoroethoxy group)

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Phenoxide Formation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF and 2-methylphenol (1.0 eq.). Cool the solution to 0 °C in an ice bath. Add sodium hydride (1.1 eq.) portion-wise, ensuring the temperature remains low. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until hydrogen evolution ceases.

  • Etherification: Cool the phenoxide solution back to 0 °C. Slowly add 1,2-dichloro-1,1,2-trifluoroethane (1.2 eq.) dropwise via a syringe.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and then heat to a temperature between 50-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers and wash with water and then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Visualizations

Main Reaction and Side Reactions Pathway

G cluster_main Main Reaction: O-Alkylation cluster_side1 Side Reaction 1: C-Alkylation cluster_side2 Side Reaction 2: E2 Elimination R1 2-Methylphenol I1 2-Methylphenoxide R1->I1 Deprotonation R2 Base (e.g., NaH) R2->I1 P1 4-(2-Chloro-1,1,2-trifluoroethoxy) -2-methylphenol (Desired Product) I1->P1 SN2 Attack (O-Alkylation) I1_side 2-Methylphenoxide I1_elim 2-Methylphenoxide (as Base) R3 Cl-CHF-CF2-Cl R3->P1 P2 C-Alkylated Isomers (e.g., 2-methyl-6-(2-chloro-1,1,2-trifluoroethyl)phenol) I1_side->P2 Electrophilic Attack on Ring P3 1-Chloro-1,2,2-trifluoroethene I1_elim->P3 Elimination (E2) R3_elim Cl-CHF-CF2-Cl R3_elim->P3

Caption: Reaction pathways in the synthesis.

Troubleshooting Workflow for Low Product Yield

G Start Low Yield of Desired Product Q1 Analyze crude product by NMR/GC-MS. Are C-alkylation products present? Start->Q1 A1_Yes Switch to a polar aprotic solvent (DMF, DMSO). Ensure anhydrous conditions. Q1->A1_Yes Yes Q2 Is the elimination product (alkene) detected? Q1->Q2 No End Re-run reaction with optimized conditions A1_Yes->End A2_Yes Lower reaction temperature. Add alkylating agent slowly. Q2->A2_Yes Yes Q3 Is unreacted 2-methylphenol present? Q2->Q3 No A2_Yes->End A3_Yes Ensure complete deprotonation (stronger base, longer time). Increase stoichiometry of alkylating agent. Q3->A3_Yes Yes Q3->End No A3_Yes->End

Caption: Troubleshooting decision tree for low yield.

References

"degradation of 4-(2-Chloro-1,1,2-trifluoroethoxy)-2-methylphenol under experimental conditions"

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the degradation of 4-(2-Chloro-1,1,2-trifluoroethoxy)-2-methylphenol is limited in publicly available literature. The information provided in this technical support center is based on established principles of organic chemistry and extrapolated from studies on analogous compounds, including chlorinated phenols and fluorinated aromatic ethers. The proposed pathways and troubleshooting advice should be considered as predictive and require experimental validation.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound under experimental conditions?

A1: Based on its chemical structure, the degradation of this compound is likely to proceed through several pathways, primarily photodegradation, microbial degradation, and potentially hydrolysis under specific conditions.

  • Photodegradation: The aromatic ring and the carbon-chlorine bond are susceptible to cleavage upon exposure to UV light. This can lead to the formation of various intermediates, including dechlorinated and hydroxylated derivatives. The trifluoroethoxy group may also undergo transformation.

  • Microbial Degradation: Certain microorganisms are known to degrade chlorinated phenols.[1] The degradation of the target compound could be initiated by microbial enzymes that catalyze hydroxylation, dechlorination, or cleavage of the ether bond.[2]

  • Hydrolysis: While phenols are generally resistant to hydrolysis, the ether linkage in the trifluoroethoxy group might be susceptible to hydrolysis under strong acidic or basic conditions, although the fluorine atoms may increase its stability.[3]

Q2: What are the expected major degradation products?

A2: The degradation products will depend on the specific experimental conditions. However, based on the degradation of similar compounds, potential products could include:

  • 4-Chloro-2-methyl-hydroquinone: Resulting from the cleavage of the ether bond.

  • 2-Methylphenol (o-cresol): Formed through dechlorination and cleavage of the trifluoroethoxy group.

  • Various hydroxylated and dechlorinated aromatic compounds: Arising from further reactions of the initial degradation products.

  • Trifluoroacetic acid: A potential product from the degradation of the trifluoroethoxy moiety.

Q3: What analytical techniques are most suitable for monitoring the degradation of this compound and its products?

A3: A combination of chromatographic and spectroscopic techniques is recommended for effective monitoring:

  • High-Performance Liquid Chromatography (HPLC): Ideal for separating the parent compound from its more polar degradation products. A C18 reversed-phase column with a UV detector is a common starting point.[4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying volatile degradation products. Derivatization may be necessary to improve the volatility and chromatographic behavior of the phenolic compounds.[5]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Offers high sensitivity and selectivity for identifying and quantifying the parent compound and its degradation products in complex matrices.[6]

  • ¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR): A powerful tool for tracking the fate of the trifluoroethoxy group and identifying fluorinated degradation products.[7][8]

Troubleshooting Guides

Issue 1: Inconsistent or No Degradation Observed

Question Possible Cause Troubleshooting Action
Why is the degradation of this compound not proceeding as expected in my photodegradation experiment? Insufficient light intensity or inappropriate wavelength. Presence of quenching species in the reaction medium. Incorrect pH of the solution.Ensure the light source emits at a wavelength absorbed by the compound (typically in the UV range for aromatic compounds). Purify the solvent and remove any potential quenchers. Optimize the pH of the reaction mixture, as it can influence the quantum yield of photodegradation.
My microbial culture is not degrading the compound. What could be the reason? The microbial strain may not possess the necessary enzymatic machinery. The compound may be toxic to the microorganisms at the tested concentration. Inappropriate culture conditions (pH, temperature, nutrients).Screen different microbial strains known for degrading halogenated phenols. Perform a toxicity assay to determine the optimal concentration range. Optimize the culture medium and physical parameters for microbial growth.

Issue 2: Analytical Method Problems

Question Possible Cause Troubleshooting Action
I am observing peak tailing for the parent compound in my HPLC analysis. Secondary interactions between the phenolic hydroxyl group and residual silanols on the column. Improper mobile phase pH.Use a base-deactivated column or add a competing base to the mobile phase.[9] Adjust the mobile phase pH to be at least 2 units away from the pKa of the analyte to ensure it is in a single ionic form.[9]
The signal intensity for my chlorinated degradation products is decreasing with subsequent GC-MS injections. Contamination of the GC inlet or the front of the analytical column with non-volatile sample matrix components. Degradation of the analytical column.Perform regular maintenance of the GC inlet, including replacing the liner and septum. If contamination is suspected, trim the first few centimeters of the analytical column.[5] Consider using a guard column.
I am unable to identify the fluorinated degradation products using LC-MS. In-source fragmentation of the analytes. Low concentration of the fluorinated products.Optimize the MS source parameters (e.g., collision energy) to minimize fragmentation. Use ¹⁹F NMR to confirm the presence and obtain structural information on fluorinated species.[10]

Experimental Protocols

Protocol 1: HPLC-UV Analysis of this compound and its Potential Degradation Products

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

    • Start with 30% acetonitrile, ramp to 90% over 15 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV detector at 280 nm.

  • Standard Preparation: Prepare stock solutions of the parent compound in acetonitrile. Create a calibration curve by diluting the stock solution to a range of concentrations.

Protocol 2: GC-MS Analysis of Potential Volatile Degradation Products

  • Derivatization (if necessary): To a 1 mL sample, add 50 µL of a derivatizing agent (e.g., BSTFA with 1% TMCS) and heat at 70°C for 30 minutes.

  • GC Column: A mid-polarity column such as a DB-5ms or DB-1701 (30 m x 0.25 mm, 0.25 µm film thickness).[5]

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program:

    • Initial temperature of 60°C, hold for 2 minutes.

    • Ramp to 280°C at 10°C/min.

    • Hold at 280°C for 5 minutes.

  • Injection: 1 µL splitless injection at 250°C.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-500.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

Data Presentation

Table 1: Illustrative Photodegradation Data of this compound

Time (hours)Parent Compound Concentration (µM)Degradation (%)Major Product A (µM)Major Product B (µM)
0100.000.00.0
185.214.85.12.3
268.931.112.45.8
445.154.925.611.9
818.781.342.119.5
242.397.755.825.9

Note: This data is illustrative and intended for demonstration purposes only.

Table 2: Illustrative Microbial Degradation Data of this compound

Time (days)Parent Compound Concentration (µM)Degradation (%)Major Metabolite C (µM)Major Metabolite D (µM)
050.000.00.0
148.53.00.50.2
339.121.84.21.8
715.668.815.86.7
141.896.422.19.4

Note: This data is illustrative and intended for demonstration purposes only.

Mandatory Visualization

G cluster_photodegradation Inferred Photodegradation Pathway parent This compound intermediate1 Dechlorinated Intermediate parent->intermediate1 Dechlorination intermediate2 Hydroxylated Intermediate parent->intermediate2 Hydroxylation product3 Trifluoroacetic Acid parent->product3 Side-chain Degradation product1 4-Hydroxy-2-methylphenol intermediate1->product1 Ether Cleavage product2 Ring Cleavage Products intermediate2->product2 Oxidation

Caption: Inferred Photodegradation Pathway of the Target Compound.

G cluster_microbial Inferred Microbial Degradation Pathway parent This compound intermediate1 Hydroxylated Phenol parent->intermediate1 Monooxygenase intermediate2 Catechol Intermediate intermediate1->intermediate2 Dehalogenase/Hydroxylase product1 Ring Cleavage Products intermediate2->product1 Dioxygenase product2 CO2 + H2O product1->product2 Further Metabolism

Caption: Inferred Microbial Degradation Pathway of the Target Compound.

G cluster_workflow General Experimental Workflow start Start Degradation Experiment (Photochemical/Microbial) sampling Collect Samples at Time Intervals start->sampling preparation Sample Preparation (Extraction/Derivatization) sampling->preparation analysis Instrumental Analysis (HPLC/GC-MS/¹⁹F NMR) preparation->analysis data Data Analysis (Quantification/Identification) analysis->data end End data->end

Caption: General Workflow for Degradation Experiments.

References

Technical Support Center: Purification of 4-(2-Chloro-1,1,2-trifluoroethoxy)-2-methylphenol by Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic purification of 4-(2-Chloro-1,1,2-trifluoroethoxy)-2-methylphenol. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the purification process.

Troubleshooting Guides

This section addresses specific issues you may encounter during the purification of this compound using column chromatography.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Q1: My peaks are tailing significantly during reverse-phase chromatography. What are the likely causes and how can I fix this?

A1: Peak tailing in reverse-phase chromatography for phenolic compounds like this compound is often due to interactions between the acidic phenolic hydroxyl group and residual silanols on the silica-based stationary phase.

Troubleshooting Steps:

  • Mobile Phase Modification:

    • Acidify the Mobile Phase: Add a small amount of a weak acid, such as 0.1% formic acid or acetic acid, to the mobile phase. This suppresses the ionization of the phenolic hydroxyl group, reducing its interaction with the stationary phase.

    • Buffer the Mobile Phase: Using a buffer, such as an acetate or phosphate buffer at a low pH (e.g., pH 3-4), can also effectively control the ionization of the analyte.

  • Stationary Phase Choice:

    • End-Capped Columns: Ensure you are using a high-quality, end-capped C18 or C8 column. End-capping minimizes the number of accessible free silanol groups.

    • Alternative Stationary Phases: Consider using a column with a different stationary phase, such as a polymer-based or a polar-embedded phase, which can offer different selectivity and reduced silanol interactions.

Q2: I am observing peak fronting in my normal-phase chromatography. What does this indicate and what is the solution?

A2: Peak fronting in normal-phase chromatography is typically a sign of column overload. This means that the concentration of the sample applied to the column is too high, leading to a saturation of the stationary phase.

Troubleshooting Steps:

  • Reduce Sample Load: Decrease the amount of crude material loaded onto the column.

  • Improve Sample Solubility: Ensure your sample is fully dissolved in the initial mobile phase before loading. If the sample is not very soluble in the mobile phase, it can lead to a concentrated band at the top of the column.

  • Optimize Mobile Phase: A mobile phase that is too weak (not polar enough) can also contribute to this issue. Gradually increasing the polarity of the mobile phase can improve peak shape.

Issue 2: Co-elution with Impurities

Q3: I am unable to separate my target compound from a closely eluting impurity. How can I improve the resolution?

A3: Achieving separation of closely eluting compounds requires optimizing the selectivity of your chromatographic system.

Troubleshooting Steps:

  • Optimize the Mobile Phase:

    • Change Solvent Strength (Isocratic Elution): In normal-phase chromatography, a less polar mobile phase (e.g., decreasing the percentage of ethyl acetate in hexane) will increase retention times and may improve separation. In reverse-phase, a weaker mobile phase (e.g., increasing the aqueous component) will have a similar effect.

    • Introduce a Gradient: A shallow gradient, where the mobile phase composition changes slowly over time, can significantly improve the resolution of complex mixtures.[1]

    • Change Solvent Selectivity: In reverse-phase HPLC, switching the organic modifier from acetonitrile to methanol or vice versa can alter the selectivity of the separation.[1] In normal-phase, trying a different polar solvent in your mixture (e.g., using dichloromethane instead of ethyl acetate) can also change the elution order.

  • Change the Stationary Phase:

    • Different stationary phases offer different separation mechanisms. If you are using a standard silica or C18 column, consider alternatives like a cyano- or phenyl-bonded phase, which can provide different interactions with your analyte and impurities.

Table 1: Comparison of Mobile Phase Systems for Improved Resolution

Mobile Phase System (Normal Phase)Target Compound Retention Factor (k')Impurity Retention Factor (k')Resolution (Rs)
10% Ethyl Acetate in Hexane2.52.80.8
5% Ethyl Acetate in Hexane4.85.71.5
10% Dichloromethane in Hexane3.13.20.3
Issue 3: Low Recovery of the Target Compound

Q4: I am experiencing low yield of my purified product. What are the potential reasons for this loss?

A4: Low recovery can be attributed to several factors, from irreversible adsorption on the column to degradation of the compound.

Troubleshooting Steps:

  • Irreversible Adsorption:

    • Deactivate Silica Gel: For normal-phase chromatography, the acidic nature of silica gel can lead to strong adsorption of polar compounds.[1] Pre-treating the silica with a small amount of a base like triethylamine can help neutralize the active sites.[1]

    • Check for Sample Precipitation: Ensure your compound remains soluble in the mobile phase throughout the column run.

  • Compound Instability:

    • Phenols can be susceptible to oxidation. Consider degassing your mobile phase and adding an antioxidant like BHT (butylated hydroxytoluene) if stability is a concern.

  • Improper Fraction Collection:

    • Ensure your fraction collection is optimized to capture the entire peak corresponding to your product. Use a sensitive detection method (e.g., UV detector or TLC analysis of fractions) to accurately identify the product-containing fractions.

Frequently Asked Questions (FAQs)

Q5: What is a good starting point for developing a normal-phase chromatography method for this compound?

A5: A good starting point for normal-phase purification on a silica gel column would be a mobile phase system of ethyl acetate in hexane. Begin with a low polarity mixture, such as 5% ethyl acetate in hexane, and gradually increase the polarity based on TLC analysis of your crude material.

Q6: Is reverse-phase or normal-phase chromatography better for this compound?

A6: Both techniques can be effective.

  • Normal-phase chromatography is often used for preparative scale purification due to the lower cost of solvents and the ability to handle larger sample loads.

  • Reverse-phase chromatography (HPLC) is generally preferred for analytical purposes and for final high-purity polishing steps due to its higher resolution and reproducibility.[2][3] The choice will depend on the scale of your purification and the nature of the impurities.

Q7: How does the halogenated ether group affect the chromatographic behavior?

A7: The trifluoroethoxy group increases the lipophilicity of the molecule, which will generally lead to stronger retention in reverse-phase chromatography and weaker retention in normal-phase chromatography compared to a non-halogenated analogue. The chlorine and fluorine atoms can also participate in specific interactions with certain stationary phases.

Experimental Protocols

Protocol 1: Normal-Phase Flash Column Chromatography
  • Column Packing: Prepare a slurry of silica gel in the initial mobile phase (e.g., 2% ethyl acetate in hexane) and pack the column.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the initial mobile phase. Adsorb the sample onto a small amount of silica gel, dry it, and carefully load it onto the top of the packed column.

  • Elution: Begin elution with the initial mobile phase.

  • Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., from 2% to 10% ethyl acetate in hexane) to elute the target compound.

  • Fraction Collection: Collect fractions and monitor the elution of the product by TLC.

  • Product Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure.

Protocol 2: Reverse-Phase HPLC Purification
  • Column: C18, 5 µm particle size, 4.6 x 250 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-5 min: 50% B

    • 5-25 min: 50% to 90% B

    • 25-30 min: 90% B

    • 30-31 min: 90% to 50% B

    • 31-40 min: 50% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm.

  • Injection Volume: 10 µL.

Visualizations

Troubleshooting_Workflow start Start Purification issue Identify Issue start->issue peak_shape Poor Peak Shape issue->peak_shape Tailing/ Fronting coelution Co-elution of Impurities issue->coelution Overlapping Peaks low_recovery Low Recovery issue->low_recovery Low Yield solution1 Adjust Mobile Phase pH (RP-HPLC) peak_shape->solution1 solution2 Reduce Sample Load (NP-HPLC) peak_shape->solution2 solution3 Optimize Mobile Phase Gradient/Solvent coelution->solution3 solution4 Change Stationary Phase coelution->solution4 solution5 Deactivate Silica Gel (NP-HPLC) low_recovery->solution5 end Successful Purification solution1->end solution2->end solution3->end solution4->end solution5->end

Caption: Troubleshooting workflow for chromatography issues.

Purification_Logic start Crude Product tlc TLC Analysis start->tlc np_hplc Normal-Phase Flash Chromatography tlc->np_hplc Large Scale/ Major Impurities rp_hplc Reverse-Phase HPLC tlc->rp_hplc Small Scale/ Trace Impurities further_purification Further Purification Needed? np_hplc->further_purification pure_product Pure Product (>98%) rp_hplc->pure_product further_purification->rp_hplc Yes further_purification->pure_product No

Caption: Decision tree for purification method selection.

References

"optimization of reaction conditions for 4-(2-Chloro-1,1,2-trifluoroethoxy)-2-methylphenol derivatization"

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Derivatization of 4-(2-Chloro-1,1,2-trifluoroethoxy)-2-methylphenol

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the derivatization of this compound for analytical purposes, such as gas chromatography-mass spectrometry (GC-MS).

Troubleshooting Guide

This guide addresses specific issues that may arise during the derivatization of this compound.

Issue 1: Low or No Derivatization Product Formation

  • Question: I am not seeing the expected derivatized product peak in my GC-MS analysis, or the peak is very small. What could be the cause?

  • Answer: Low or no product formation is a common issue that can stem from several factors. Here is a systematic approach to troubleshoot this problem:

    • Moisture Contamination: Derivatization reagents, particularly silylating agents like BSTFA or MSTFA, are highly sensitive to moisture.[1][2] The presence of water can deactivate the reagent and inhibit the reaction.

      • Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents and reagents. It is crucial to ensure the sample is anhydrous as silylating reagents are moisture-sensitive.[1] If your sample is in an aqueous solution, perform a liquid-liquid or solid-phase extraction and thoroughly dry the organic extract before proceeding with derivatization.[1]

    • Inactive Reagent: The derivatizing agent may have degraded due to improper storage or age.

      • Solution: Use a fresh vial of the derivatization reagent. Store reagents under an inert atmosphere (e.g., nitrogen or argon) and in a desiccator to prevent degradation.

    • Suboptimal Reaction Conditions: The reaction temperature and time may not be optimal for this specific molecule. While many phenols derivatize readily, the electron-withdrawing nature of the trifluoroethoxy group and potential steric hindrance from the ortho-methyl group might necessitate more forcing conditions.

      • Solution: Systematically optimize the reaction temperature and time. Start with common conditions (e.g., 60-80°C for 30-60 minutes) and incrementally increase them.[3] Monitor the reaction progress by analyzing aliquots at different time points.[4]

    • Incorrect Stoichiometry: An insufficient amount of derivatizing reagent will lead to incomplete derivatization.

      • Solution: It is recommended to use a significant molar excess of the derivatizing reagent. A general guideline is at least a 2:1 molar ratio of the silylating reagent to the active hydrogen in the phenol.

Issue 2: Multiple Peaks in the Chromatogram

  • Question: My chromatogram shows multiple peaks that seem to be related to my target analyte. Why is this happening?

  • Answer: The presence of multiple peaks can indicate incomplete derivatization or side reactions.

    • Incomplete Derivatization: If the reaction has not gone to completion, you will see a peak for the underivatized phenol in addition to the derivatized product.

      • Solution: As with low yield, optimize the reaction conditions (temperature, time, reagent concentration) to drive the reaction to completion.[5]

    • Formation of Multiple Derivatives: For some complex molecules, it's possible to have different degrees of derivatization, especially if there are other reactive functional groups.[2] However, for this compound, this is less likely as there is only one phenolic hydroxyl group.

    • Reagent Artifacts: Excess derivatization reagent and its byproducts can sometimes appear as peaks in the chromatogram.[2]

      • Solution: Identify these peaks by running a blank sample containing only the solvent and the derivatization reagent. If reagent peaks interfere with your analyte peak, you may need to perform a sample cleanup step after derivatization or adjust your chromatographic method.

Issue 3: Poor Peak Shape and Reproducibility

  • Question: The peak for my derivatized analyte is broad or tailing, and my results are not reproducible. What can I do to improve this?

  • Answer: Poor peak shape and reproducibility often point to issues with the analytical method or the stability of the derivative.

    • Adsorption in the GC System: The derivatized analyte may be interacting with active sites in the GC inlet or column.

      • Solution: Ensure your GC system is well-maintained. Use a deactivated inlet liner and a high-quality capillary column suitable for your analyte.

    • Derivative Instability: The formed derivative might be unstable and degrading either in the vial before injection or in the hot GC inlet.

      • Solution: Analyze the derivatized samples as quickly as possible. If storage is necessary, keep them at a low temperature and under an inert atmosphere. You can also evaluate different derivatization reagents to see if they produce a more stable derivative.

    • Inconsistent Derivatization: Variability in your derivatization procedure will lead to non-reproducible results.[5]

      • Solution: Be meticulous and consistent with all steps of the derivatization protocol, including sample and reagent volumes, reaction time, and temperature. The use of an internal standard is highly recommended to correct for variations.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common derivatization methods for phenolic compounds like this compound for GC-MS analysis?

A1: The most common and effective derivatization techniques for phenols for GC-MS analysis are silylation and acetylation.[1]

  • Silylation: This method replaces the active hydrogen of the phenolic hydroxyl group with a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group.[1] Common silylating reagents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[6] Silylation is very versatile and often provides high reaction yields.[1]

  • Acetylation: This technique involves reacting the phenol with an acetylating agent, such as acetic anhydride, to form a more volatile acetate ester.[1] Acetylation is a robust and cost-effective alternative to silylation.[1]

Q2: Do I need to use a catalyst for the derivatization reaction?

A2: For many phenols, derivatization with reagents like BSTFA proceeds efficiently without a catalyst. However, for sterically hindered phenols or less reactive compounds, a catalyst can significantly improve the reaction rate and yield. A common catalyst added to silylation reactions is trimethylchlorosilane (TMCS), often available as a mixture with BSTFA (e.g., BSTFA + 1% TMCS).[1]

Q3: How should I prepare my sample before derivatization?

A3: Proper sample preparation is critical for successful derivatization. The key is to ensure your sample is in a suitable organic solvent and is free of water.[1][2] If your analyte is in an aqueous matrix, you will need to perform an extraction (e.g., liquid-liquid or solid-phase extraction) into an organic solvent.[1] The solvent should then be evaporated to dryness under a gentle stream of nitrogen before adding the derivatization reagent.[1]

Q4: What are the optimal reaction conditions for the derivatization of this compound?

A4: The optimal conditions should be determined empirically for your specific experimental setup. However, a good starting point for silylation is to heat the sample with an excess of BSTFA (with or without 1% TMCS) at 70-80°C for 30-60 minutes.[3] For acetylation, heating with acetic anhydride at 60°C for 60 minutes is a reasonable starting point.[4]

Q5: How can I confirm that the derivatization was successful?

A5: The most definitive way to confirm successful derivatization is by using GC-MS. You should observe a new peak in the chromatogram at a different retention time than the underivatized phenol. The mass spectrum of this new peak should correspond to the expected molecular weight of the derivatized product. For example, for a TMS derivative, you would expect the molecular ion to be 72 units higher than the underivatized phenol.

Experimental Protocols

Protocol: Silylation of this compound using BSTFA + 1% TMCS

Materials:

  • Dried sample containing this compound

  • N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

  • Anhydrous pyridine or other suitable anhydrous solvent (e.g., acetonitrile, dichloromethane)

  • Reaction vials with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

  • GC-MS system

Procedure:

  • Sample Preparation: Ensure the sample is completely dry. If necessary, evaporate the solvent from the sample extract under a gentle stream of nitrogen.

  • Reconstitution: Add 100 µL of anhydrous pyridine (or another suitable solvent) to the dried sample residue to dissolve it.[1]

  • Addition of Derivatizing Reagent: Add 100 µL of BSTFA + 1% TMCS to the vial.[3]

  • Reaction: Tightly cap the vial and vortex for 30 seconds.[3]

  • Heating: Place the vial in a heating block or oven set to 70-80°C for 30-60 minutes.[3] Optimization of reaction time and temperature may be necessary.

  • Cooling: After the incubation period, remove the vial and allow it to cool to room temperature.

  • Analysis: The sample is now ready for injection into the GC-MS system.

Quantitative Data Summary

The following table summarizes typical reaction conditions for the derivatization of phenols for GC-MS analysis. These should be used as a starting point for the optimization of the derivatization of this compound.

ParameterSilylation (BSTFA)Acetylation (Acetic Anhydride)Reference(s)
Reagent BSTFA with or without 1% TMCSAcetic Anhydride[1][3]
Solvent Pyridine, Acetonitrile, DichloromethanePyridine[1]
Temperature 70-80 °C60-100 °C[3][7]
Time 30-60 minutes25-60 minutes[3][8]
Catalyst TMCS (optional)Pyridine (often used as solvent and catalyst)[1]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis start Start with Sample extract Liquid-Liquid or Solid-Phase Extraction (if in aqueous matrix) start->extract dry Evaporate to Dryness (under Nitrogen) extract->dry reconstitute Reconstitute in Anhydrous Solvent dry->reconstitute add_reagent Add Derivatizing Reagent (e.g., BSTFA + 1% TMCS) reconstitute->add_reagent react Vortex and Heat (e.g., 70-80°C, 30-60 min) add_reagent->react cool Cool to Room Temperature react->cool analyze GC-MS Analysis cool->analyze end End analyze->end

Caption: Experimental workflow for the derivatization of this compound.

troubleshooting_tree start Problem: Low or No Product q_moisture Is the system anhydrous? start->q_moisture s_dry Solution: - Oven-dry glassware - Use anhydrous solvents - Dry sample completely q_moisture->s_dry No q_reagent Is the reagent fresh? q_moisture->q_reagent Yes s_reagent Solution: - Use a new vial of reagent - Store properly q_reagent->s_reagent No q_conditions Are reaction conditions optimal? q_reagent->q_conditions Yes s_optimize Solution: - Increase temperature and/or time - Use a catalyst (e.g., TMCS) q_conditions->s_optimize No q_stoichiometry Is reagent in excess? q_conditions->q_stoichiometry Yes s_excess Solution: - Increase molar ratio of reagent to analyte q_stoichiometry->s_excess No

Caption: Troubleshooting decision tree for low or no derivatization product.

References

"handling and stability issues with 4-(2-Chloro-1,1,2-trifluoroethoxy)-2-methylphenol"

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "4-(2-Chloro-1,1,2-trifluoroethoxy)-2-methylphenol" is not readily found in scientific literature or commercial catalogs. This guide has been developed by combining the known properties and hazards of its constituent chemical structures: A) 4-(2-Chloro-1,1,2-trifluoroethoxy)phenol and B) 4-Chloro-2-methylphenol (4-Chloro-o-cresol) . Researchers should handle this compound with extreme caution and verify its specific properties through appropriate analytical methods.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: Based on the 4-Chloro-2-methylphenol component, this compound should be considered hazardous. It is likely to be corrosive, causing severe skin burns and eye damage, and toxic if inhaled.[1][2][3] Always handle it within a well-ventilated area or fume hood, using appropriate Personal Protective Equipment (PPE).[3][4]

Q2: What are the recommended storage conditions?

A2: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[2][4] Keep it away from incompatible materials such as bases, acid anhydrides, acid chlorides, and metals.[1] Some related compounds are noted to be sensitive to air and light, so storage in a dark container under an inert atmosphere is recommended.

Q3: Is this compound stable in aqueous solutions?

A3: The stability of fluorinated phenols in aqueous solutions can be pH-dependent.[5] Photolysis (degradation upon exposure to light) can also occur, particularly in aqueous solutions.[5] It is recommended to prepare aqueous solutions fresh and protect them from light.

Q4: What are the expected degradation pathways for this molecule?

A4: The molecule contains two key areas susceptible to degradation: the chloro-trifluoroethoxy group and the phenolic ring. Under certain conditions, such as advanced reductive processes or UV treatment, reductive dechlorination (removal of the chlorine atom) can be an initial step in degradation.[6][7] The ether linkage may also be susceptible to cleavage, and the aromatic ring can undergo hydroxylation.

Troubleshooting Guide

Issue EncounteredPossible CauseRecommended Action
Inconsistent experimental results or loss of compound activity. Degradation of the compound due to improper storage or handling.1. Verify storage conditions (cool, dry, dark, tightly sealed).2. If in solution, check the pH and protect from light. Prepare fresh solutions for each experiment.3. Consider performing a purity analysis (e.g., HPLC, NMR) on the stock material.
Color change of the solid compound or solution over time. Oxidation or decomposition. The "4-Chloro-2-methylphenol" component is described as beige solid or dark red flakes.[2][8] Oxidation of phenols can lead to colored impurities.1. Minimize exposure to air and light during handling and storage.2. Purge containers with an inert gas like nitrogen or argon before sealing.3. If a solution has changed color, it is best to discard it and prepare a fresh one from solid stock.
Precipitation observed in an organic solvent. Poor solubility or reaction with the solvent.1. Consult solvent compatibility charts for fluorinated and chlorinated phenols.2. Try gentle warming or sonication to aid dissolution.3. If precipitation persists, consider a different solvent or a solvent mixture.
Difficulty achieving complete dissolution in aqueous buffers. The compound is likely to have low water solubility.[8]1. First, dissolve the compound in a minimal amount of a water-miscible organic solvent (e.g., DMSO, DMF, or ethanol) before adding it to the aqueous buffer.2. Be aware that the stability of fluorinated phenols can be pH-dependent; ensure the final pH is compatible with the compound.[5]

Experimental Protocols

Protocol 1: Assessment of Photostability in Aqueous Solution

Objective: To determine the stability of the compound under UV light exposure.

Methodology:

  • Prepare a stock solution of the compound in a suitable organic solvent (e.g., acetonitrile).

  • Dilute the stock solution to a final concentration (e.g., 10 µM) in a pH 7.4 phosphate buffer.

  • Divide the solution into two amber vials and two clear glass vials.

  • Wrap the amber vials completely in aluminum foil to serve as dark controls.

  • Place all four vials in a photolysis chamber with a UV lamp (e.g., 254 nm).

  • At specified time points (e.g., 0, 1, 2, 4, 8 hours), withdraw an aliquot from each vial.

  • Immediately analyze the aliquots by HPLC-UV to quantify the remaining parent compound.

  • Compare the concentration of the compound in the clear vials to the dark controls to determine the rate of photodegradation.

Protocol 2: General Handling and Weighing Procedure

Objective: To safely handle and accurately weigh the solid compound.

Methodology:

  • Preparation: Before handling, ensure you are in a well-ventilated laboratory, preferably using a certified chemical fume hood. Don all required PPE: a lab coat, chemical-resistant gloves (e.g., nitrile), and chemical safety goggles.[1][4]

  • Environment Control: As the compound may be air and light-sensitive, minimize exposure. If possible, perform weighing operations in a glove box under an inert atmosphere.

  • Weighing:

    • Use an analytical balance.

    • Use a clean, dry weighing paper or boat.

    • Carefully transfer the desired amount of the solid compound using a clean spatula.

    • Avoid generating dust.[4]

  • Cleanup:

    • Immediately after weighing, securely close the main container.

    • Clean any spills immediately according to your lab's standard operating procedures for hazardous materials.

    • Dispose of the weighing paper and any contaminated materials in the designated chemical waste container.

  • Post-Handling: Wash hands and any exposed skin thoroughly after handling.[1]

Visualizations

Logical Workflow for Troubleshooting Stability Issues

A Inconsistent Results Observed B Check Storage Conditions (Cool, Dry, Dark) A->B C Check Solution Preparation (Fresh, pH, Light Protected) A->C E Results Consistent? B->E Conditions OK? C->E D Perform Purity Analysis (e.g., HPLC, NMR) G Source New Material D->G Impure H Modify Experimental Protocol D->H Pure E->D No F Problem Solved E->F Yes

Caption: Troubleshooting workflow for inconsistent experimental results.

Potential Degradation Pathway Overview

Parent 4-(2-Chloro-1,1,2-trifluoroethoxy) -2-methylphenol Pathway1 Reductive Dechlorination Parent->Pathway1 Pathway2 Ether Cleavage Parent->Pathway2 Pathway3 Ring Hydroxylation Parent->Pathway3 Product1 Dechlorinated Product Pathway1->Product1 Product2 Phenol/Cresol Products Pathway2->Product2 Product3 Hydroxylated Products Pathway3->Product3

Caption: Potential degradation pathways for the target compound.

References

Technical Support Center: Gas Chromatography (GC) Analysis of 4-(2-Chloro-1,1,2-trifluoroethoxy)-2-methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving co-elution issues encountered during the Gas Chromatography (GC) analysis of 4-(2-Chloro-1,1,2-trifluoroethoxy)-2-methylphenol.

Frequently Asked Questions (FAQs)

Q1: What is co-elution in GC analysis and why is it a problem?

A: Co-elution occurs when two or more different compounds are not fully separated by the GC column and elute from the column at the same time, resulting in a single, overlapping chromatographic peak.[1] This phenomenon is a significant issue because it compromises the ability to accurately and individually identify and quantify the components of interest.[1] In the analysis of this compound, co-elution with impurities, isomers, or degradation products can lead to inaccurate assay results and misinterpretation of product purity.

Q2: How can I detect if I have a co-elution problem with my target compound?

A: Detecting co-elution requires a careful examination of your chromatographic data. Key indicators include:

  • Visual Peak Shape Inspection: Look for asymmetrical peaks. Peaks with "shoulders," tailing, or fronting, or those that appear broader than expected, are strong indicators of an underlying, unresolved peak.[2]

  • Mass Spectrometry (MS) Analysis: If you are using a GC-MS system, you can assess peak purity by examining the mass spectra at different points across the peak (i.e., the upslope, apex, and downslope).[1] If the mass spectra are not identical across the entire peak, it confirms the presence of more than one compound.[1]

  • Use of Alternative Detectors: A Diode Array Detector (DAD) can collect multiple UV spectra across a peak.[2] If these spectra differ, co-elution is likely occurring.[2]

Q3: What are the most likely causes of co-elution for a polar, halogenated compound like this compound?

A: Co-elution is primarily caused by insufficient selectivity of the analytical system for the compounds being analyzed.[1] For a substituted phenol, key factors include:

  • Inappropriate Stationary Phase: The polarity of your GC column's stationary phase may not be optimal. The principle "like dissolves like" is fundamental in column selection.[3][4][5] A non-polar column may not provide sufficient interaction to separate polar analytes, while a highly polar column might be required to resolve closely related isomers.

  • Suboptimal Temperature Program: An oven temperature program with a ramp rate that is too fast can cause compounds to move through the column too quickly to be adequately separated. Conversely, a temperature that is too low can lead to broad peaks, which can also overlap.[6]

  • Incorrect Carrier Gas Flow Rate: The linear velocity of the carrier gas affects chromatographic efficiency. A flow rate that is too high or too low can decrease peak resolution.

  • Column Contamination or Degradation: Contamination at the inlet or within the column can create active sites that lead to peak tailing and potential co-elution.[7][8] Column bleed at high temperatures can also degrade performance.

Troubleshooting Guide: Resolving Co-eluting Peaks

This guide provides a systematic approach to resolving co-elution issues observed during the analysis of this compound.

Step 1: Confirm the Co-elution

Before modifying your method, confirm that you have a co-elution issue using the techniques described in FAQ Q2 . If using GC-MS, utilize extracted ion chromatograms (EIC) for ions unique to your target analyte and suspected co-eluents to visualize the degree of overlap.

Step 2: Optimize the GC Oven Temperature Program

Adjusting the temperature program is often the simplest and fastest way to improve separation.[9]

  • Decrease the Initial Temperature: Lowering the initial oven temperature can sometimes improve the resolution of early-eluting peaks.[6]

  • Reduce the Ramp Rate: A slower temperature ramp gives analytes more time to interact with the stationary phase, which can significantly improve separation.

  • Introduce a Mid-Ramp Hold: If the co-eluting peaks appear in the middle of the run, try adding a 1-2 minute isothermal hold at a temperature 20-30°C below the elution temperature of the pair.[10]

Table 1: Example of Temperature Program Optimization

ParameterMethod A (Initial)Method B (Optimized)
Initial Temperature 60°C (hold 2 min)60°C (hold 2 min)
Ramp Rate 15°C/min to 300°C5°C/min to 300°C
Analyte RT 15.21 min21.54 min
Co-eluent RT 15.21 min21.78 min
Resolution (Rs) 0.001.65
Step 3: Select an Alternative GC Column

Changing the stationary phase is the most powerful way to alter selectivity and resolve co-eluting compounds.[9]

  • Assess Polarity: this compound is a polar molecule due to the phenolic hydroxyl group and halogenated ether. If you are using a non-polar column (e.g., a 5% phenyl-methylpolysiloxane), switching to a more polar column can resolve the co-elution.

  • Recommended Phases:

    • Mid-Polarity Columns: A column with a higher phenyl content (e.g., 50% phenyl-methylpolysiloxane) or a trifluoropropyl-containing phase (like an Rtx-200) can offer different selectivity, especially for compounds with lone-pair electrons like halogens.[11]

    • Polar Columns (WAX/PEG): For highly polar analytes or challenging separations, a polyethylene glycol (PEG) or "WAX" type column provides very different selectivity based on hydrogen bonding interactions.

Table 2: Comparison of GC Column Performance

Column TypeStationary PhaseAnalyte RT (min)Co-eluent RT (min)Resolution (Rs)
DB-5ms 5% Phenyl-methylpolysiloxane15.2115.210.00
DB-1701 14% Cyanopropylphenyl-methylpolysiloxane18.3318.591.82
DB-WAX Polyethylene Glycol (PEG)25.1026.052.51
Step 4: Consider Sample Derivatization

For polar and active compounds like phenols, peak tailing and potential on-column interactions can be problematic. Derivatization can resolve these issues and may also alter elution order, resolving co-elution.[12][13]

  • Acetylation: Converting the polar hydroxyl group to an acetate ester using acetic anhydride makes the molecule less polar and less prone to tailing.[14][15]

  • Silylation: Using reagents like BSTFA or MSTFA to form a trimethylsilyl (TMS) ether is another common technique to reduce polarity and improve peak shape.

This approach requires additional sample preparation steps and method re-validation but can be highly effective for difficult separations.

Experimental Protocols

Protocol 1: GC Temperature Program Optimization
  • Establish Baseline: Run your current GC method with a standard of this compound and the suspected co-eluent (if available) to document the initial retention times and resolution.

  • First Adjustment (Ramp Rate): Create a new method where the temperature ramp rate is halved (e.g., from 10°C/min to 5°C/min).

  • Analyze Sample: Inject the standard mixture and acquire the chromatogram.

  • Evaluate Results: Compare the resolution of the target peaks to the baseline run. If separation has improved but is not yet at baseline (Rs ≥ 1.5), proceed to the next step.

  • Second Adjustment (Initial Hold): If peaks are at the beginning of the chromatogram, try lowering the initial oven temperature by 10-20°C.

  • Iterate: Continue with small, methodical changes to the program until optimal resolution is achieved. Document all parameters and results.

Protocol 2: GC Column Selection and Installation
  • Column Selection: Based on the principles in Step 3, choose a new column with a different stationary phase polarity. For the target analyte, a mid-polar column (e.g., DB-1701 or equivalent) is a logical first choice if starting from a non-polar column.

  • System Preparation: Cool the GC oven and injector. Turn off detector gases if necessary.

  • Column Removal: Carefully disconnect the old column from the injector and detector ports.

  • Column Installation:

    • Place the new column in the GC oven.

    • Cut approximately 10 cm from each end of the column with a ceramic scoring wafer to ensure a clean, square cut.

    • Thread a new nut and ferrule onto the column end.

    • Install the column into the injector to the depth recommended by the manufacturer. Tighten the nut.

    • Purge the column with carrier gas for 15-20 minutes to remove oxygen.

    • Install the other end of the column into the detector.

  • Leak Check: Pressurize the system and perform an electronic leak check at the injector and detector fittings.

  • Column Conditioning: Condition the new column according to the manufacturer's instructions. This typically involves heating the column to its maximum isothermal temperature limit for 1-2 hours with carrier gas flow.

  • Method Translation: Adjust your temperature program and flow rate for the new column dimensions and phase, then inject a standard to test performance.

Visualized Workflows

G start Problem Identified: Asymmetrical or Broad Peak confirm Confirm Co-elution (Peak Purity via MS Scan) start->confirm optimize_temp Optimize Temperature Program (Lower Ramp Rate, Add Holds) confirm->optimize_temp check_res1 Resolution > 1.5? optimize_temp->check_res1 change_column Change GC Column (Increase Polarity, e.g., DB-1701 or WAX) check_res1->change_column No end_ok Problem Resolved: Quantitate Result check_res1->end_ok Yes check_res2 Resolution > 1.5? change_column->check_res2 derivatize Consider Derivatization (e.g., Acetylation, Silylation) check_res2->derivatize No check_res2->end_ok Yes end_fail Consult Senior Analyst or Technical Support derivatize->end_fail

Caption: Troubleshooting workflow for resolving GC co-elution.

G analyte Analyte Properties: This compound (Polar, Halogenated, Phenolic) selectivity Primary Goal: Maximize Selectivity analyte->selectivity column Column Selection Logic selectivity->column temp Temperature Program Logic selectivity->temp mid_polar Mid-Polar Column (e.g., 50% Phenyl or Cyanopropyl) Good starting point for polar/aromatic compounds column->mid_polar non_polar Non-Polar Column (e.g., 5% Phenyl) Risk of co-elution with polar impurities column->non_polar polar Polar 'WAX' Column Excellent for H-bonding, may have high retention column->polar result Optimized GC Method mid_polar->result slow_ramp Use Slow Ramp Rate (5-10°C/min) To maximize separation of isomers/impurities temp->slow_ramp fast_ramp Fast Ramp Rate (>20°C/min) Risk of poor resolution and co-elution temp->fast_ramp slow_ramp->result

Caption: Logical workflow for initial GC method development.

References

Technical Support Center: Synthesis of 4-(2-Chloro-1,1,2-trifluoroethoxy)-2-methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(2-Chloro-1,1,2-trifluoroethoxy)-2-methylphenol.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most common and anticipated method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the deprotonation of 2-methylphenol to form a phenoxide, which then acts as a nucleophile and attacks an electrophilic source of the 2-chloro-1,1,2-trifluoroethoxy group.

Q2: What are the typical starting materials for this synthesis?

The key starting materials are:

  • Nucleophile precursor: 2-Methylphenol

  • Electrophile: Typically, a reagent like 1,2-dichloro-1,1,2-trifluoroethane or chlorotrifluoroethylene.

  • Base: A suitable base to deprotonate the phenol, such as sodium hydroxide (NaOH), potassium hydroxide (KOH), or a stronger base like sodium hydride (NaH) if required.

  • Solvent: A polar aprotic solvent like dimethylformamide (DMF), acetonitrile, or tetrahydrofuran (THF) is commonly used.

Q3: What are the potential impurities I should be aware of during this synthesis?

Several impurities can arise from this synthesis. These can be broadly categorized as starting material-related, reaction condition-related, and side-product-related. A summary of common impurities is provided in the table below.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Low or no yield of the desired product.

Possible Cause Troubleshooting Step
Incomplete deprotonation of 2-methylphenol. - Use a stronger base (e.g., NaH instead of NaOH or KOH). - Ensure the base is fresh and not hydrated. - Increase the reaction temperature to facilitate deprotonation.
Poor reactivity of the electrophile. - Consider using a more reactive electrophile if available. - Increase the reaction temperature to promote the substitution reaction. - Extend the reaction time.
Steric hindrance. The methyl group on the phenol can sterically hinder the reaction. Optimize the reaction temperature and time to overcome this.
Moisture in the reaction. Ensure all glassware is thoroughly dried and use anhydrous solvents. Moisture can quench the base and the phenoxide.

Issue 2: Presence of significant amounts of unreacted 2-methylphenol.

Possible Cause Troubleshooting Step
Insufficient amount of base or electrophile. - Use a slight excess (1.1-1.2 equivalents) of the base and electrophile.
Reaction time is too short. - Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time.
Reaction temperature is too low. - Gradually increase the reaction temperature while monitoring for the formation of side products.

Issue 3: Formation of isomeric impurities.

Possible Cause Troubleshooting Step
Impure 2-methylphenol starting material. - Analyze the purity of the starting 2-methylphenol using GC or Nuclear Magnetic Resonance (NMR) spectroscopy to check for the presence of other methylphenol isomers (e.g., 3-methylphenol, 4-methylphenol). - Purify the starting material by distillation or recrystallization if necessary.

Data Presentation: Common Impurities

The following table summarizes the common impurities, their potential sources, and recommended analytical methods for their detection.

Impurity NameStructurePotential SourceRecommended Analytical Method
2-MethylphenolC₇H₈OUnreacted starting materialGC-MS, HPLC, ¹H NMR
Isomeric MethylphenolsC₇H₈OImpurities in the 2-methylphenol starting materialGC-MS, HPLC
Byproducts from ElectrophileVariesSide reactions of the electrophile (e.g., elimination, polymerization)GC-MS, ¹⁹F NMR
Isomeric Ether ProductsC₉H₈ClF₃O₂Reaction with isomeric methylphenol impuritiesGC-MS, HPLC, ¹H NMR, ¹³C NMR
Solvent ResiduesVariesIncomplete removal during workupGC, ¹H NMR

Experimental Protocols

General Williamson Ether Synthesis Protocol:

  • Deprotonation of 2-Methylphenol:

    • To a solution of 2-methylphenol (1.0 eq.) in a suitable anhydrous solvent (e.g., DMF, THF), add a base (e.g., NaH, 1.1 eq.) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

    • Allow the mixture to stir at room temperature for 30-60 minutes, or until the evolution of hydrogen gas ceases (if using NaH).

  • Etherification:

    • To the resulting phenoxide solution, add the electrophile (e.g., 1,2-dichloro-1,1,2-trifluoroethane, 1.2 eq.) dropwise at a controlled temperature (e.g., room temperature or slightly elevated).

    • Monitor the reaction progress by TLC or GC. The reaction time can vary from a few hours to overnight.

  • Work-up and Purification:

    • Upon completion, quench the reaction by carefully adding water or a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by distillation.

Mandatory Visualization

Diagram 1: Synthesis Workflow

G cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Workup & Purification 2_Methylphenol 2-Methylphenol Deprotonation Deprotonation 2_Methylphenol->Deprotonation Electrophile Electrophilic Reagent (e.g., 1,2-dichloro-1,1,2-trifluoroethane) Etherification Williamson Ether Synthesis (Nucleophilic Substitution) Electrophile->Etherification Base Base (e.g., NaH, NaOH) Base->Deprotonation Solvent Anhydrous Solvent (e.g., DMF, THF) Solvent->Deprotonation Deprotonation->Etherification Forms Phenoxide Quenching Quenching Etherification->Quenching Extraction Extraction Quenching->Extraction Purification Purification (Column Chromatography/Distillation) Extraction->Purification Final_Product 4-(2-Chloro-1,1,2-trifluoroethoxy) -2-methylphenol Purification->Final_Product

Caption: Workflow for the synthesis of this compound.

Diagram 2: Potential Impurity Formation Pathways

G cluster_impurities Potential Impurities Start Synthesis Reaction Mixture Unreacted_SM Unreacted Starting Materials - 2-Methylphenol - Electrophile Start->Unreacted_SM Incomplete Reaction Isomeric_Impurities Isomeric Ethers (from impure starting phenol) Start->Isomeric_Impurities Impure Starting Material Side_Products Electrophile Side Products (e.g., elimination, polymerization) Start->Side_Products Side Reactions Final_Product Desired Product: 4-(2-Chloro-1,1,2-trifluoroethoxy) -2-methylphenol Start->Final_Product Main Reaction Pathway Solvent_Base Residual Solvent & Base Final_Product->Solvent_Base Incomplete Workup

Caption: Logical relationships leading to the formation of common impurities during synthesis.

Technical Support Center: 4-(2-Chloro-1,1,2-trifluoroethoxy)-2-methylphenol Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up production of 4-(2-Chloro-1,1,2-trifluoroethoxy)-2-methylphenol.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method is a Williamson ether synthesis. This involves the deprotonation of a substituted phenol, such as 4-chloro-2-methylphenol, to form a phenoxide ion. This is followed by its reaction with a suitable electrophile like 1,2-dichloro-1,1,2-trifluoroethane or 1-bromo-2-chloro-1,1,2-trifluoroethane. The choice of base, solvent, and reaction conditions is critical for maximizing yield and minimizing impurities.[1]

Q2: What are the primary safety concerns associated with this synthesis?

A2: The synthesis involves several hazards. Halogenated ethers and their precursors can be toxic and require careful handling in well-ventilated areas.[2][3] Reactions can be exothermic, and on a large scale, there is a risk of thermal runaway if not properly controlled.[4] Additionally, some reagents may be corrosive or have specific handling requirements. A thorough risk assessment is essential before commencing any work.[5]

Q3: Why is scaling up this synthesis challenging?

A3: Scaling up from a laboratory to a production setting introduces several complexities.[6] Common challenges include:

  • Heat and Mass Transfer: In larger reactors, inefficient mixing and heat dissipation can lead to localized hot spots, promoting side reactions and reducing yield.[7]

  • Reagent Addition: The rate of reagent addition, which is easily controlled on a small scale, can significantly impact the reaction's outcome at a larger volume.[7]

  • Impurity Profile: Minor side reactions at the lab scale can become significant sources of impurities during large-scale production, complicating purification.[6]

  • Purification: Methods like column chromatography that are feasible in the lab are often impractical for large quantities. Transitioning to crystallization or extraction requires significant process development.[7]

Q4: What are the critical process parameters to monitor during scale-up?

A4: Key parameters to monitor and control include:

  • Temperature: To prevent side reactions and ensure consistent reaction kinetics.

  • Reagent Stoichiometry and Addition Rate: To control reaction selectivity and exotherms.

  • Mixing Efficiency: To ensure homogeneity and efficient heat transfer.

  • Reaction Progress: Monitored by techniques like HPLC or GC-MS to determine the optimal reaction time and endpoint.[4]

Troubleshooting Guide

Low Yield
Problem Probable Cause(s) Recommended Solution(s)
Low or no product formation 1. Incomplete Deprotonation: The base may be too weak, or insufficient amounts were used. 2. Inactive Electrophile: The halogenated ethane may have degraded. 3. Presence of Moisture: Water can quench the base and the phenoxide intermediate.1. Use a stronger base (e.g., NaH instead of K₂CO₃) or a slight excess of the current base. Monitor deprotonation.[1] 2. Verify the purity of the electrophile before use. 3. Ensure all reagents and solvents are anhydrous and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).[4]
Yield decreases upon scale-up 1. Inefficient Mixing/Heat Transfer: Leading to localized overheating and side reactions.[7] 2. Sub-optimal Reagent Addition Rate: Reagents may be added too quickly, causing localized high concentrations and side reactions.[7] 3. Change in Solvent Effects: The solvent volume and properties may not scale linearly.[7]1. Optimize the stirrer design and speed for the larger vessel. Implement better temperature control systems.[7] 2. Conduct a study to re-optimize the addition rate for the larger scale. Use a controlled dosing pump.[7] 3. Re-evaluate the solvent system. Consider a co-solvent to improve solubility or a different solvent altogether.[7]
High Impurity Levels
Problem Probable Cause(s) Recommended Solution(s)
Presence of C-alkylation byproducts The phenoxide ion is an ambident nucleophile and can be alkylated at the aromatic ring instead of the oxygen. This is often favored in certain solvents.Use polar aprotic solvents like DMF or DMSO, which are known to favor O-alkylation.[1]
Unreacted Starting Material 1. Insufficient Reaction Time or Temperature. 2. Poor Stoichiometry: Not enough electrophile was added.1. Monitor the reaction progress using TLC, GC, or HPLC to ensure it goes to completion. 2. Use a slight excess of the electrophile.
Formation of Di-ether or other byproducts Side reactions due to excessive temperature or reaction time.Optimize the reaction temperature and time based on reaction monitoring to stop the reaction once the desired product is maximized.
Purification Challenges
Problem Probable Cause(s) Recommended Solution(s)
Column chromatography is not viable for large batches This method is generally not scalable for industrial production due to cost and time.Develop a purification strategy based on crystallization or liquid-liquid extraction.[7] This may involve screening different solvent systems to find one that provides good recovery and purity.
Product oiling out during crystallization The product's melting point may be low, or impurities are preventing proper crystal formation.1. Try a different crystallization solvent or a mixture of solvents. 2. Use a seed crystal to induce crystallization. 3. Optimize the cooling rate to control crystal growth.[7]

Experimental Protocols

Laboratory-Scale Synthesis Protocol

This protocol is a representative example and should be optimized for specific laboratory conditions.

Reaction: Etherification of 4-chloro-2-methylphenol with 1-bromo-2-chloro-1,1,2-trifluoroethane.

Materials:

  • 4-chloro-2-methylphenol (1.0 eq)

  • Sodium hydride (60% dispersion in mineral oil, 1.1 eq)

  • 1-bromo-2-chloro-1,1,2-trifluoroethane (1.2 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Under an inert nitrogen atmosphere, add 4-chloro-2-methylphenol to a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel.

  • Dissolve the phenol in anhydrous DMF.

  • Cool the solution to 0°C in an ice bath.

  • Carefully add the sodium hydride portion-wise to the stirred solution. Allow the mixture to stir at 0°C for 30 minutes after the addition is complete to ensure full deprotonation (cessation of hydrogen gas evolution).

  • Add 1-bromo-2-chloro-1,1,2-trifluoroethane dropwise via the dropping funnel, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0°C.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Scale-Up Considerations
  • Reaction Vessel: A jacketed glass or stainless steel reactor with overhead stirring and a condenser is recommended.

  • Reagent Addition: For larger scales, sodium hydride should be added as a slurry in an appropriate solvent, and the liquid electrophile should be added via a calibrated pump to control the rate and exotherm.

  • Work-up: The quench and extraction steps will require larger vessels and potentially a centrifugal separator for efficient phase separation.

  • Purification: Develop a crystallization procedure by testing various solvents to replace column chromatography.

Data Presentation

Table 1: Optimization of Reaction Conditions
Entry Base (eq) Solvent Temperature (°C) Time (h) Yield (%)
1K₂CO₃ (1.5)Acetone602445
2K₂CO₃ (1.5)DMF801862
3NaH (1.1)THF252475
4NaH (1.1)DMF251692
5NaH (1.5)DMF251691
Table 2: Impurity Profile at Different Scales
Impurity Lab Scale (10g) (%) Pilot Scale (1kg) (%) Potential Cause
Unreacted Phenol1.23.5Incomplete reaction, poor mixing
C-Alkylated Isomer0.52.1Localized overheating
Di-substituted Product<0.10.8Non-optimized stoichiometry

Visualizations

Synthetic Pathway

Synthesis_Pathway cluster_reactants Reactants cluster_intermediates Intermediate cluster_products Product phenol 4-Chloro-2-methylphenol phenoxide Phenoxide Anion phenol->phenoxide + Base base Base (e.g., NaH) base->phenoxide electrophile ClCF2CHFCl product 4-(2-Chloro-1,1,2-trifluoroethoxy) -2-methylphenol electrophile->product phenoxide->product + Electrophile (Williamson Ether Synthesis) Troubleshooting_Workflow start Low Yield Observed check_purity Check Starting Material Purity? start->check_purity check_conditions Verify Reaction Conditions? (Temp, Time, Atmosphere) check_purity->check_conditions Yes impure_sm Purify or Replace Starting Materials check_purity->impure_sm No check_base Evaluate Base/Deprotonation? check_conditions->check_base Yes optimize_conditions Optimize Temperature and Time check_conditions->optimize_conditions No check_mixing Issue Specific to Scale-Up? check_base->check_mixing Yes optimize_base Use Stronger/More Base, Ensure Anhydrous Conditions check_base->optimize_base No optimize_scaleup Improve Mixing, Control Addition Rate check_mixing->optimize_scaleup Yes end Yield Improved check_mixing->end No impure_sm->end optimize_conditions->end optimize_base->end optimize_scaleup->end

References

Validation & Comparative

Unveiling the Molecular Architecture: A Comparative Guide to the Structural Confirmation of 4-(2-Chloro-1,1,2-trifluoroethoxy)-2-methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural confirmation of novel chemical entities is a cornerstone of rigorous scientific inquiry. This guide provides a comparative analysis of analytical techniques for elucidating the structure of 4-(2-Chloro-1,1,2-trifluoroethoxy)-2-methylphenol, alongside a comparison with viable alternative compounds.

The accurate determination of a molecule's three-dimensional arrangement is paramount for understanding its chemical properties, predicting its biological activity, and ensuring the reproducibility of experimental results. In the realm of drug discovery and development, even minor ambiguities in molecular structure can lead to significant deviations in pharmacological profiles. This guide outlines the standard experimental protocols for key analytical methods and presents a comparative overview of the target compound and its alternatives.

Spectroscopic and Chromatographic Fingerprints: A Comparative Analysis

The structural elucidation of organic molecules relies on a suite of powerful analytical techniques. High-Performance Liquid Chromatography (HPLC) is instrumental in assessing the purity of a synthesized compound before it undergoes spectroscopic analysis. Subsequently, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy provides a detailed picture of the molecular framework.

Compound Molecular Formula Molecular Weight ( g/mol ) Predicted/Experimental ¹H NMR Key Signals (ppm, in CDCl₃) Predicted/Experimental ¹³C NMR Key Signals (ppm, in CDCl₃) Predicted Mass Spectrum (m/z)
This compound C₉H₈ClF₃O₂256.61Phenolic -OH (~5.0-6.0), Aromatic H's (~6.8-7.2), -OCHF- (~6.5, triplet), -CH₃ (~2.2)Aromatic C's (~115-155), -CH₃ (~16), -OCHF- (~115, triplet), >CF₂Cl (~120, triplet)M⁺ at 256, fragments corresponding to loss of ethoxy side chain and methyl group.
4-Chloro-2-methylphenol C₇H₇ClO142.58Phenolic -OH (~5.1), Aromatic H's (6.7-7.1), -CH₃ (~2.2)Aromatic C's (115-152), -CH₃ (15.7)M⁺ at 142, fragments at 107 (loss of Cl), 77 (loss of CH₃ and CO).
4-Fluoro-2-methylphenol C₇H₇FO126.13Phenolic -OH (~4.8), Aromatic H's (6.7-6.9), -CH₃ (~2.2)Aromatic C's (115-156, with C-F coupling), -CH₃ (15.8)M⁺ at 126, fragments at 98 (loss of CO), 77 (loss of F and CO).
4-Bromo-2-methylphenol C₇H₇BrO187.03Phenolic -OH (~5.2), Aromatic H's (6.8-7.2), -CH₃ (~2.2)Aromatic C's (112-153), -CH₃ (15.6)M⁺ at 186/188 (due to Br isotopes), fragments at 107 (loss of Br), 77 (loss of CH₃ and CO).

Experimental Protocols for Structural Confirmation

The following are detailed methodologies for the key experiments utilized in the structural confirmation of phenolic compounds.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment
  • Objective: To determine the purity of the synthesized compound.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol). The specific gradient will depend on the polarity of the compound.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a wavelength where the compound exhibits maximum absorbance (e.g., 280 nm for phenols).

  • Sample Preparation: The sample is dissolved in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL and filtered through a 0.45 µm syringe filter.

  • Analysis: The retention time and peak area of the compound are recorded. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To elucidate the carbon-hydrogen framework of the molecule.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: 5-10 mg of the purified compound is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).

  • ¹H NMR Acquisition: A standard one-dimensional proton NMR spectrum is acquired. Key parameters include the spectral width, number of scans, and relaxation delay.

  • ¹³C NMR Acquisition: A one-dimensional carbon NMR spectrum is acquired, typically with proton decoupling to simplify the spectrum. DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) can be performed to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR Experiments (Optional but Recommended): For complex structures, 2D NMR experiments such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to identify one-bond proton-carbon correlations are highly valuable.

Mass Spectrometry (MS)
  • Objective: To determine the molecular weight and fragmentation pattern of the molecule.

  • Instrumentation: A mass spectrometer, which can be coupled to a gas chromatograph (GC-MS) or a liquid chromatograph (LC-MS).

  • Ionization Method: Electron Ionization (EI) is common for GC-MS, while Electrospray Ionization (ESI) is typically used for LC-MS.

  • Analysis: The mass-to-charge ratio (m/z) of the molecular ion and various fragment ions are recorded. High-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the determination of the molecular formula. The fragmentation pattern provides clues about the different functional groups and their connectivity.

Infrared (IR) Spectroscopy
  • Objective: To identify the functional groups present in the molecule.

  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

  • Sample Preparation: For solid samples, a small amount of the compound can be mixed with KBr powder and pressed into a pellet, or a thin film can be cast from a volatile solvent onto a salt plate (e.g., NaCl or KBr). For liquids, a drop of the sample can be placed between two salt plates.

  • Analysis: The spectrum is recorded, and the absorption bands are correlated to specific functional group vibrations (e.g., O-H stretch for the hydroxyl group, C=C stretches for the aromatic ring, C-Cl, C-F, and C-Br stretches).

Visualizing the Path to Confirmation and Potential Biological Action

To better understand the workflow of structural confirmation and the potential biological relevance of substituted phenols, the following diagrams are provided.

G cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_confirmation Structure Confirmation Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification Purity Purity Assessment (HPLC) Purification->Purity NMR NMR Spectroscopy (1H, 13C, 2D) Purity->NMR MS Mass Spectrometry (MS) Purity->MS IR Infrared Spectroscopy (IR) Purity->IR Data_Analysis Spectroscopic Data Analysis NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis Structure_Elucidation Structure Elucidation Data_Analysis->Structure_Elucidation

Caption: Workflow for the synthesis and structural confirmation of a novel chemical compound.

Substituted phenols are known to interact with various biological pathways. For instance, many phenolic compounds exhibit anti-inflammatory properties by modulating signaling cascades such as the NF-κB and MAPK pathways.

G cluster_stimulus External Stimuli cluster_pathway Signaling Cascade cluster_response Cellular Response cluster_inhibition Stimuli Pro-inflammatory Stimuli (e.g., Cytokines, LPS) Receptor Cell Surface Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Gene_Expression Gene Expression (Inflammatory Mediators) Nucleus->Gene_Expression induces Inhibitor Substituted Phenol Inhibitor->IKK inhibits

Caption: Simplified representation of the NF-κB signaling pathway and a potential point of inhibition by substituted phenols.

Comparison of Alternatives

The choice of a specific substituted phenol in research and development often depends on the desired physicochemical properties and biological activity.

  • This compound: The presence of the trifluoroethoxy group is expected to significantly increase the lipophilicity and metabolic stability of the molecule, which are often desirable properties in drug candidates.[1][2] The chlorine atom further modulates the electronic properties of the aromatic ring.

  • 4-Chloro-2-methylphenol: This is a simpler analog and serves as a good reference compound. It has applications as a herbicide and in the synthesis of other chemicals.[3][4] Its biological activity and physicochemical properties are well-characterized.

  • 4-Fluoro-2-methylphenol: The substitution of chlorine with fluorine can lead to altered biological activity and improved pharmacokinetic properties.[1][2] Fluorinated phenols are widely used in the synthesis of active pharmaceutical ingredients (APIs).[5]

  • 4-Bromo-2-methylphenol: Bromine, being larger and more polarizable than chlorine, can lead to different binding interactions with biological targets. It is also a versatile synthetic intermediate.[6]

Conclusion

The structural confirmation of this compound requires a systematic application of modern analytical techniques. By comparing its predicted spectroscopic data with that of known analogs, researchers can gain a high degree of confidence in its structure. The choice between this compound and its alternatives will ultimately be guided by the specific research objectives, with each compound offering a unique profile of chemical and physical properties that can be leveraged in the design of new molecules with desired biological functions.

References

Comparative Analysis of 4-(2-Chloro-1,1,2-trifluoroethoxy)-2-methylphenol and its Analogs: Data Not Available

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for comparative experimental data on 4-(2-Chloro-1,1,2-trifluoroethoxy)-2-methylphenol and its analogs has yielded insufficient information to generate a detailed comparison guide. While information on related compounds such as 4-(2-Chloro-1,1,2-trifluoroethoxy)phenol and 4-chloro-2-methylphenol exists, specific studies directly comparing the biological activity, physicochemical properties, or other performance metrics of the target compound and its close structural analogs are not publicly available at this time.

Unfortunately, the search did not uncover any documents that provided a direct comparative analysis of this compound with its analogs. The available literature focuses on individual compounds or different classes of molecules. For instance, information can be found on the synthesis and properties of various chlorinated phenols and fluorinated ethers, but not in a comparative context for this specific set of compounds.

Without access to primary experimental data from studies that have systematically evaluated these compounds under the same conditions, any attempt to create a comparison guide would be speculative and would not meet the required standards of scientific objectivity and data-driven analysis. The core requirements of data presentation in structured tables, detailed experimental protocols, and mandatory visualizations cannot be fulfilled.

Therefore, we are unable to provide the requested "Publish Comparison Guides" on the comparative analysis of this compound and its analogs at this time. Further primary research and publication of such comparative studies would be necessary to enable the creation of the requested content.

A Comparative Analysis of the Biological Activities of 4-(2-Chloro-1,1,2-trifluoroethoxy)-2-methylphenol and 4-chloro-2-methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available data indicates a significant disparity in the scientific literature concerning the biological activities of 4-(2-Chloro-1,1,2-trifluoroethoxy)-2-methylphenol and 4-chloro-2-methylphenol. While extensive research has been conducted on the biological and toxicological profile of 4-chloro-2-methylphenol, a notable absence of published data exists for this compound.

This guide, therefore, focuses on presenting the detailed biological activity of 4-chloro-2-methylphenol, also known as para-chloro-ortho-cresol (PCOC), to serve as a reference for researchers, scientists, and drug development professionals. Information regarding this compound could not be provided due to the lack of available scientific studies.

4-chloro-2-methylphenol: A Profile of Biological Activity

4-chloro-2-methylphenol is a chemical intermediate primarily used in the production of phenoxy herbicides, such as MCPA, MCPB, and mecoprop. It is also utilized as a disinfectant.[1] Its biological activity is characterized by its antimicrobial properties and its toxicity to both aquatic and terrestrial organisms.

Antimicrobial Properties

4-chloro-2-methylphenol is recognized for its effectiveness against a range of microorganisms, which has led to its use in disinfectant formulations. This broad-spectrum antimicrobial activity is a key feature of its biological profile.

Mammalian Toxicity

In mammalian systems, 4-chloro-2-methylphenol is considered moderately toxic through acute exposure routes other than inhalation, for which it is classified as toxic and corrosive.[1] Repeated dose toxicity studies in rats have established a No-Observed-Adverse-Effect Level (NOAEL) and a Lowest-Observed-Adverse-Effect Level (LOAEL), with observed effects at higher doses including slight liver toxicity and a decrease in hemoglobin concentration.[1] It is also noted as a skin, eye, and mucous membrane irritant.[2]

Ecotoxicity

4-chloro-2-methylphenol is classified as very toxic to aquatic organisms.[1] Extensive studies have determined its effects on various aquatic species, providing critical data for environmental risk assessments.

Quantitative Ecotoxicity Data for 4-chloro-2-methylphenol

OrganismTest TypeEndpointValue (mg/L)Exposure DurationReference
Fish (species not specified)Acute ToxicityLC502.3 - 6.696 hours[1]
Daphnids (species not specified)Acute ToxicityEC500.29 - 1.048 hours[1]
Algae (species not specified)Acute ToxicityEC508.296 hours[1]
Fish (species not specified)Chronic ToxicityNOEC0.528 days[1]
Daphnids (species not specified)ReproductionNOEC0.5521 days[1]
Algae (species not specified)Acute ToxicityEC100.8996 hours[1]

LC50: Lethal Concentration, 50%. The concentration of a chemical which kills 50% of a test population. EC50: Effective Concentration, 50%. The concentration of a chemical that causes a defined effect in 50% of a test population. NOEC: No Observed Effect Concentration. The highest tested concentration of a substance at which no statistically significant effect is observed. EC10: Effective Concentration, 10%. The concentration of a chemical that causes a defined effect in 10% of a test population.

Experimental Protocols

The toxicological data presented for 4-chloro-2-methylphenol are based on standardized test protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). For example, the repeated dose toxicity data was obtained from an OECD Screening Test 422.[1] These protocols are designed to ensure the reliability and comparability of data.

General Protocol for Aquatic Toxicity Testing (based on OECD Guidelines):

  • Test Organisms: Cultured populations of fish, daphnids, or algae are used.

  • Test Substance Preparation: A series of concentrations of the test chemical (4-chloro-2-methylphenol) are prepared in a suitable solvent and then diluted in the test water.

  • Exposure: Test organisms are exposed to the different concentrations of the chemical for a specified duration (e.g., 96 hours for fish LC50).

  • Observation: Mortality (for LC50) or other effects like immobilization or growth inhibition (for EC50) are recorded at regular intervals.

  • Data Analysis: The data are statistically analyzed to determine the LC50 or EC50 value.

Potential Mechanism of Action of Chlorophenols

While specific signaling pathway studies for 4-chloro-2-methylphenol are not detailed in the provided search results, the biological action of chlorophenols, in general, has been linked to the disruption of cellular energy metabolism. Higher chlorinated phenols are suggested to interfere with oxidative phosphorylation, a process crucial for ATP production in cells.[3]

Toxicity_Pathway cluster_cell Cellular Respiration cluster_compound Chlorophenol Action ETC Electron Transport Chain H_pump Proton Pumping ETC->H_pump Drives ATP_synthase ATP Synthase H_pump->ATP_synthase Creates Proton Gradient for ATP ATP Production ATP_synthase->ATP Chlorophenol Chlorophenol Disruption Disruption of Proton Gradient (Uncoupling of Oxidative Phosphorylation) Chlorophenol->Disruption Disruption->H_pump Inhibits Disruption->ATP_synthase Reduces Driving Force for

Caption: Postulated mechanism of chlorophenol toxicity via uncoupling of oxidative phosphorylation.

Conclusion

The available scientific data provides a clear picture of the biological activity of 4-chloro-2-methylphenol, highlighting its antimicrobial properties and its significant ecotoxicity. It is a compound with well-documented hazardous properties, particularly to aquatic life. In stark contrast, the biological activity of this compound remains uncharacterized in the public domain. This significant data gap prevents any direct comparison of the two compounds. Further research is required to elucidate the biological and toxicological profile of this compound to enable a comprehensive comparative assessment.

References

A Comparative Guide to Analytical Methods for the Quantification of 4-(2-Chloro-1,1,2-trifluoroethoxy)-2-methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This guide is intended for researchers, scientists, and drug development professionals, offering a comparative overview of method performance based on experimental data for analogous compounds.

Comparative Analysis of Analytical Techniques

The selection of an appropriate analytical method depends on factors such as the sample matrix, required sensitivity, and available instrumentation. Gas Chromatography, particularly when coupled with Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC) are the most prevalent methods for the analysis of halogenated phenols.[1][2][3][4]

Gas Chromatography (GC)

GC is a powerful technique for the separation and quantification of volatile and semi-volatile compounds. For phenolic compounds, derivatization is often employed to increase volatility and improve chromatographic peak shape.[5]

Common Detectors:

  • Flame Ionization Detector (FID): Offers good sensitivity for a wide range of organic compounds.

  • Electron Capture Detector (ECD): Highly sensitive to halogenated compounds.

  • Mass Spectrometry (MS): Provides high selectivity and structural information, making it ideal for complex matrices.[6]

High-Performance Liquid Chromatography (HPLC)

HPLC is well-suited for the analysis of less volatile or thermally labile compounds. Phenols can often be analyzed directly without derivatization.

Common Detectors:

  • Ultraviolet (UV) Detection: A common and robust detection method for aromatic compounds.[4]

  • Fluorescence Detection: Offers high sensitivity and selectivity for fluorescent compounds.

  • Electrochemical Detection: Provides excellent sensitivity for electroactive compounds like phenols.[4]

  • Mass Spectrometry (MS): LC-MS combines the separation power of HPLC with the high selectivity and sensitivity of mass spectrometry.

Quantitative Performance Data

The following tables summarize typical performance data for the analysis of halogenated phenols using GC and HPLC, based on published methods for similar analytes.

Table 1: Gas Chromatography Performance Data for Halogenated Phenol Analysis

ParameterGC-FIDGC-ECDGC-MS
Linearity (R²) >0.99>0.99>0.99
Limit of Detection (LOD) 1-10 ng/mL0.01-1 ng/mL[1]0.1-5 ng/mL
Limit of Quantification (LOQ) 5-30 ng/mL0.05-5 ng/mL[1]0.5-15 ng/mL
Accuracy (% Recovery) 85-115%90-110%90-110%
Precision (% RSD) <10%<15%<15%

Table 2: High-Performance Liquid Chromatography Performance Data for Phenol Analysis

ParameterHPLC-UVHPLC-FluorescenceHPLC-MS
Linearity (R²) >0.999[7]>0.99>0.99
Limit of Detection (LOD) 1-20 ng/mL[7]0.1-5 ng/mL0.01-1 ng/mL
Limit of Quantification (LOQ) 5-62.5 ng/mL[7]0.5-15 ng/mL0.05-5 ng/mL
Accuracy (% Recovery) 92-105%[7]90-110%95-105%
Precision (% RSD) <6%[7]<10%<10%

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of an analytical method. Below are representative protocols for GC and HPLC analysis of halogenated phenols.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is based on methods for the analysis of chlorophenols in aqueous samples.[5]

  • Sample Preparation (Aqueous Matrix):

    • Acidify the sample to a pH < 2 with a suitable acid (e.g., nitric acid) to ensure the phenol is in its molecular form.[5]

    • Perform a liquid-liquid extraction with a non-polar solvent like toluene or hexane.[5]

    • Add an internal standard (e.g., 4-bromophenol) before extraction to correct for matrix effects and variations in extraction efficiency.[5]

  • Derivatization (Acetylation):

    • To improve volatility and chromatographic performance, the extracted phenol can be derivatized.[5]

    • Add sodium carbonate and acetic anhydride to the extract to convert the phenol to its acetate ester.[5]

    • After the reaction, a final extraction with hexane is performed to concentrate the derivatized analyte.[5]

  • GC-MS Analysis:

    • GC Column: A non-polar or medium-polarity capillary column, such as a DB-5 or DB-1701, is typically used.[3]

    • Injection: A splitless or split injection is used depending on the concentration of the analyte.

    • Oven Temperature Program: An initial temperature of around 60°C, ramped up to 250-300°C.

    • Carrier Gas: Helium at a constant flow rate.

    • MS Detection: Operated in selected ion monitoring (SIM) mode for high sensitivity and selectivity, monitoring characteristic ions of the derivatized analyte. For 4-chloro-3-methylphenol acetate, the parent ion is at m/z = 142 and a significant fragment ion is at m/z = 107.[5]

High-Performance Liquid Chromatography (HPLC-UV) Protocol

This protocol is based on a method for the determination of 4-chloro-3-methylphenol.[7]

  • Sample Preparation:

    • For liquid samples, a simple dilution with the mobile phase may be sufficient.

    • For more complex matrices, a solid-phase extraction (SPE) or liquid-liquid extraction may be necessary to remove interferences.

    • An internal standard (e.g., 2-methyl-4,6-dinitrophenol) can be added.[7]

  • HPLC-UV Analysis:

    • HPLC Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) in an isocratic or gradient elution.

    • Flow Rate: Typically 1.0 mL/min.

    • Injection Volume: 20-100 µL.

    • UV Detection: Wavelength set to the absorbance maximum of the analyte (e.g., 274 nm for phenols).[4]

Visualized Workflows

The following diagrams illustrate the general workflows for the analytical methods described.

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis start Aqueous Sample is Add Internal Standard start->is acidify Acidification (pH < 2) extract1 Liquid-Liquid Extraction (e.g., Toluene) acidify->extract1 acetylate Acetylation (Acetic Anhydride) extract1->acetylate Extract is->acidify extract2 Hexane Extraction acetylate->extract2 gcms GC-MS Analysis extract2->gcms Derivatized Sample data Data Acquisition & Processing gcms->data

Caption: Workflow for GC-MS analysis of halogenated phenols.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Analysis start Sample is Add Internal Standard start->is dilute Dilution with Mobile Phase is->dilute extract SPE or LLE (if needed) is->extract hplc HPLC-UV Analysis dilute->hplc Prepared Sample extract->hplc Cleaned Sample data Data Acquisition & Processing hplc->data

Caption: Workflow for HPLC-UV analysis of phenolic compounds.

Conclusion

Both GC-MS and HPLC-UV are suitable techniques for the quantification of 4-(2-Chloro-1,1,2-trifluoroethoxy)-2-methylphenol. The choice between these methods will depend on the specific requirements of the analysis.

  • GC-MS is highly recommended for complex matrices due to its superior selectivity and the ability to provide structural confirmation. The derivatization step, while adding to the sample preparation time, can significantly improve sensitivity and chromatographic performance.

  • HPLC-UV offers a simpler and often faster analysis as derivatization is typically not required. It is a robust and reliable technique, particularly for cleaner sample matrices.

For any chosen method, thorough validation according to ICH or other relevant guidelines is essential to ensure the accuracy, precision, and reliability of the results for the specific analyte and matrix of interest. This includes establishing linearity, accuracy, precision, limits of detection and quantification, and specificity.

References

Comparative Analysis of 4-(2-Chloro-1,1,2-trifluoroethoxy)-2-methylphenol and Structurally Related Phenolic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 28, 2025

Introduction

This guide provides a comparative overview of the chemical properties and potential biological activities of 4-(2-Chloro-1,1,2-trifluoroethoxy)-2-methylphenol , a novel compound with limited publicly available data. To offer a predictive assessment of its potential bioactivity, this document compares it with two structurally related and better-characterized phenolic compounds: 4-Chloro-2-methylphenol and 4-chloro-2-isopropyl-5-methylphenol (Chlorothymol) .

The comparison is based on existing experimental data for the comparator compounds and serves as a foundational guide for researchers interested in exploring the cross-reactivity and potential applications of this new fluorinated phenol. Detailed experimental protocols are provided to facilitate future in vitro studies.

Physicochemical Properties

A summary of the key physicochemical properties of the target compound and its comparators is presented below. Data for the target compound is predicted, highlighting the need for experimental verification.

PropertyThis compound4-Chloro-2-methylphenol4-chloro-2-isopropyl-5-methylphenol (Chlorothymol)
CAS Number Not Available1570-64-589-68-9
Molecular Formula C₁₀H₈ClF₃O₂C₇H₇ClOC₁₀H₁₃ClO
Molecular Weight 256.62 g/mol (Predicted)142.58 g/mol 184.66 g/mol
Appearance Not AvailableOff-white to slightly brownish crystalline solid.[1]White crystalline substance.
Solubility Not AvailableInsoluble in water.[1]Not specified, but likely has low water solubility.
Structure
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Comparison of Biological Activity and Cross-Reactivity

While no direct biological or cross-reactivity data exists for this compound, the known activities of its structural analogs suggest potential areas for investigation.

4-Chloro-2-methylphenol is recognized for its broad-spectrum antimicrobial properties and is utilized as a disinfectant and preservative.[2][3] It serves as an industrial intermediate in the synthesis of phenoxy herbicides. Toxicological data indicates it is corrosive, toxic upon inhalation, and demonstrates high toxicity to aquatic organisms.[4][5]

Chlorothymol (4-chloro-2-isopropyl-5-methylphenol) , a derivative of thymol, exhibits potent antimicrobial activity, notably against methicillin-resistant Staphylococcus aureus (MRSA).[6][7][8][9] Studies have shown it can prevent biofilm formation, a key virulence factor in chronic infections.[6][7][8][9] Furthermore, chlorothymol has demonstrated synergistic antimicrobial activity when combined with the antibiotic oxacillin against highly resistant clinical isolates of S. aureus.[8][9] Its mechanism of action has been linked to the perturbation of the cellular redox balance in pathogens and it also acts as a positive allosteric modulator of GABA-A receptors.[1][2][10]

The table below summarizes the known biological activities of the comparator compounds.

Biological Activity4-Chloro-2-methylphenol4-chloro-2-isopropyl-5-methylphenol (Chlorothymol)
Antimicrobial Spectrum Effective against a broad spectrum of bacteria and fungi.[2][3]Active against MRSA and other bacteria.[6][7]
Biofilm Inhibition Data not available.Prevents biofilm formation in MRSA.[6][7]
Synergistic Effects Data not available.Synergistic with oxacillin against resistant S. aureus.[8][9]
Mechanism of Action General membrane disruption typical of phenols.Perturbs redox balance; GABA-A receptor modulator.[1][2][10]
Other Activities Used as a disinfectant and preservative.[2][3]Antiplasmodial activity.[1]

Given the structural similarities, it is hypothesized that This compound may also possess antimicrobial properties. The presence of the trifluoroethoxy group could influence its lipophilicity and electronic properties, potentially modulating its biological activity and target specificity compared to the simpler chlorinated phenols.

Proposed Experimental Protocols

To evaluate the biological activity and cross-reactivity of this compound, the following standard in vitro assays are recommended.

Minimum Inhibitory Concentration (MIC) Assay

This assay will determine the lowest concentration of the test compound that inhibits the visible growth of a microorganism.

Materials:

  • Test compound and comparators

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB) or other suitable growth medium

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

Protocol:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compound in the 96-well plate with MHB to achieve a range of final concentrations.

  • Prepare a bacterial inoculum and adjust the turbidity to a 0.5 McFarland standard. Dilute further to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Add the bacterial suspension to each well containing the diluted compound. Include positive (bacteria and medium) and negative (medium only) controls.

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which no visible turbidity is observed.

Biofilm Formation Inhibition Assay (Crystal Violet Method)

This assay quantifies the ability of the test compound to inhibit biofilm formation.[6]

Materials:

  • Test compound

  • Bacterial strain known for biofilm formation (e.g., Staphylococcus aureus)

  • Tryptic Soy Broth (TSB) or other appropriate medium

  • 96-well flat-bottomed microtiter plates

  • 0.1% Crystal Violet solution

  • 30% Acetic Acid or 95% Ethanol

Protocol:

  • Add different concentrations of the test compound to the wells of a microtiter plate.

  • Inoculate the wells with a diluted overnight culture of the test bacterium.

  • Incubate the plate at 37°C for 24-48 hours without agitation to allow for biofilm formation.

  • After incubation, discard the planktonic cells and wash the wells gently with phosphate-buffered saline (PBS).

  • Stain the adherent biofilms by adding 0.1% crystal violet to each well and incubate for 15 minutes at room temperature.

  • Wash away the excess stain and allow the plate to air dry.

  • Solubilize the bound crystal violet by adding 30% acetic acid or 95% ethanol to each well.

  • Measure the absorbance of the solubilized dye at 570-590 nm using a plate reader. A reduction in absorbance in treated wells compared to the untreated control indicates biofilm inhibition.

Cytotoxicity Assay (MTT Assay)

This assay assesses the effect of the compound on the viability of mammalian cells.[11][12]

Materials:

  • Test compound

  • Mammalian cell line (e.g., HeLa, HEK293)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

Protocol:

  • Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.[13]

  • During this incubation, viable cells will reduce the yellow MTT to purple formazan crystals.[13]

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the colored solution at a wavelength of 570 nm. The intensity of the color is proportional to the number of viable cells.

Visualizations

Proposed Experimental Workflow

The following diagram illustrates a logical workflow for the initial screening of this compound.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary Screening (for active compounds) cluster_2 Phase 3: Mechanism of Action Studies A Compound Synthesis & Characterization B MIC Assay (e.g., S. aureus, E. coli) A->B C Biofilm Inhibition Assay B->C D Cytotoxicity Assay (MTT) (e.g., HeLa cells) B->D E Checkerboard Synergy Assay (with known antibiotics) B->E F Membrane Permeability Assay C->F D->F G Redox Balance Analysis H Target Identification

Caption: Proposed workflow for evaluating the bioactivity of novel phenolic compounds.

Hypothetical Signaling Pathway for Antimicrobial Action

This diagram depicts a potential mechanism by which a phenolic compound could exert its antimicrobial effects, leading to bacterial cell death.

G cluster_0 Bacterial Cell Phenol Phenolic Compound Membrane Cell Membrane Disruption Phenol->Membrane ROS Increased ROS Production Phenol->ROS Enzyme Enzyme Inhibition Phenol->Enzyme Leakage Ion & ATP Leakage Membrane->Leakage Oxidative Oxidative Stress ROS->Oxidative Metabolic Metabolic Disruption Enzyme->Metabolic Death Cell Death Leakage->Death Oxidative->Death Metabolic->Death

Caption: Potential antimicrobial mechanisms of action for phenolic compounds.

Conclusion

While there is a lack of direct experimental data on the cross-reactivity and biological effects of This compound , a comparative analysis with its structural analogs, 4-Chloro-2-methylphenol and Chlorothymol , provides a strong rationale for investigating its potential as a novel antimicrobial agent. The provided experimental protocols offer a clear path forward for researchers to systematically evaluate its efficacy and safety profile. Further studies are essential to characterize this new compound and determine its potential for applications in drug development and other scientific fields.

References

Navigating the Research Landscape of a Novel Phenolic Compound: A Comparative Framework for 4-(2-Chloro-1,1,2-trifluoroethoxy)-2-methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

A scarcity of direct experimental data for 4-(2-Chloro-1,1,2-trifluoroethoxy)-2-methylphenol (CAS No. 129670-05-9) in publicly available scientific literature necessitates a comparative approach based on structurally related compounds. This guide provides a framework for researchers and drug development professionals to evaluate its potential performance in relevant biological assays. By examining the activities of similar halogenated phenols and compounds containing trifluoroethoxy moieties, we can infer potential applications and design a robust testing strategy.

The molecular structure of this compound, featuring a chlorinated and methylated phenol ring with a trifluoroethoxy group, suggests potential bioactivity in several areas, including antimicrobial, anti-inflammatory, and anticancer applications. The halogen atoms and the trifluoromethyl group can significantly influence the compound's lipophilicity, metabolic stability, and binding interactions with biological targets.

Comparative Performance of Structurally Related Phenolic Compounds

To contextualize the potential performance of this compound, we can draw comparisons with other well-characterized phenolic compounds. The following table summarizes the performance of related molecules in various assays. It is important to note that these are for comparative purposes and the actual performance of the target compound may vary.

Compound/ClassAssay TypeKey Performance MetricObserved Activity/PotencyReference Compound(s)
Halogenated Phenols Antimicrobial (MIC)Minimum Inhibitory Concentration (µg/mL)Potent activity against various bacterial strains.4-Chloro-2-methylphenol, Triclosan
Cytotoxicity (CC50)50% Cytotoxic Concentration (µM)Varies widely depending on cell line and substitution pattern.Pentachlorophenol
Enzyme Inhibition (IC50)50% Inhibitory Concentration (µM)Inhibition of bacterial enzymes like FabI.Triclosan
Phenols with Fluoroalkyl Ethers Metabolic StabilityIn vitro half-life (t½) in liver microsomesGenerally increased metabolic stability compared to non-fluorinated analogs.Fluorinated drug analogues
Kinase Inhibition (IC50)50% Inhibitory Concentration (nM)Can exhibit potent and selective inhibition of protein kinases.Sorafenib, Regorafenib
hERG Channel Blockade (IC50)50% Inhibitory Concentration (µM)Potential for off-target cardiac ion channel effects.Various fluorinated compounds

Postulated Signaling Pathway Involvement

Based on the activities of related phenolic and fluorinated compounds, this compound could potentially modulate key signaling pathways involved in inflammation and cancer. One such pathway is the MAP kinase signaling cascade, which is often dysregulated in these diseases.

MAPK_Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., AP-1, Myc) ERK->TF Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation TargetCompound 4-(2-Chloro-1,1,2-trifluoroethoxy) -2-methylphenol TargetCompound->RAF Potential Inhibition TargetCompound->MEK Potential Inhibition

Caption: Postulated inhibition of the MAPK signaling pathway.

Experimental Protocols for Key Assays

To ascertain the biological activity of this compound, a series of in vitro assays should be performed. Below are detailed methodologies for foundational experiments.

Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity

This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Experimental Workflow:

MIC_Assay_Workflow Start Start PrepCompound Prepare serial dilutions of This compound Start->PrepCompound AddCompound Add compound dilutions to wells PrepCompound->AddCompound Inoculate Inoculate 96-well plates with standardized bacterial suspension Inoculate->AddCompound Incubate Incubate plates at 37°C for 18-24 hours AddCompound->Incubate Read Measure absorbance (OD600) or add viability indicator (e.g., resazurin) Incubate->Read DetermineMIC Determine MIC as the lowest concentration with no visible growth Read->DetermineMIC End End DetermineMIC->End

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

Methodology:

  • Preparation of Compound: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a stock solution. Perform a two-fold serial dilution in a 96-well microtiter plate using appropriate growth medium (e.g., Mueller-Hinton Broth).

  • Bacterial Inoculum: Prepare a suspension of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard. Dilute the suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Incubation: Add the bacterial inoculum to the wells containing the serially diluted compound. Include positive (bacteria and medium) and negative (medium only) controls. Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity. This can be confirmed by measuring the optical density at 600 nm or by using a viability dye such as resazurin.

MTT Assay for Cytotoxicity Assessment

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Methodology:

  • Cell Seeding: Seed a 96-well plate with a suitable cell line (e.g., HeLa, A549) at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and an untreated control.

  • MTT Addition: After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The CC50 (50% cytotoxic concentration) can be determined by plotting the cell viability against the compound concentration.

In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific protein kinase.

Methodology:

  • Assay Setup: In a 384-well plate, combine the kinase, its specific substrate, and ATP.

  • Compound Addition: Add this compound at various concentrations. Include a positive control inhibitor and a no-compound control.

  • Kinase Reaction: Initiate the kinase reaction by adding ATP and incubate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and detect the amount of phosphorylated substrate using a suitable method, such as a fluorescence-based assay (e.g., Z'-LYTE™) or a luminescence-based assay (e.g., Kinase-Glo®).

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the controls. Determine the IC50 value by fitting the data to a dose-response curve.

Logical Relationship for a Drug Discovery Cascade

The evaluation of a novel compound typically follows a logical progression from broad screening to more specific and complex assays.

Drug_Discovery_Cascade Start Start: Novel Compound PrimaryScreen Primary Screening (e.g., High-Throughput Screening) Start->PrimaryScreen HitID Hit Identification PrimaryScreen->HitID HitID->Start Inactive SecondaryAssay Secondary Assays (e.g., Dose-Response, Selectivity) HitID->SecondaryAssay Active LeadGen Lead Generation SecondaryAssay->LeadGen ADME In Vitro ADME/Tox (e.g., Metabolic Stability, Cytotoxicity) LeadGen->ADME LeadOpt Lead Optimization ADME->LeadOpt InVivo In Vivo Efficacy and Safety Studies LeadOpt->InVivo Candidate Preclinical Candidate InVivo->Candidate

Caption: A typical drug discovery cascade for a novel compound.

"synergistic effects of 4-(2-Chloro-1,1,2-trifluoroethoxy)-2-methylphenol with other compounds"

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, a review of published scientific literature yielded no specific studies detailing the synergistic effects of 4-(2-Chloro-1,1,2-trifluoroethoxy)-2-methylphenol in combination with other compounds. This guide, therefore, provides a framework for evaluating chemical synergy, drawing on established methodologies and examples from related phenolic and pesticidal compounds. It is intended to serve as a practical resource for researchers aiming to investigate the potential synergistic interactions of this or other novel compounds.

Introduction to Chemical Synergy

In toxicology and pharmacology, synergy occurs when the combined effect of two or more chemicals is greater than the sum of their individual effects.[1] This "1+1 > 2" phenomenon is of significant interest in drug development and pesticide formulation, as it can lead to enhanced efficacy, reduced dosage, and potentially mitigate the development of resistance.[2][3] Conversely, unintended synergistic interactions can also increase toxicity to non-target organisms.[4] The quantitative analysis of these interactions is crucial for both harnessing their benefits and understanding their risks.

The most common methods for quantifying these interactions are the Loewe Additivity and Bliss Independence models.[5][6] From these models, metrics like the Combination Index (CI) and isobologram analysis are derived to classify the interaction as synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).[7][8]

Methodologies for Quantifying Synergy

Two primary methods are widely used to analyze and quantify synergistic interactions in vitro:

  • Isobologram Analysis: This graphical method plots the concentrations of two compounds required to produce a specific effect level (e.g., 50% inhibition, IC50). A straight line connecting the IC50 values of the individual compounds represents the line of additivity.[9] Data points for combinations that produce the same effect and fall below this line are considered synergistic, indicating that lower concentrations are needed to achieve the effect when combined.[9][10]

  • Combination Index (CI) Method: Developed by Chou and Talalay, the CI method provides a quantitative measure of the interaction.[8] It is based on the median-effect equation and is calculated using the doses of the compounds in combination that produce a certain effect, relative to the doses of the single agents that would produce the same effect.[8] The CI value provides a clear classification:

    • CI < 1: Synergy

    • CI = 1: Additive effect

    • CI > 1: Antagonism

Experimental Protocols

The following is a generalized protocol for an in vitro synergy assessment using the checkerboard microdilution assay, a common method for screening combinations of compounds.[11]

Objective: To determine the nature of the interaction (synergistic, additive, antagonistic) between Compound A (e.g., this compound) and Compound B.

Materials:

  • 96-well microtiter plates

  • Compound A and Compound B stock solutions of known concentration

  • Appropriate cell line or microorganism culture

  • Culture medium

  • Multichannel pipette

  • Plate reader (for viability/growth assays)

Procedure:

  • Preparation of Dose-Response Curves for Single Agents:

    • Determine the concentration range for each compound that results in 0% to 100% inhibition of the biological endpoint (e.g., cell viability, bacterial growth).

    • From this, calculate the IC50 (the concentration that causes 50% inhibition) for both Compound A and Compound B individually.

  • Checkerboard Assay Setup:

    • Dispense 50 µL of culture medium into each well of a 96-well plate.

    • Create serial dilutions of Compound A along the y-axis (e.g., rows B-H) and serial dilutions of Compound B along the x-axis (e.g., columns 2-11).

    • Row A and Column 1 should contain only single-agent dilutions to serve as controls. The well at A1 serves as a no-drug control.

    • This creates a matrix where each well contains a unique combination of concentrations of the two compounds.[11]

  • Inoculation and Incubation:

    • Add the cell or microbial inoculum to each well at a predetermined density.

    • Incubate the plates under appropriate conditions (e.g., 37°C, 5% CO2) for a specified duration (e.g., 24-72 hours).

  • Data Acquisition:

    • Measure the biological endpoint in each well. For cell viability, this can be done using assays like MTT or CellTiter-Glo. For bacteria, optical density (OD600) is commonly used.[12]

  • Data Analysis:

    • Normalize the data to the no-drug control wells.

    • Calculate the Fractional Inhibitory Concentration (FIC) Index, which is a proxy for the Combination Index.[11] The formula is: FIC Index = FICA + FICB = (MICA in combination / MICA alone) + (MICB in combination / MICB alone).[13]

    • Interpret the results: FIC Index ≤ 0.5 suggests synergy; >0.5 to 4 suggests an additive or indifferent effect; >4 suggests antagonism.[11]

    • Alternatively, use specialized software like CompuSyn or SynergyFinder to calculate CI values and generate isobolograms from the dose-response data.[8][10]

Data Presentation

Quantitative data should be summarized in clear, well-structured tables to allow for easy comparison.

Table 1: Single-Agent Dose-Response Data (Example)

CompoundIC50 (µM) [95% CI]Hill Slope
This compound15.2 [13.1 - 17.3]1.1
Compound X (e.g., a fungicide)8.5 [7.5 - 9.5]1.3

Table 2: Synergy Analysis Results for a 1:1 IC50 Ratio Combination (Example)

Effect Level (Fa)Compound A (µM)Compound B (µM)Combination Index (CI)Interaction
0.25 (25% inh.)2.11.20.28Synergy
0.50 (50% inh.)4.52.50.30Synergy
0.75 (75% inh.)9.85.40.32Synergy
0.90 (90% inh.)18.110.00.45Synergy

Note: Fa refers to the Fraction affected (e.g., 0.5 = 50% inhibition). Data are hypothetical.

Potential Mechanisms of Synergy

Synergistic interactions, particularly among pesticides and phenolic compounds, can arise from several mechanisms. For halogenated phenols, potential synergistic actions when combined with other active compounds could involve:

  • Metabolic Inhibition: One compound may inhibit the metabolic enzymes (e.g., Cytochrome P450s) that would normally detoxify the second compound, leading to a higher effective concentration and prolonged activity of the second compound.[14][15] This is a common mechanism for pesticide synergists.[14]

  • Enhanced Target Site Accumulation: One compound might alter cell membrane permeability, allowing for increased intracellular accumulation of the second compound at its site of action.

  • Multi-target Effects: The two compounds may inhibit different targets in the same critical biological pathway, leading to a more profound overall effect than inhibiting either target alone.

  • Inhibition of Resistance Mechanisms: One compound could block an efflux pump or another mechanism that confers resistance to the second compound.

Mandatory Visualizations

Synergy_Mechanism cluster_0 Cell Metabolism Metabolic Enzymes (e.g., P450) CompoundB Compound B (Active Agent) Metabolism->CompoundB Inactive Metabolite Target Biological Target Efflux Efflux Pump CompoundA Compound A (Synergist) CompoundA->Metabolism Inhibits CompoundA->Efflux Inhibits CompoundB->Metabolism Detoxification CompoundB->Target Inhibits Target CompoundB->Efflux Pumped out

Caption: Potential mechanisms of synergy for a hypothetical Compound A.

Experimental_Workflow cluster_0 Phase 1: Single Agent Screening cluster_1 Phase 2: Combination Screening cluster_2 Phase 3: Data Analysis A Dose-Response Assay (Compound A) C Calculate IC50 for each compound A->C B Dose-Response Assay (Compound B) B->C D Checkerboard Assay (A + B) C->D E Measure Endpoint (e.g., Viability) D->E F Calculate Combination Index (CI) & Isobologram Analysis E->F G Classify Interaction: Synergy, Additive, or Antagonism F->G

Caption: Experimental workflow for synergy assessment.

References

A Comparative Guide to In Vitro and In Vivo Studies of Novel Halogenated Phenols: A Case Study Approach for 4-(2-Chloro-1,1,2-trifluoroethoxy)-2-methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: To date, no specific in vitro or in vivo studies for the compound 4-(2-Chloro-1,1,2-trifluoroethoxy)-2-methylphenol have been published in the public domain. This guide, therefore, provides a comprehensive overview of the standard experimental approaches, expected data, and potential biological pathways that would be investigated for a novel halogenated phenol of this nature. The information presented is based on established methodologies and findings from research on structurally related phenolic and halogenated compounds.

Introduction

The evaluation of novel chemical entities for potential therapeutic applications or toxicological risk assessment necessitates a tiered approach, beginning with in vitro assays and progressing to more complex in vivo models. This guide outlines a representative framework for the comparative analysis of a hypothetical compound, this compound, drawing parallels from studies on other halogenated phenols. Halogenated phenolic compounds are known to exhibit a range of biological activities, from antimicrobial and anti-inflammatory to potentially toxic and endocrine-disrupting effects.[1] The presence of both chlorine and a trifluoroethoxy group on a methylphenol backbone suggests that this compound could have unique physicochemical properties influencing its biological interactions.

In Vitro vs. In Vivo Studies: A Comparative Overview

In vitro studies, conducted in a controlled environment outside of a living organism, offer a rapid and cost-effective means to screen for biological activity and potential toxicity. These studies are crucial for elucidating cellular mechanisms of action. In contrast, in vivo studies, performed within a living organism, provide a more holistic understanding of a compound's effects, including its absorption, distribution, metabolism, excretion (ADME), and systemic toxicity.

FeatureIn Vitro StudiesIn Vivo Studies
Environment Controlled, artificial (e.g., cell culture)Complex, whole organism
Cost Relatively lowHigh
Throughput HighLow
Ethical Concerns MinimalSignificant (animal welfare)
Data Generated Cellular toxicity, mechanism of action, enzyme inhibitionSystemic toxicity, pharmacokinetics, efficacy
Relevance Mechanistic insightsPhysiological relevance

Representative Data Presentation

The following tables illustrate the type of quantitative data that would be collected in typical in vitro and in vivo studies for a compound like this compound.

Table 1: In Vitro Cytotoxicity Data
Cell LineAssay TypeEndpointTest Compound IC₅₀ (µM)Positive Control IC₅₀ (µM)
HepG2 (Liver)MTT AssayCell ViabilityData not availableDoxorubicin: ~1.5
MCF-7 (Breast Cancer)Neutral Red UptakeLysosomal IntegrityData not availableTamoxifen: ~5.0
HUVEC (Endothelial)LDH AssayMembrane IntegrityData not availableTriton X-100: ~0.1%
Jurkat (T-lymphocyte)Caspase-3/7 AssayApoptosis InductionData not availableStaurosporine: ~0.5

IC₅₀ (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: In Vivo Acute Oral Toxicity Data (Rodent Model)
Species/StrainDose (mg/kg)Number of AnimalsMortalityClinical Observations
Sprague-Dawley Rat55 M, 5 F0/10No observable adverse effects
Sprague-Dawley Rat505 M, 5 F0/10Lethargy, reduced food intake
Sprague-Dawley Rat5005 M, 5 F2/10Severe lethargy, ataxia, piloerection
Sprague-Dawley Rat20005 M, 5 F8/10Convulsions, respiratory distress

This table presents hypothetical data to illustrate the determination of an LD₅₀ (lethal dose, 50%).

Experimental Protocols

Detailed methodologies are critical for the reproducibility and validation of experimental findings. Below are representative protocols for key in vitro and in vivo assays.

In Vitro Cytotoxicity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.[2]

Protocol:

  • Cell Seeding: Plate cells (e.g., HepG2) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) for 24 or 48 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

In Vivo Acute Oral Toxicity Study (Up-and-Down Procedure)

This method is used to estimate the LD₅₀ with a reduced number of animals.[1]

Protocol:

  • Animal Acclimatization: Acclimate animals (e.g., Sprague-Dawley rats) to laboratory conditions for at least one week.

  • Dosing: Administer a single oral dose of the test compound to one animal. The initial dose is selected based on available data or set at a default value.

  • Observation: Observe the animal for signs of toxicity and mortality for up to 14 days.[3]

  • Dose Adjustment: If the animal survives, the dose for the next animal is increased. If the animal dies, the dose for the next animal is decreased.

  • Data Analysis: The LD₅₀ is calculated using a statistical program based on the pattern of survivals and deaths.

Potential Signaling Pathways and Experimental Workflows

The biological effects of phenolic compounds are often mediated through their interaction with specific cellular signaling pathways. For a halogenated phenol, pathways related to oxidative stress, inflammation, and apoptosis are of particular interest.

Signaling_Pathway Compound 4-(2-Chloro-1,1,2-trifluoroethoxy) -2-methylphenol Mitochondria Mitochondria Compound->Mitochondria Interference with oxidative phosphorylation ROS Reactive Oxygen Species (ROS) NFkB NF-κB Pathway ROS->NFkB Activation Caspases Caspase Cascade ROS->Caspases Activation Cell_Damage Cellular Damage ROS->Cell_Damage Induction Mitochondria->ROS Increased Production Inflammation Inflammation NFkB->Inflammation Apoptosis Apoptosis Caspases->Apoptosis

Caption: Potential signaling pathways affected by a novel halogenated phenol.

The workflow for evaluating a novel compound involves a sequential and iterative process.

Experimental_Workflow start Compound Synthesis & Characterization in_vitro In Vitro Screening (Cytotoxicity, Activity) start->in_vitro mechanism Mechanism of Action Studies (e.g., Western Blot, qPCR) in_vitro->mechanism Promising Hits in_vivo In Vivo Toxicity (Acute & Subchronic) in_vitro->in_vivo Favorable Profile mechanism->in_vivo efficacy In Vivo Efficacy Studies (Disease Models) in_vivo->efficacy Safe Profile end Preclinical Candidate Selection efficacy->end

Caption: A typical workflow for the preclinical evaluation of a novel compound.

Conclusion

While specific experimental data for this compound is not yet available, this guide provides a robust framework for its future investigation. By employing a combination of in vitro and in vivo studies, researchers can thoroughly characterize the biological activity and safety profile of this and other novel halogenated phenols. The presented protocols, data tables, and diagrams serve as a valuable resource for designing and interpreting such studies, ultimately contributing to the advancement of drug discovery and chemical safety assessment.

References

"benchmarking the efficacy of 4-(2-Chloro-1,1,2-trifluoroethoxy)-2-methylphenol derivatives"

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Efficacy Analysis of Novel Phenolic Derivatives in Preclinical Models

A Benchmarking Guide for Researchers in Drug Discovery and Development

This guide provides a comparative analysis of the preclinical efficacy of a novel series of 4-(2-Chloro-1,1,2-trifluoroethoxy)-2-methylphenol derivatives. Due to the limited availability of published data on this specific chemical series, this document presents a hypothetical benchmarking study based on established experimental protocols and realistic, albeit simulated, data. The aim is to offer a framework for the evaluation of such compounds and to facilitate comparison with a known standard-of-care inhibitor in relevant cancer cell lines.

The derivatives, designated as Compound A, Compound B, and Compound C, were evaluated against a well-characterized inhibitor, Sorafenib, for their potential as anti-proliferative agents. The experimental data herein is intended to serve as a blueprint for researchers conducting similar benchmarking studies.

Table 1: In Vitro Efficacy and Kinase Inhibitory Activity
CompoundCell LineIC50 (nM)Kinase TargetIC50 (nM)
Compound A Huh7150VEGFR280
HepG2220PDGFRβ110
Compound B Huh785VEGFR245
HepG2130PDGFRβ70
Compound C Huh7320VEGFR2180
HepG2450PDGFRβ250
Sorafenib Huh750VEGFR225
HepG290PDGFRβ40
Table 2: Comparative Selectivity Profiling
CompoundVEGFR2 IC50 (nM)PDGFRβ IC50 (nM)RAF1 IC50 (nM)Selectivity Ratio (VEGFR2/RAF1)
Compound A 80110>10,000>125
Compound B 4570>10,000>222
Compound C 180250>10,000>55
Sorafenib 254060.24

Experimental Protocols

Cell Proliferation Assay (MTT Assay)
  • Cell Seeding: Human hepatocellular carcinoma cell lines (Huh7 and HepG2) were seeded in 96-well plates at a density of 5,000 cells per well in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Compound Treatment: After 24 hours of incubation at 37°C and 5% CO2, cells were treated with serial dilutions of the test compounds (Compound A, B, C) and the reference compound (Sorafenib) for 72 hours.

  • MTT Addition: Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours.

  • Formazan Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The half-maximal inhibitory concentration (IC50) values were calculated using non-linear regression analysis.

In Vitro Kinase Inhibition Assay
  • Kinase Reaction: The inhibitory activity of the compounds against Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), Platelet-Derived Growth Factor Receptor beta (PDGFRβ), and RAF1 kinases was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

  • Assay Components: The reaction mixture contained the respective kinase, a biotinylated substrate peptide, and ATP in a kinase reaction buffer.

  • Compound Incubation: Test compounds were added at various concentrations and incubated with the kinase reaction mixture.

  • Detection: The reaction was stopped, and a europium-labeled anti-phospho-substrate antibody and streptavidin-allophycocyanin (SA-APC) were added.

  • Signal Measurement: The TR-FRET signal was measured on a suitable plate reader. IC50 values were determined from the dose-response curves.

Visualizations

Signaling Pathway and Drug Targets

G Figure 1: Targeted Kinase Signaling Pathway RTK Receptor Tyrosine Kinase (VEGFR2, PDGFRβ) RAS RAS RTK->RAS RAF RAF1 RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival, Angiogenesis ERK->Proliferation Derivatives Phenol Derivatives (Compounds A, B, C) Derivatives->RTK Inhibition Sorafenib Sorafenib Sorafenib->RTK Inhibition Sorafenib->RAF Inhibition

Caption: Targeted Kinase Signaling Pathway

Experimental Workflow

G Figure 2: Experimental Workflow for Efficacy Benchmarking start Start: Compound Synthesis and Characterization cell_culture Cell Line Maintenance (Huh7, HepG2) start->cell_culture kinase_assay In Vitro Kinase Assay (VEGFR2, PDGFRβ, RAF1) start->kinase_assay mtt_assay Cell Proliferation Assay (MTT) cell_culture->mtt_assay ic50_cell Determine Cellular IC50 mtt_assay->ic50_cell data_analysis Comparative Data Analysis ic50_cell->data_analysis ic50_kinase Determine Kinase IC50 kinase_assay->ic50_kinase selectivity Calculate Selectivity Ratio ic50_kinase->selectivity selectivity->data_analysis end End: Efficacy Report data_analysis->end

Caption: Experimental Workflow for Efficacy Benchmarking

Safety Operating Guide

Proper Disposal of 4-(2-Chloro-1,1,2-trifluoroethoxy)-2-methylphenol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and environmentally responsible disposal of laboratory chemicals is paramount for the protection of personnel and the ecosystem. This guide provides detailed procedures for the proper disposal of 4-(2-Chloro-1,1,2-trifluoroethoxy)-2-methylphenol, a halogenated organic compound. Due to its chemical structure, this compound is presumed to be hazardous and requires disposal as regulated chemical waste.

Key Safety and Hazard Information
Hazard Classification Anticipated Hazard Source (Analogous Compounds)
Acute Inhalation ToxicityToxic if inhaled[1][2]
Skin Corrosion/IrritationCauses severe skin burns and eye damage[1]
Aquatic ToxicityVery toxic to aquatic life[1]

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe collection, storage, and disposal of this compound waste.

Experimental Protocol: Waste Segregation and Collection
  • Personal Protective Equipment (PPE): Before handling the chemical, don appropriate PPE, including a lab coat, chemical-resistant gloves (double nitrile or Viton gloves are recommended), and chemical splash goggles[4].

  • Work Area: Conduct all waste handling procedures within a certified chemical fume hood to minimize inhalation exposure.

  • Waste Characterization: Based on its chemical structure (containing chlorine and fluorine), this compound must be classified as a halogenated organic waste [5][6].

  • Waste Container Selection:

    • Obtain a designated, leak-proof waste container compatible with halogenated organic compounds. Polyethylene containers are often suitable[4].

    • Ensure the container is clean, dry, and in good condition[7]. The original container is often the best choice for storing waste if it is intact and can be securely sealed[7][8].

  • Waste Segregation:

    • Crucially, do not mix halogenated organic waste with non-halogenated organic waste [6][9]. This is because the disposal methods for these two streams are different and mixing them can increase disposal costs and complexity[6][10].

    • Do not mix this waste with other incompatible materials such as strong acids, bases, or oxidizers[6][9].

  • Labeling:

    • Immediately label the waste container with a "Hazardous Waste" tag provided by your institution's Environmental Health and Safety (EHS) department[6][11].

    • The label must include the full chemical name: "this compound". Do not use abbreviations or chemical formulas[12].

    • Indicate the approximate quantity or concentration of the waste.

    • Record the date when waste accumulation began[11].

  • Waste Accumulation and Storage:

    • Carefully transfer the waste into the labeled container, avoiding splashes or spills.

    • Keep the waste container securely closed at all times, except when adding waste[6][13].

    • Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory[6][13].

    • The storage area should be cool, dry, and well-ventilated[6].

    • Ensure the container is stored in secondary containment to prevent the spread of material in case of a leak[6].

Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G Disposal Workflow for this compound A Start: Identify Chemical Waste This compound B Characterize Waste: Halogenated Organic Compound A->B C Select Appropriate PPE: Gloves, Goggles, Lab Coat B->C D Work in Fume Hood C->D E Obtain Designated Halogenated Waste Container D->E F Label Container: 'Hazardous Waste' + Full Chemical Name + Date E->F G Transfer Waste to Container F->G H Securely Close and Store in Secondary Containment in SAA G->H I Container Full or Collection Date Reached? H->I I->H No J Contact EHS for Waste Pickup I->J Yes K EHS Transports for Proper Disposal (e.g., Incineration) J->K

Caption: Disposal workflow for halogenated chemical waste.

Final Disposal Procedures

  • Requesting Pickup: Once the waste container is nearly full (approximately 75% capacity) or if the accumulation time limit set by your institution has been reached, arrange for a waste pickup through your institution's EHS office[6]. This is typically done via an online request form or a designated phone number.

  • Professional Disposal: Do not attempt to dispose of this chemical down the drain or by evaporation[4][7]. Halogenated organic wastes are typically sent for incineration at a licensed hazardous waste treatment, storage, and disposal facility (TSDF)[5][8]. Your EHS office will manage the transportation and final disposal in compliance with all federal, state, and local regulations[8][13].

  • Empty Container Disposal: If the original chemical container is now empty, it must be properly decontaminated before being discarded as regular trash. For containers that held acutely hazardous waste, triple rinsing with a suitable solvent is required, and the rinsate must be collected and disposed of as hazardous waste[7][8]. Consult your EHS office for specific procedures regarding empty container management.

By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, fostering a secure and environmentally conscious laboratory environment.

References

Personal protective equipment for handling 4-(2-Chloro-1,1,2-trifluoroethoxy)-2-methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) is readily available for 4-(2-Chloro-1,1,2-trifluoroethoxy)-2-methylphenol. The following guidance is based on the safety information for the structurally similar compound, 4-Chloro-2-methylphenol, and general principles for handling halogenated phenols. A comprehensive, substance-specific risk assessment is imperative before commencing any work.

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The procedural guidance herein is intended to answer immediate operational questions and ensure safe laboratory practices.

Immediate Safety Concerns

Based on its analogue, 4-Chloro-2-methylphenol, this compound is anticipated to be corrosive and toxic. It may cause severe skin burns, and eye damage, and is likely toxic if inhaled or ingested.[1][2][3][4] Phenolic compounds can have an anesthetic effect, meaning skin exposure may not be immediately painful.[5][6][7]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to minimize exposure.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles and a face shield.Protects against splashes that can cause severe eye damage.[5][8]
Hand Protection Double-gloving with a utility-grade neoprene or butyl rubber outer glove over an exam-style nitrile inner glove.Provides robust protection against corrosive and potentially toxic substances. Nitrile alone is not recommended for prolonged contact with phenols.[5][6][8]
Body Protection A fully buttoned lab coat and a chemical-resistant apron (butyl rubber or neoprene).Protects against skin contact and contamination of personal clothing.[6][8]
Respiratory Protection Use in a certified chemical fume hood is mandatory. If there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[2][5]Minimizes inhalation of potentially toxic dust or vapors.[1][2]

Experimental Workflow and Handling

A systematic approach to handling this compound is critical for safety.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_ppe Don appropriate PPE prep_fume_hood Ensure fume hood is operational prep_ppe->prep_fume_hood prep_materials Gather all necessary equipment and reagents prep_fume_hood->prep_materials handle_weigh Weigh the solid compound in the fume hood prep_materials->handle_weigh handle_dissolve Dissolve in a suitable solvent handle_weigh->handle_dissolve handle_reaction Perform the reaction in a closed system if possible handle_dissolve->handle_reaction cleanup_decontaminate Decontaminate all surfaces and equipment handle_reaction->cleanup_decontaminate cleanup_waste Segregate and label waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of waste according to institutional and local regulations cleanup_waste->cleanup_dispose

Caption: A logical workflow for the safe handling of this compound.

Operational Plans

Storage:

  • Store in a cool, dry, and well-ventilated area.[1][2][9]

  • Keep containers tightly closed.[1][2][9]

  • Store away from incompatible materials such as strong oxidizing agents, bases, acid anhydrides, and acid chlorides.[2]

  • Store in a designated corrosives area and below eye level.[1][2][5]

Spill Management:

  • Evacuate: Immediately evacuate the area and alert others.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: For solid spills, dampen the material with 60-70% ethanol to minimize dust.[10] For liquid spills, use an absorbent material like vermiculite.[7]

  • Collect: Carefully collect the contained spill into a suitable, labeled container for hazardous waste.

  • Decontaminate: Clean the spill area thoroughly.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection: Collect all contaminated materials (e.g., gloves, absorbent pads, and glassware) in a designated, labeled hazardous waste container.

  • Disposal Route: Dispose of the waste through an authorized hazardous or special waste collection point in accordance with local, regional, and national regulations.[1][9] Do not dispose of it down the drain.[1][3]

Emergency Procedures

Immediate and appropriate first aid is critical in the event of exposure.

cluster_response Immediate Response exposure Exposure Event skin Skin Contact: Immediately flush with copious amounts of water for at least 15 minutes. Remove contaminated clothing. exposure->skin eye Eye Contact: Immediately flush with water for at least 15 minutes, holding eyelids open. Seek immediate medical attention. exposure->eye inhalation Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention. exposure->inhalation ingestion Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. exposure->ingestion

Caption: First aid response plan for exposure to this compound.

Specific First Aid for Phenol-like Compounds:

  • Skin Contact: Rapid decontamination is crucial. After initial water flushing, if available, wipe the affected area with polyethylene glycol (PEG) 300 or 400.[6][7]

  • Medical Attention: In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (or this guide) to the medical personnel.[1][2]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.